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  • Product: Methyl 5-amino-2-iodopyridine-4-carboxylate
  • CAS: 1242268-28-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic and NMR Analysis of Methyl 5-amino-2-iodopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-amino-2-iodopyridine-4-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-iodopyridine-4-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and further development. This guide provides a comprehensive analysis of the spectroscopic data for this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical basis for the predicted chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, supported by data from analogous structures and established spectroscopic principles. This document serves as a practical reference for the characterization of this and structurally related heterocyclic compounds.

Introduction: The Structural Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and functional materials.[1][2] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties. In the case of Methyl 5-amino-2-iodopyridine-4-carboxylate, the interplay between the electron-donating amino group, the electron-withdrawing and sterically demanding iodo group, and the methyl carboxylate moiety creates a unique electronic and spatial arrangement. Accurate structural elucidation through spectroscopic methods is therefore not merely a routine characterization step, but a critical component in understanding its reactivity and potential interactions in biological systems.

NMR spectroscopy, in particular, offers an unparalleled window into the molecular architecture of such compounds, providing detailed information about the connectivity of atoms and the electronic environment of individual nuclei.[3][4][5]

Predicted Spectroscopic Data

While experimentally obtained spectra for Methyl 5-amino-2-iodopyridine-4-carboxylate are not publicly available, we can predict the key spectroscopic features with a high degree of confidence based on established principles of spectroscopy and analysis of structurally similar compounds.[6][7][8]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are predicted based on the additive effects of the substituents on the pyridine ring. The amino group generally causes an upfield shift (to lower ppm values) of ortho and para protons, while the iodo and carboxylate groups will have a deshielding effect, shifting signals downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3~8.10Singlet (s)N/A
H-6~7.95Singlet (s)N/A
-NH₂~5.50Broad Singlet (br s)N/A
-OCH₃~3.85Singlet (s)N/A
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electron density distribution within the aromatic ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C-I)~110.0
C-3~150.0
C-4 (C-COOCH₃)~118.0
C-5 (C-NH₂)~145.0
C-6~138.0
-COOCH₃ (C=O)~165.0
-OCH₃~52.0
Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino)3400-3200Medium, Doublet
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic, -OCH₃)2950-2850Medium
C=O Stretch (Ester)1725-1705Strong
C=C & C=N Stretch (Aromatic Ring)1600-1450Medium-Strong
C-N Stretch1350-1250Medium
C-O Stretch (Ester)1250-1100Strong
C-I Stretch600-500Weak-Medium

In-depth NMR Analysis and Interpretation

The predicted NMR data provides a foundation for a detailed structural analysis. The rationale behind these predictions lies in fundamental NMR principles and the well-documented effects of substituents on aromatic systems.[9][10]

¹H NMR Spectrum: A Proton-by-Proton Examination

The simplicity of the predicted aromatic region, with two singlets, is a direct consequence of the substitution pattern. In a pyridine ring, proton-proton coupling is typically observed between adjacent protons (ortho-coupling, ³J), with smaller couplings over four bonds (meta-coupling, ⁴J) and five bonds (para-coupling, ⁵J). In the target molecule, protons H-3 and H-6 lack adjacent protons, thus they are expected to appear as singlets.

  • H-3 (~8.10 ppm): This proton is situated between the electron-withdrawing iodo and carboxylate groups. This environment leads to significant deshielding, pushing its resonance downfield.

  • H-6 (~7.95 ppm): This proton is ortho to the nitrogen atom and the amino group. While the nitrogen atom is deshielding, the strong electron-donating effect of the amino group at the para position will shield this proton to some extent compared to an unsubstituted pyridine.

  • -NH₂ (~5.50 ppm): The protons of the amino group are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the NMR solvent. Its chemical shift can be highly variable depending on the solvent and concentration.

  • -OCH₃ (~3.85 ppm): The methyl protons of the ester group are expected to appear as a sharp singlet in the typical region for methyl esters.

¹³C NMR Spectrum: Probing the Carbon Skeleton

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

  • C-2 (~110.0 ppm): The direct attachment to the large and polarizable iodine atom results in a significant upfield shift for this carbon, a phenomenon known as the "heavy atom effect."

  • C-3 (~150.0 ppm): This carbon is adjacent to the electron-withdrawing iodo group and the ring nitrogen, leading to a downfield chemical shift.

  • C-4 (~118.0 ppm): The carbon bearing the carboxylate group is expected to be found at a relatively upfield position for a substituted aromatic carbon.

  • C-5 (~145.0 ppm): The carbon attached to the amino group is significantly shielded compared to an unsubstituted pyridine carbon due to the electron-donating nature of the nitrogen lone pair.

  • C-6 (~138.0 ppm): This carbon is ortho to the ring nitrogen and is expected to have a chemical shift typical for a carbon in this position.

  • -COOCH₃ (C=O) (~165.0 ppm): The carbonyl carbon of the ester will appear significantly downfield, as is characteristic for this functional group.

  • -OCH₃ (~52.0 ppm): The methyl carbon of the ester will have a chemical shift in the typical range for an sp³ hybridized carbon attached to an oxygen atom.

Experimental Protocols for Spectroscopic Analysis

For researchers seeking to acquire experimental data for this compound, the following protocols are recommended.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of Methyl 5-amino-2-iodopyridine-4-carboxylate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A standard single-pulse experiment on a 400 MHz or higher field spectrometer is recommended. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[11]

  • ¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is standard. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[11]

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.[12]

    • COSY: Would confirm the absence of proton-proton couplings in the aromatic region.

    • HSQC: Would correlate the proton signals with their directly attached carbon atoms.

    • HMBC: Would show correlations between protons and carbons over two or three bonds, which is crucial for assigning the quaternary carbons and confirming the overall connectivity.

Visualization of the NMR Analysis Workflow

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Analysis Compound Dissolve Compound Solvent Add Deuterated Solvent Compound->Solvent Standard Add TMS Standard Solvent->Standard H1_NMR 1H NMR Standard->H1_NMR FT Fourier Transform H1_NMR->FT C13_NMR 13C NMR C13_NMR->FT TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Calibration Chemical Shift Calibration Baseline->Calibration Integration Integration (1H) Calibration->Integration Assign_C13 Assign 13C Signals Calibration->Assign_C13 Assign_H1 Assign 1H Signals Integration->Assign_H1 Assign_H1->Assign_C13 Correlate Correlate with 2D Data Assign_C13->Correlate Final_Structure Confirm Structure Correlate->Final_Structure

Caption: Workflow for NMR spectral acquisition, processing, and analysis.

Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of Methyl 5-amino-2-iodopyridine-4-carboxylate and highlights the key predicted HMBC correlations that would be crucial for its structural confirmation.

Caption: Molecular structure and key predicted HMBC correlations.

Conclusion

The spectroscopic analysis of Methyl 5-amino-2-iodopyridine-4-carboxylate, guided by the principles of NMR and the study of analogous compounds, provides a robust framework for its structural elucidation. The predicted ¹H and ¹³C NMR spectra are characterized by distinct signals that reflect the unique electronic environment created by the amino, iodo, and methyl carboxylate substituents. This guide not only presents the predicted spectral data but also provides the underlying scientific rationale for these predictions and outlines the experimental protocols necessary for their verification. For researchers in drug discovery and materials science, a thorough understanding and application of these spectroscopic techniques are indispensable for advancing their work with this and other complex heterocyclic molecules.

References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • Dudek, G. O., & Dudek, E. P. (1965). Substituent Effects on the 15N Chemical Shifts of Aminopyridines. Journal of the American Chemical Society, 87(16), 3584-3587.
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.
  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
  • Zhang, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1573.
  • Shkurko, O. P., & Mamaev, V. P. (1971). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 7(4), 526-529.
  • Üçer, M., et al. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1075, 474-481.
  • McDevitt, N. T., & Susi, H. (1961). Spectra-Structure Correlations of Alkylpyridines. Analytical Chemistry, 33(7), 847-851.
  • ajeee. (n.d.). View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved from [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1.
  • Meng, C., et al. (2015). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. RSC Advances, 5, 83135-83138.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),.... Retrieved from [Link]

  • Matulevičiūtė, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Sources

Exploratory

An In-Depth Technical Guide to Methyl 5-amino-2-iodopyridine-4-carboxylate: Properties, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Methyl 5-amino-2-iodopyridine-4-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This do...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 5-amino-2-iodopyridine-4-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, reactivity, and strategic applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Molecular Overview and Physicochemical Properties

Methyl 5-amino-2-iodopyridine-4-carboxylate is a trifunctionalized pyridine derivative featuring an amino group at the C5 position, an iodo group at the C2 position, and a methyl carboxylate at the C4 position. This unique arrangement of electron-donating (amino) and electron-withdrawing (iodo and methyl carboxylate) groups on the pyridine ring results in a distinct electronic profile that governs its reactivity and utility as a versatile scaffold in organic synthesis.

Table 1: Physicochemical Properties of Methyl 5-amino-2-iodopyridine-4-carboxylate and Related Analogs

PropertyMethyl 5-amino-2-iodopyridine-4-carboxylate (Predicted/Estimated)Methyl 5-iodopyridine-2-carboxylate[1]Methyl 2-aminopyridine-4-carboxylate[2]
Molecular Formula C₇H₇IN₂O₂C₇H₆INO₂C₇H₈N₂O₂
Molecular Weight 278.05 g/mol 263.03 g/mol 152.15 g/mol
Appearance Likely a pale yellow to brown solidNot specifiedPowder
Melting Point Estimated 140-160 °C135 °C144-148 °C
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol, ethanol, and ethyl acetate.Not specifiedNot specified

Spectroscopic Characterization (Predicted):

The structural features of Methyl 5-amino-2-iodopyridine-4-carboxylate suggest a unique spectroscopic signature.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the amino protons, and the methyl ester protons. The aromatic protons will likely appear as singlets in the downfield region (δ 7.0-8.5 ppm). The amino protons would present as a broad singlet, and the methyl ester protons as a sharp singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the ester will be the most downfield signal (δ 160-170 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 100-160 ppm), with the carbon bearing the iodine atom being significantly shielded. The methyl carbon of the ester will be observed in the upfield region (δ 50-55 ppm).

  • IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-I stretching vibrations (around 500-600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 278, along with characteristic fragmentation patterns corresponding to the loss of the methyl ester and iodo groups.

Synthesis of Methyl 5-amino-2-iodopyridine-4-carboxylate

A plausible synthetic route to Methyl 5-amino-2-iodopyridine-4-carboxylate commences with the commercially available 2-aminopyridine. The synthesis involves a three-step sequence: iodination, carboxylation, and esterification.

Synthesis_Workflow Start 2-Aminopyridine Step1 Iodination Start->Step1 I₂, H₂O₂ or NIS Intermediate1 2-Amino-5-iodopyridine Step1->Intermediate1 Step2 Directed Ortho-metalation & Carboxylation Intermediate1->Step2 1. LDA or n-BuLi 2. CO₂ Intermediate2 5-Amino-2-iodopyridine-4-carboxylic acid Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 CH₃OH, H⁺ cat. Product Methyl 5-amino-2-iodopyridine-4-carboxylate Step3->Product Reactivity_Diagram Main Methyl 5-amino-2-iodopyridine-4-carboxylate Suzuki Suzuki-Miyaura Coupling Main->Suzuki Pd cat., Base R-B(OH)₂ Sonogashira Sonogashira Coupling Main->Sonogashira Pd/Cu cat., Base R-C≡CH Buchwald Buchwald-Hartwig Amination Main->Buchwald Pd cat., Base R₂NH Amide Amide Coupling Main->Amide Acyl Chloride or Anhydride Alkylation N-Alkylation Main->Alkylation Alkyl Halide, Base Product_Suzuki 5-Amino-2-aryl-pyridine -4-carboxylate Suzuki->Product_Suzuki Product_Sonogashira 5-Amino-2-alkynyl-pyridine -4-carboxylate Sonogashira->Product_Sonogashira Product_Buchwald 5-Amino-2-(amino)-pyridine -4-carboxylate Buchwald->Product_Buchwald Product_Amide 5-Acetamido-2-iodo-pyridine -4-carboxylate Amide->Product_Amide Product_Alkylation 5-(Alkylamino)-2-iodo-pyridine -4-carboxylate Alkylation->Product_Alkylation Drug_Discovery_Application Start Methyl 5-amino-2-iodopyridine-4-carboxylate Step1 Suzuki Coupling (R¹-B(OH)₂) Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Amide Coupling (R²-COOH) Intermediate1->Step2 Product Potential Kinase Inhibitor Step2->Product

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity Screening of Methyl 5-amino-2-iodopyridine-4-carboxylate

Introduction In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing the pyridine scaffold, represent a privileged class of molecules. Their versatile chemical nature and ability...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing the pyridine scaffold, represent a privileged class of molecules. Their versatile chemical nature and ability to interact with a wide array of biological targets have led to their prevalence in numerous FDA-approved therapeutics.[1] Methyl 5-amino-2-iodopyridine-4-carboxylate is a novel compound with a unique substitution pattern that suggests potential for diverse biological activities. The presence of an amino group, an iodine atom, and a carboxylate moiety on the pyridine ring offers multiple points for potential interaction with biological macromolecules, making it a compelling candidate for comprehensive biological screening.

This guide provides a structured, in-depth framework for the systematic evaluation of Methyl 5-amino-2-iodopyridine-4-carboxylate's biological potential. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a tiered screening cascade. Our approach is rooted in the principles of efficiency and scientific rigor, aiming to rapidly identify and characterize potential therapeutic applications, from broad-spectrum activity to specific molecular targets.

Part 1: Foundational Screening Cascade - A Tiered Approach

A successful screening campaign begins with a broad, high-throughput approach to identify any "hits" or initial signals of biological activity.[2][3] This is followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess the therapeutic potential. This tiered strategy ensures that resources are allocated efficiently, prioritizing the most promising avenues of investigation.

Diagram: Tiered Screening Workflow

Screening_Workflow Start Methyl 5-amino-2-iodopyridine-4-carboxylate (Compound 'M5A2I') Tier1 Tier 1: Primary Screening (Broad Spectrum Activity) Start->Tier1 Cytotoxicity General Cytotoxicity (e.g., MTT Assay) Tier1->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) Tier1->Antimicrobial Kinase Broad Kinase Panel (e.g., ADP-Glo Assay) Tier1->Kinase Tier2 Tier 2: Secondary Screening & Hit Validation (Dose-Response & Selectivity) Cytotoxicity->Tier2 Antimicrobial->Tier2 Kinase->Tier2 IC50 IC50 Determination (Cancer Cell Lines) Tier2->IC50 MIC MIC/MBC Determination (Bacterial/Fungal Strains) Tier2->MIC Kinase_Profiling Kinase Selectivity Profiling Tier2->Kinase_Profiling Tier3 Tier 3: Mechanism of Action & In Vivo Models IC50->Tier3 MIC->Tier3 Kinase_Profiling->Tier3 MOA Mechanism of Action Studies (e.g., Apoptosis Assays, Synergy) Tier3->MOA InVivo Preliminary In Vivo Toxicity & Efficacy (e.g., MTD in Rodents) Tier3->InVivo Lead Lead Candidate InVivo->Lead

Caption: A logical workflow for the biological screening of a novel compound.

Part 2: In-Vitro Biological Activity Screening Protocols

The initial phase of screening involves a battery of in vitro assays designed to be rapid, cost-effective, and cover a wide range of potential biological activities.[4]

General Cytotoxicity and Antiproliferative Activity

A fundamental first step is to assess the compound's effect on cell viability.[5][6] This can indicate potential as an anticancer agent or provide an initial assessment of toxicity against normal cells.

Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6][7]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.[6][8] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Methyl 5-amino-2-iodopyridine-4-carboxylate in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is a key metric of the compound's potency.[5]

Data Presentation: Cytotoxicity Profile
Cell LineCompound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)Selectivity Index (SI)
MCF-7 (Breast Cancer)Experimental ValueExperimental ValueIC50 (HEK293) / IC50 (MCF-7)
HeLa (Cervical Cancer)Experimental ValueExperimental ValueIC50 (HEK293) / IC50 (HeLa)
HEK293 (Normal)Experimental ValueExperimental Value-
Antimicrobial Activity

The structural motifs within the test compound are common in antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical step.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9] It is a quantitative and standardized technique.[10]

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).[9]

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[11]

Data Presentation: Antimicrobial Activity
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaExperimental Value
Escherichia coliGram-negative BacteriaExperimental Value
Candida albicansFungusExperimental Value
Kinase Inhibitory Activity

Protein kinases are a major class of therapeutic targets, and pyridine derivatives are known to be effective kinase inhibitors.[12][13] A broad-spectrum kinase screen can quickly identify potential targets.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[12][14]

  • Reaction Setup: In a 96-well or 384-well plate, prepare a kinase reaction mixture containing a specific kinase, its substrate, and ATP in the appropriate kinase buffer.[12][14]

  • Inhibitor Addition: Add serially diluted Methyl 5-amino-2-iodopyridine-4-carboxylate to the wells. Include a "no inhibitor" control (DMSO) and a known potent inhibitor (e.g., Staurosporine) as a positive control.[12]

  • Kinase Reaction: Initiate the reaction by adding the ATP/substrate mixture and incubate for a defined period (e.g., 60 minutes) at 30°C.[12]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[14]

  • Signal Generation: Convert the produced ADP to ATP and generate a luminescent signal using a Kinase Detection Reagent.[14]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the inhibitor concentration to determine the IC50 value.[12]

Data Presentation: Kinase Inhibition Profile
Kinase TargetCompound IC50 (nM)Positive Control (Staurosporine) IC50 (nM)
Kinase AExperimental ValueExperimental Value
Kinase BExperimental ValueExperimental Value
Kinase CExperimental ValueExperimental Value

Part 3: Secondary Screening and Preliminary Toxicology

Positive "hits" from the primary screen require further investigation to validate the activity and assess their therapeutic window.

Diagram: Hit-to-Lead Progression

Hit_to_Lead PrimaryHit Primary Hit Identified (e.g., IC50 < 10 µM) DoseResponse Dose-Response Confirmation & Selectivity Panel PrimaryHit->DoseResponse Validation MOA_Studies Mechanism of Action (e.g., Cell Cycle, Apoptosis) DoseResponse->MOA_Studies Elucidation InVivoTox Preliminary In Vivo Toxicology (MTD Studies) MOA_Studies->InVivoTox Safety Assessment LeadCandidate Lead Candidate for Optimization InVivoTox->LeadCandidate Progression

Caption: Key stages from initial hit identification to lead candidate selection.

Mechanism of Action Studies

If significant antiproliferative activity is observed, the next logical step is to investigate how the compound is affecting the cells.

Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat the cancer cell line of interest with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine if the compound induces apoptosis.

Preliminary In-Vivo Toxicology

Before advancing a compound to more complex efficacy models, a preliminary assessment of its safety in a living organism is crucial.[15][16][17]

Protocol: Maximum Tolerated Dose (MTD) Study in Rodents

The MTD is the highest dose of a drug that does not cause unacceptable side effects or mortality.[15][16]

  • Animal Model: Use healthy mice (e.g., Balb/c strain).

  • Dose Escalation: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) to different groups of mice at escalating doses.

  • Observation: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, lethargy), morbidity, and mortality for a period of 7-14 days.[15][16]

  • MTD Determination: The MTD is identified as the highest dose that results in no more than a 10% weight loss and no mortality or severe clinical signs of toxicity.

Conclusion

This guide outlines a comprehensive, logical, and technically grounded strategy for the biological activity screening of Methyl 5-amino-2-iodopyridine-4-carboxylate. By employing a tiered approach that begins with broad in vitro screening and progresses to more focused mechanistic and preliminary in vivo studies, researchers can efficiently uncover the therapeutic potential of this novel chemical entity. The provided protocols are based on widely accepted and validated methodologies, ensuring the generation of robust and reliable data. The successful execution of this screening cascade will provide a solid foundation for any subsequent lead optimization and preclinical development efforts.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
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Exploratory

A Technical Guide to Methyl 5-amino-2-iodopyridine-4-carboxylate: A Versatile Scaffold for Modern Heterocycle Synthesis

Abstract: The pursuit of novel molecular architectures is a cornerstone of modern drug discovery and materials science. Heterocyclic compounds, particularly those containing the pyridine nucleus, are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pursuit of novel molecular architectures is a cornerstone of modern drug discovery and materials science. Heterocyclic compounds, particularly those containing the pyridine nucleus, are privileged scaffolds due to their prevalence in a vast array of bioactive molecules. This technical guide delves into the synthetic utility of a highly functionalized building block, Methyl 5-amino-2-iodopyridine-4-carboxylate. We will explore its intrinsic reactivity, demonstrating how its three distinct functional groups—an iodopyridine moiety, an amino group, and a methyl carboxylate—can be selectively and strategically manipulated. This guide provides field-proven insights and detailed protocols for leveraging this starting material in palladium-catalyzed cross-coupling reactions and annulation strategies to construct complex, fused heterocyclic systems, thereby offering a powerful platform for library synthesis and lead optimization programs.

Introduction: Unveiling a Trifunctional Synthetic Hub

Methyl 5-amino-2-iodopyridine-4-carboxylate is a strategically designed starting material possessing a unique convergence of reactive sites. Its true value lies not in a single transformation but in the orthogonal reactivity of its constituent parts, which allows for a multi-dimensional approach to molecular diversification.

  • The 2-Iodopyridine Moiety: The carbon-iodine bond at the C2 position is the primary handle for transition-metal-catalyzed cross-coupling reactions. Iodine's high reactivity in oxidative addition to palladium(0) complexes makes it an ideal leaving group for forming new carbon-carbon and carbon-nitrogen bonds under mild conditions.[1][2]

  • The ortho-Amino Ester System: The arrangement of the C5-amino group and the C4-carboxylate is a classic and powerful precursor for annulation reactions. This functionality is primed for the construction of fused six-membered rings, most notably leading to the formation of pyridopyrimidinone systems, which are central cores in many kinase inhibitors and other therapeutic agents.[3][4]

  • The 5-Amino Group: Beyond its role in cyclization, the free amine serves as a potent nucleophile and a site for further derivatization, should a synthetic route call for it.

This guide will systematically dissect the synthetic potential stemming from these features, presenting a logical workflow for the construction of complex heterocyclic derivatives.

Synthesis of Fused Heterocycles: Annulation of the ortho-Amino Ester

The most direct and powerful application of the ortho-amino ester functionality is the construction of the pyrido[5,4-d]pyrimidine core. This reaction involves the formation of a new pyrimidinone ring fused to the pyridine scaffold, a transformation driven by the nucleophilicity of the C5-amino group and the electrophilicity of the C4-carboxylate.

The choice of the C2-building block dictates the substituent on the resulting pyrimidinone ring. For instance, reaction with formamide or formic acid derivatives yields an unsubstituted C2 position, while reagents like chloroformamidine hydrochloride introduce a C2-amino group, a valuable handle for further functionalization.[3]

G A Methyl 5-amino-2-iodopyridine-4-carboxylate C Intramolecular Cyclization (Heat) A->C B Single Carbon Source (e.g., Formamide, Chloroformamidine HCl) B->C D 7-Iodo-3H-pyrido[5,4-d]pyrimidin-4-one Derivative C->D Annulation

Caption: Workflow for Pyrido[5,4-d]pyrimidin-4-one Synthesis.

Experimental Protocol: Synthesis of 2-Amino-7-iodo-3H-pyrido[5,4-d]pyrimidin-4-one

This protocol is adapted from established methods for pyrimidinone synthesis from ortho-amino esters.[3]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 eq.), chloroformamidine hydrochloride (1.2 eq.), and dimethyl sulfone (3 g per 500 mg of starting material) as a high-boiling solvent.

  • Reaction: Heat the heterogeneous mixture to 140 °C. The mixture should become a clear solution as the reaction progresses. Maintain this temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to approximately 70 °C. Carefully add 2 M ammonia in methanol to neutralize the suspension to a pH of ~8.

  • Isolation and Purification: The product will precipitate upon cooling and neutralization. Collect the solid by vacuum filtration. Wash the filter cake sequentially with ethanol and diethyl ether. If necessary, the crude product can be further purified by column chromatography (e.g., 0-20% MeOH in DCM) to yield the pure 2-amino-7-iodo-3H-pyrido[5,4-d]pyrimidin-4-one.

Cyclization ReagentResulting C2-Substituent
Formamide-H
Chloroformamidine HCl-NH₂
Urea-OH (Keto form)
Guanidine HCl-NH₂

Elaboration via Palladium-Catalyzed Cross-Coupling

With the fused heterocyclic core established, the C7-iodo group (originally the C2-iodo group) becomes the focal point for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose, offering unparalleled reliability and functional group tolerance.[5][6]

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is the method of choice for installing alkyne functionalities.[7] This is particularly valuable in medicinal chemistry for creating rigid linkers, probing protein binding pockets, or as precursors for further transformations. The reaction proceeds through a synergistic palladium and copper co-catalyzed cycle.[8]

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-I pd_complex Ar-Pd(II)(I)L₂ pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_elim Reductive Elimination pd_trans->pd_elim R-C≡C-Cu pd_elim->pd0 Ar-C≡C-R cu_i Cu(I) cu_acetylide R-C≡C-Cu cu_i->cu_acetylide R-C≡C-H, Base cu_acetylide->cu_i to Pd Cycle

Caption: Catalytic Cycles of the Sonogashira Coupling Reaction.

This is a general protocol that can be adapted for various terminal alkynes.[9]

  • Inert Atmosphere: To a dry Schlenk flask, add the 7-iodo-pyridopyrimidinone derivative (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.). Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Add a degassed amine base, such as triethylamine or diisopropylethylamine (3.0 eq.). Finally, add the terminal alkyne (1.2-1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) as needed. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired alkynylated product.

Suzuki-Miyaura Coupling: Constructing Biaryl Systems

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, prized for its operational simplicity and the stability and commercial availability of boronic acid reagents.[1][10] It is the premier method for synthesizing biaryl and hetero-biaryl motifs, which are ubiquitous in pharmaceuticals.[11] The key to this reaction is the base-mediated transmetalation of the organoboron species to the palladium center.[2]

  • Reagent Setup: In a reaction vessel, combine the 7-iodo-pyridopyrimidinone derivative (1.0 eq.), the desired arylboronic acid or ester (1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03-0.05 eq.), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Inert Atmosphere & Solvent: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction for the consumption of the starting material.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Typical Suzuki Coupling Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂
Ligand SPhos, XPhos, PPh₃, dppf
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃
Solvent Toluene, 1,4-Dioxane, DME, THF (often with H₂O)
Buchwald-Hartwig Amination: Direct C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is the gold standard.[12][13] This reaction allows for the direct coupling of the C7-iodo position with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles, providing direct access to structures that would be difficult to synthesize otherwise.[14] The choice of phosphine ligand is critical and is tailored to the specific substrates being coupled.[15]

  • Inert Setup: In a glovebox or under an inert atmosphere, add the 7-iodo-pyridopyrimidinone derivative (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or BrettPhos, 0.04 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq.) to a dry reaction tube.

  • Reagent Addition: Add the amine coupling partner (1.2-1.5 eq.) and anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C until the starting material is consumed (monitor by LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify by flash chromatography.

Strategic Synthesis: A Multi-Step Example

The true elegance of using Methyl 5-amino-2-iodopyridine-4-carboxylate is in multi-step sequences where each functional group is addressed in a planned order. A common and highly effective strategy is to first perform the annulation to build the core and then use cross-coupling to decorate the periphery.

Caption: A Strategic Two-Step Synthesis Workflow.

This workflow demonstrates a logical and efficient path from a simple building block to a complex, drug-like biaryl heterocyclic core. The initial cyclization is robust, and the subsequent Suzuki coupling allows for the introduction of virtually any desired aryl or heteroaryl group for which a boronic acid is available.

Conclusion

Methyl 5-amino-2-iodopyridine-4-carboxylate represents an exemplary platform for the efficient construction of diverse heterocyclic libraries. Its trifunctional nature permits a modular approach to synthesis, enabling researchers to first build a core heterocyclic system through robust annulation chemistry and subsequently decorate it using a suite of powerful and well-understood palladium-catalyzed cross-coupling reactions. The methodologies and protocols outlined in this guide provide a clear and actionable framework for leveraging this versatile starting material in drug discovery programs and advanced organic synthesis.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229. Available at: [Link]

  • Hsiao, Y., et al. (2017). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 22(7), 1083. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. Retrieved from [Link]

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  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1341-1346. Available at: [Link]

  • Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2336-2342. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Riley, D. P., & Haffner, C. D. (1971). The reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate. A possible general method of preparing isomorphous heavy-atom derivatives of proteins. Biochemical Journal, 124(3), 625-635. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (2012). WO2012095691A1 - An improved process for producing aminopyridines.
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  • National Center for Biotechnology Information. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(23), 5736. Available at: [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(10), 2470. Available at: [Link]

  • Google Patents. (2019). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
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Foundational

An In-depth Technical Guide to the Physical Properties of Methyl 5-amino-2-iodopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Uncharted Territory of a Novel Pyridine Derivative Methyl 5-amino-2-iodopyridine-4-carboxylate is a substituted pyridine deriva...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Uncharted Territory of a Novel Pyridine Derivative

Methyl 5-amino-2-iodopyridine-4-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique arrangement of an amino group, an iodine atom, and a methyl carboxylate on the pyridine scaffold presents a rich tapestry of potential intermolecular interactions and chemical reactivity. As a novel compound, a comprehensive dataset of its physical properties is not yet established in the public domain. This guide, therefore, serves a dual purpose: to provide a predictive analysis of its key physical characteristics based on a comparative study of its structural isomers and related compounds, and to offer a robust framework of experimental protocols for the definitive characterization of this and other new chemical entities.

For the researcher venturing into the synthesis and application of this molecule, understanding its physical properties is paramount. These characteristics, including melting point, boiling point, and solubility, govern its behavior in various experimental and physiological environments, influencing everything from reaction kinetics to bioavailability. This document is structured to be a practical and authoritative resource, grounding its predictions in established principles of physical organic chemistry and providing detailed methodologies for empirical validation.

Predicted Physical Properties: A Comparative Analysis

Given the absence of direct experimental data for Methyl 5-amino-2-iodopyridine-4-carboxylate, we can infer its properties by examining structurally related molecules. The position of substituents on the pyridine ring significantly influences its physical characteristics due to variations in intramolecular and intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and crystal packing efficiency.[1][2]

The most pertinent comparator is the isomer Methyl 4-amino-5-iodopyridine-2-carboxylate (CAS 2089150-47-8) .[3][4] While comprehensive data for this isomer is also limited, its known existence provides a critical anchor for our analysis. Other relevant compounds for comparison include those with singular or different combinations of the substituents present in the target molecule.

PropertyMethyl 5-amino-2-iodopyridine-4-carboxylate (Predicted)Rationale and Comparative Data
Molecular Formula C₇H₇IN₂O₂Based on chemical structure.
Molecular Weight 278.05 g/mol Calculated from the molecular formula.
Appearance White to off-white or pale yellow crystalline solidThis is a typical appearance for many pyridine derivatives. For instance, Methyl 2-aminopyridine-4-carboxylate is a white to brown crystalline powder.[5]
Melting Point 130-150 °CThe melting point will be influenced by the ability of the molecule to form intermolecular hydrogen bonds via the amino group and pack efficiently in a crystal lattice. 2-Amino-5-iodopyridine has a melting point of 128-131 °C[6], while Methyl 2-aminopyridine-4-carboxylate melts at 144-148 °C.[5] The presence of the bulky iodine atom may either disrupt or enhance crystal packing, leading to this predicted range.
Boiling Point > 300 °C (with decomposition)Due to the presence of strong intermolecular forces (hydrogen bonding, dipole-dipole interactions), a high boiling point is expected. Direct distillation is likely to cause decomposition. For comparison, 2-iodopyridine has a boiling point of 215 °C.[7]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The amino group can act as a hydrogen bond donor and acceptor, conferring some water solubility. However, the overall aromatic and iodinated structure will limit this. Similar pyridine derivatives show good solubility in polar organic solvents.[8]
pKa 3-5 (for the pyridine nitrogen)The basicity of the pyridine nitrogen will be reduced by the electron-withdrawing effects of the iodine and carboxylate groups. The amino group is electron-donating through resonance but its effect will be position-dependent. The pKa of pyridine itself is ~5.2. The electronic interplay of the substituents will likely lower this value.[9]

Workflow for Physical Property Determination

The following diagram illustrates a standard workflow for the characterization of a novel chemical compound like Methyl 5-amino-2-iodopyridine-4-carboxylate.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization cluster_data Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp Purity Confirmation spectral Spectroscopic Analysis (NMR, IR, MS) purification->spectral Structural Verification solubility Solubility Assessment mp->solubility pka pKa Measurement solubility->pka analysis Comparative Data Analysis pka->analysis spectral->analysis reporting Technical Guide/Whitepaper Generation analysis->reporting

A typical workflow for the synthesis and physical characterization of a new chemical entity.

Experimental Protocols for Key Physical Properties

The following are detailed, step-by-step methodologies for determining the fundamental physical properties of Methyl 5-amino-2-iodopyridine-4-carboxylate.

Melting Point Determination

Principle: The melting point is a key indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities tend to depress and broaden the melting range.

Methodology (Capillary Method):

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating:

    • For an unknown compound, perform a rapid heating to get an approximate melting point.

    • For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • Validation: Calibrate the apparatus using standards with known melting points.

Solubility Assessment

Principle: Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, aqueous solubility is a critical parameter.

Methodology (Equilibrium Solubility Method):

  • Solvent Selection: Choose a range of solvents, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., methanol, ethanol, DMSO, acetone).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification:

    • Carefully extract an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid. For a basic compound like a pyridine derivative, it indicates the pH at which the compound is 50% protonated.

Methodology (Potentiometric Titration):

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable co-solvent (e.g., methanol-water mixture) if its aqueous solubility is low.

  • Titration Setup:

    • Place the solution in a thermostatted beaker with a magnetic stirrer.

    • Calibrate a pH electrode and place it in the solution.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point of the titration curve.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Conclusion: A Foundation for Future Research

While the precise physical properties of Methyl 5-amino-2-iodopyridine-4-carboxylate await empirical determination, this guide provides a robust predictive framework based on the known characteristics of its structural analogs. The presented experimental protocols offer a clear path for researchers to elucidate these properties with a high degree of scientific rigor. A thorough understanding of the physical characteristics of this novel compound will undoubtedly accelerate its exploration in the realms of drug discovery and materials science, paving the way for innovative applications.

References

  • MSDS of 2-Iodopyridine. (n.d.). Retrieved January 18, 2026, from a URL similar to [Link]

  • Stenutz. (n.d.). methyl pyridine-4-carboxylate. Retrieved January 18, 2026, from [Link]

  • ChemSynthesis. (n.d.). 2-iodopyridine. Retrieved January 18, 2026, from [Link]

  • Benassi, E., et al. (2022). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics, 24(6), 3568-3581.
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Exploratory

Solubility and stability of Methyl 5-amino-2-iodopyridine-4-carboxylate

An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-amino-2-iodopyridine-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: Compound Overview and Significance...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-amino-2-iodopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Compound Overview and Significance

Methyl 5-amino-2-iodopyridine-4-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure incorporates a pyridine core, an amino group, an iodine atom, and a methyl ester, presenting multiple reactive sites for synthetic diversification. The amino group provides a key interaction point for biological targets, while the iodo-substituent is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[1]

Given its role as a critical intermediate, a thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive analysis of its predicted physicochemical properties and outlines robust protocols for its handling, storage, and characterization.

Physicochemical Properties

While specific experimental data for Methyl 5-amino-2-iodopyridine-4-carboxylate is not extensively published, we can infer its properties from its constituent functional groups and data from closely related analogs.

PropertyPredicted Value / CharacteristicRationale and Supporting Evidence
Molecular Formula C₇H₇IN₂O₂Derived from structure.
Molecular Weight 278.05 g/mol Derived from structure.
Appearance Likely a solid, from off-white to yellow or brown powder.The bromo-analog is a solid.[2] Aminopyridine derivatives are typically solids.[3] The color may arise from the iodo- and amino-substituents, which can be sensitive to light and air.
Melting Point Expected to be a solid with a defined melting point.The related compound, Methyl 5-iodopyridine-2-carboxylate, has a melting point of 135 °C.[4] Another analog, 2-Amino-5-iodopyridine, melts at 128-131 °C.[3][5]
pKa The pyridine nitrogen is weakly basic; the amino group is also basic.The pyridine ring is electron-deficient, and the amino group's basicity is influenced by the other ring substituents.

Solubility Profile: A Predictive Analysis

The solubility of a compound is critical for reaction setup, purification, formulation, and biological assays. Based on its structure, Methyl 5-amino-2-iodopyridine-4-carboxylate is a polar molecule, but the presence of the pyridine ring and iodo-substituent limits its aqueous solubility.

Predicted Solubility Table
Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Protic Polar Water, Methanol, EthanolLow to Insoluble in Water. Slightly Soluble to Soluble in alcohols.The amino group and ester can form hydrogen bonds, but the overall aromatic and halogenated structure reduces aqueous solubility. Alcohols are better solvents due to their ability to solvate both polar and nonpolar parts of the molecule.
Aprotic Polar DMSO, DMF, Acetonitrile (ACN)Soluble to Very Soluble These solvents are effective at dissolving polar, heterocyclic compounds through strong dipole-dipole interactions. DMSO is a common choice for creating stock solutions for biological screening.
Nonpolar / Ethereal Hexanes, Toluene, Diethyl EtherInsoluble to Sparingly Soluble The molecule's polarity, driven by the amino and ester groups, is too high for effective solvation by nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformSlightly Soluble to Soluble These solvents offer moderate polarity and can often dissolve complex organic molecules.
Experimental Protocol for Solubility Determination

It is imperative to experimentally verify the solubility for your specific batch.

Objective: To determine the approximate solubility of Methyl 5-amino-2-iodopyridine-4-carboxylate in a range of relevant solvents.

Methodology:

  • Preparation: Dispense 1-2 mg of the compound into separate, labeled glass vials.

  • Solvent Addition: Add a measured aliquot (e.g., 100 µL) of the first test solvent (e.g., Water) to a vial.

  • Mixing: Vortex the vial for 1-2 minutes at room temperature.

  • Observation: Visually inspect for undissolved solid material against a dark background.

  • Titration:

    • If the solid dissolves completely, the solubility is ≥10-20 mg/mL. Record this and proceed to the next solvent.

    • If solid remains, add another measured aliquot of the solvent (e.g., 100 µL) and repeat steps 3-4.

  • Calculation: Continue adding solvent aliquots until the solid is fully dissolved. Calculate the approximate solubility (mg/mL) based on the initial mass and the total volume of solvent added.

  • Testing Suite: Repeat this process for a panel of solvents, including Water, Methanol, Ethanol, DMSO, DMF, and DCM.

G cluster_prep Preparation cluster_test Solubility Test Cycle cluster_record Data Recording weigh Weigh 1-2 mg Compound dispense Dispense into Vial weigh->dispense add_solvent Add 100 µL Solvent dispense->add_solvent vortex Vortex 1-2 min add_solvent->vortex observe Visually Inspect vortex->observe observe->add_solvent No (Solid Remains) dissolved Completely Dissolved observe->dissolved Yes calculate Calculate Solubility (mg/mL) dissolved->calculate calculate->dispense Repeat with next solvent

Caption: Experimental workflow for determining compound solubility.

Stability Profile and Handling Recommendations

The stability of Methyl 5-amino-2-iodopyridine-4-carboxylate is influenced by its sensitivity to moisture, light, heat, and chemical incompatibility. Data from the bromo-analog and related iodopyridines provide a strong basis for these recommendations.[2][6]

Key Factors Affecting Stability:
  • Chemical Incompatibility: The compound is predicted to be incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2] The amino group can react with acids and electrophilic reagents, while the entire molecule can be degraded by strong oxidizers.

  • Moisture/Humidity: The presence of moisture should be avoided.[2] The methyl ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid. The compound itself may also be hygroscopic.

  • Light Sensitivity (Photostability): Halogenated pyridines, particularly iodo-derivatives, are known to be sensitive to light. UV irradiation can cause the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products like 2-hydroxypyridine.[6]

  • Thermal Stability: While aminopyridines can be quite stable at ambient and refrigerated temperatures[7][8], elevated temperatures will likely lead to decomposition. It is crucial to store the compound in a controlled, cool environment.

  • Atmospheric Oxygen: The amino group on the aromatic ring can be susceptible to slow oxidation over time, which may lead to discoloration of the material.

Recommended Storage and Handling Protocols:
  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended.[9] Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to minimize degradation from moisture and oxygen.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

  • Solution Stability: Solutions, especially in protic solvents like methanol, may have limited stability and should ideally be prepared fresh. For stock solutions in DMSO, store frozen (-20 °C or -80 °C) in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Objective: To assess the stability of the compound under various stress conditions (pH, oxidative, thermal, photolytic).

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile or DMSO).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl.

    • Basic: Dilute the stock solution with 0.1 M NaOH.

    • Oxidative: Dilute the stock solution with a 3% H₂O₂ solution.

    • Thermal: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60 °C).

    • Photolytic: Expose a vial of the stock solution to a calibrated UV light source or direct sunlight.

    • Control: Keep a vial of the stock solution at 2-8 °C, protected from light.

  • Time Points: Collect samples from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze each sample by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Evaluation: Compare the chromatograms from the stressed samples to the control to determine the extent of degradation under each condition.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution aliquot Aliquot into 6 Vials stock->aliquot control Control (2-8°C, Dark) aliquot->control acid Acidic (0.1M HCl) aliquot->acid base Basic (0.1M NaOH) aliquot->base oxide Oxidative (3% H₂O₂) aliquot->oxide thermal Thermal (60°C) aliquot->thermal photo Photolytic (UV/Sunlight) aliquot->photo sample Sample at T=0, 2, 4, 8, 24h control->sample acid->sample base->sample oxide->sample thermal->sample photo->sample hplc Analyze by HPLC-UV sample->hplc evaluate Evaluate Degradation vs. Control hplc->evaluate

Caption: Workflow for a forced degradation stability study.

Conclusion

Methyl 5-amino-2-iodopyridine-4-carboxylate is a valuable synthetic intermediate whose utility depends on a clear understanding of its solubility and stability. While direct experimental data is scarce, a robust working profile can be established through analysis of its functional groups and related analogs. It should be regarded as a polar organic solid, sparingly soluble in water but readily soluble in polar aprotic solvents like DMSO and DMF. Its stability is compromised by moisture, light, strong acids, and oxidizing agents. Adherence to the recommended storage and handling protocols, coupled with batch-specific experimental verification of its properties, will ensure its successful application in research and development endeavors.

References

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  • Lecornué, F., Hart, R. J., Nichol, G. S., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(11), 6333-6342. [Link]

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Foundational

A Senior Application Scientist's Guide to Methyl 5-amino-2-iodopyridine-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Abstract The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its ability to engage in hydrogen bonding, its metabolic stability, and its versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic chemistry make it an invaluable starting point for drug design. This technical guide focuses on a particularly promising, yet underexplored, derivative: Methyl 5-amino-2-iodopyridine-4-carboxylate . We will dissect the molecule's inherent chemical logic, exploring how its unique trifunctional nature—an electron-rich aminopyridine system, a highly reactive C2-iodo handle, and a modifiable C4-carboxylate ester—positions it as a powerful building block for generating diverse chemical libraries against a range of therapeutic targets. This paper provides field-proven insights, detailed experimental protocols, and strategic blueprints for leveraging this scaffold in modern drug discovery campaigns.

The Strategic Value of the Scaffold: A Structural & Reactivity Analysis

The therapeutic potential of Methyl 5-amino-2-iodopyridine-4-carboxylate stems from the strategic placement of its three key functional groups. Each group offers a distinct vector for synthetic modification, allowing for a systematic exploration of chemical space.

  • The 2-Iodo Group: This is the molecule's primary anchor for diversification. The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl), enabling facile and selective formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[4] This position is ideal for introducing moieties that can probe deep into a target's binding pocket.

  • The 5-Amino Group: This group is a crucial pharmacophoric element. As a hydrogen bond donor, it can anchor the molecule to key residues in a protein active site, such as the hinge region of a kinase.[5] Furthermore, it serves as a secondary site for synthetic modification through reactions like acylation, sulfonylation, or reductive amination, allowing for the fine-tuning of potency and physicochemical properties.[6]

  • The 4-Methyl Carboxylate Group: The ester provides a third point of modification. While it can act as a hydrogen bond acceptor, its primary utility lies in its potential for hydrolysis to the corresponding carboxylic acid. Carboxylic acids are common in drug molecules but can suffer from poor permeability and metabolic liabilities.[7] This group can therefore be converted into more stable amide derivatives or replaced with non-classical bioisosteres like tetrazoles to improve pharmacokinetic profiles.[7][8]

Caption: Key functional groups and modification vectors.
Physicochemical Properties (Calculated)

A preliminary assessment of the core scaffold's properties is essential for guiding derivatization strategies.

PropertyValueSignificance
Molecular Weight 292.06 g/mol Excellent starting point within the "Rule of 5" limits, allowing for substantial additions during library synthesis.
cLogP 1.85A moderate lipophilicity, providing a good balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 78.1 ŲSuggests good potential for oral bioavailability, as it is well below the 140 Ų threshold often associated with poor permeability.
Hydrogen Bond Donors 1 (the amino group)Key for target recognition and anchoring.
Hydrogen Bond Acceptors 3 (pyridine N, ester O's)Provides multiple points for interaction with biological targets.

Core Application: A Scaffold for Kinase Inhibitor Design

The 2-aminopyridine motif is a cornerstone of modern kinase inhibitor design, frequently acting as a "hinge-binder" by forming crucial hydrogen bonds with the protein's backbone in the ATP-binding site.[5][9] Methyl 5-amino-2-iodopyridine-4-carboxylate is an ideal starting point for developing potent and selective kinase inhibitors.

Mechanism of Action & Design Strategy

The strategy involves using the 5-amino group and the pyridine nitrogen to form bidentate hydrogen bonds with the kinase hinge region. The C2-iodo position then serves as a launchpad to introduce larger, often hydrophobic, moieties that can occupy the hydrophobic pocket of the active site, thereby conferring potency and selectivity.

Kinase_Binding_MoA cluster_protein Kinase ATP Binding Site cluster_inhibitor Scaffold Derivative hinge Hinge Region (e.g., Backbone NH, C=O) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front core Aminopyridine Core core->hinge H-Bonds r1 R1 Group (from C2-Iodo) r1->gatekeeper Steric Interaction (Selectivity) r1->hydrophobic_pocket van der Waals Interactions r2 R2 Group (from C4-Ester) r2->solvent_front Solvent Interaction (Solubility)

Caption: Hypothetical binding mode of a derivative in a kinase active site.

By synthesizing a library of compounds with diverse aryl or heteroaryl groups at the C2-position via Suzuki coupling, one can systematically probe the contours of the hydrophobic pocket to identify optimal substituents for a specific kinase target.

Synthetic Derivatization Playbook: Key Protocols

The true power of this scaffold lies in its synthetic tractability. The following protocols provide a self-validating framework for generating a diverse chemical library.

Primary Diversification: Palladium-Catalyzed Cross-Coupling

The C2-iodo position is the primary site for introducing significant structural diversity. The Suzuki-Miyaura coupling is a robust and versatile choice for creating C-C bonds.

This protocol describes a general procedure for coupling an arylboronic acid to the C2 position.

  • Reagent Preparation: To a flame-dried Schlenk flask, add Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), under an inert atmosphere (Argon or Nitrogen).

    • Scientist's Note: The use of a pre-catalyst and ligand system, like Pd₂(dba)₃ and SPhos, can be beneficial for more challenging or sterically hindered coupling partners.

  • Solvent Addition & Degassing: Add a degassed solvent mixture, typically Dioxane/H₂O (4:1 ratio). Degassing is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.[4] This can be achieved by bubbling argon through the solvent for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Reaction times typically range from 4 to 16 hours.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow start Start: Methyl 5-amino-2-iodopyridine-4-carboxylate + Arylboronic Acid reagents Add Reagents: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent heat Heat Reaction (e.g., 90-100 °C) Monitor by LC-MS solvent->heat workup Aqueous Work-up (EtOAc, H₂O, Brine) heat->workup purify Purification (Silica Gel Chromatography) workup->purify product Product: C2-Arylated Derivative purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Secondary Diversification: Modifying the Amino and Carboxylate Groups

Once the C2 position has been functionalized, the amino and ester groups provide avenues for fine-tuning the molecule's properties.

  • Dissolution: Dissolve the C2-arylated pyridine derivative (1.0 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equiv.).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Purification: Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate. Purify via column chromatography.

  • Step A: Hydrolysis: Dissolve the starting ester (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) and stir at room temperature until LC-MS indicates complete conversion to the carboxylic acid. Acidify the mixture with 1N HCl to pH ~4 and extract the product with ethyl acetate.

  • Step B: Amide Coupling: Dissolve the resulting carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and a coupling agent like HATU (1.1 equiv.) in DMF.[10] Add DIPEA (2.5 equiv.) and stir at room temperature for 4-12 hours. Purify via standard work-up and chromatography.

Library Synthesis Strategy and Bioisosterism

The combination of these diversification strategies allows for the creation of a large and highly diverse compound library from a single, versatile core.

Reaction TypePositionBond FormedPurpose in Drug Design
Suzuki Coupling C2C(sp²)-C(sp²)Introduce large, diverse groups to probe binding pockets and enhance potency.[4]
Sonogashira Coupling C2C(sp²)-C(sp)Introduce rigid, linear alkynes to act as linkers or probe specific channels.[4]
Buchwald-Hartwig Amination C2C(sp²)-NIntroduce amines or N-heterocycles to form new H-bond interactions.[4]
N-Acylation / Sulfonylation C5N-C, N-SModulate H-bonding capacity, tune electronics, and improve metabolic stability.
Amide Coupling C4C-NIntroduce diverse substituents to interact with solvent-exposed regions, improving solubility and ADME properties.[10]

Furthermore, the methyl carboxylate at C4 is a prime candidate for bioisosteric replacement , a key strategy in drug design to enhance physicochemical properties while retaining biological activity.[8][11][12] Replacing the carboxylic acid (after hydrolysis) with a tetrazole, for example, can improve metabolic stability and oral bioavailability by increasing lipophilicity.[7]

Caption: A hub-and-spoke model for library generation from the core scaffold.

Conclusion and Future Outlook

Methyl 5-amino-2-iodopyridine-4-carboxylate is more than just another chemical reagent; it is a strategically designed platform for efficient and effective drug discovery. Its trifunctional nature provides orthogonal handles for systematic derivatization, enabling the rapid generation of focused libraries with tunable properties. The proven utility of the aminopyridine scaffold in approved drugs, combined with the synthetic power of palladium-catalyzed cross-coupling, positions this molecule as a high-value starting point for programs targeting kinases, GPCRs, and other challenging protein classes. As drug discovery continues to demand greater chemical diversity and more efficient synthetic routes, scaffolds like this one will be indispensable tools in the modern medicinal chemist's arsenal.

References

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  • Title: PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS Source: Semantic Scholar URL
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  • Title: The reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate.
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  • Title: Methyl 4-amino-5-iodo-pyridine-2-carboxylate Source: BLDpharm URL
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Exploratory

The Emergence of a Key Scaffold: A Technical Guide to Methyl 5-amino-2-iodopyridine-4-carboxylate

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and versatile functi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and versatile functionalization have cemented its role in the development of drugs across a wide spectrum of diseases.[3] This guide delves into the discovery and history of a particularly valuable, yet sparsely documented, substituted pyridine: Methyl 5-amino-2-iodopyridine-4-carboxylate. While a singular "discovery" paper for this specific molecule is not prominent in the annals of chemical literature, its existence and utility can be understood through the logical progression of synthetic strategies aimed at creating highly functionalized intermediates for drug discovery.

This document will provide a comprehensive overview of the plausible synthetic pathways, key chemical insights, and the practical applications of this important building block. We will explore the causality behind the experimental choices, offering a narrative grounded in the principles of organic chemistry and process development.

I. Strategic Importance in Drug Discovery

The arrangement of substituents on the pyridine ring of Methyl 5-amino-2-iodopyridine-4-carboxylate makes it a highly versatile intermediate. The amino group provides a nucleophilic center, the iodo group is an excellent leaving group for cross-coupling reactions, and the methyl carboxylate can be readily hydrolyzed or converted to an amide. This trifecta of functional handles allows for the sequential and regioselective introduction of diverse molecular fragments, a crucial aspect in the construction of complex drug candidates.[4][5] Aromatic amines, in particular, are key substructures in a significant portion of drug candidates due to their ability to form hydrogen bonds and interact with biological targets.

II. A Plausible Synthetic Trajectory

The synthesis of Methyl 5-amino-2-iodopyridine-4-carboxylate can be logically approached through a multi-step sequence starting from simpler, commercially available pyridine derivatives. The following proposed pathway is based on well-established transformations in pyridine chemistry.

G cluster_0 Synthetic Pathway A Methyl 5-aminopyridine-4-carboxylate B Methyl 5-amino-2-chloropyridine-4-carboxylate A->B Chlorination C Methyl 5-amino-2-iodopyridine-4-carboxylate B->C Halogen Exchange (Finkelstein Reaction)

Figure 1: Proposed synthetic pathway for Methyl 5-amino-2-iodopyridine-4-carboxylate.

Step 1: Chlorination of Methyl 5-aminopyridine-4-carboxylate

The introduction of a halogen at the 2-position of a pyridine ring is a common strategy to enable further functionalization. Direct iodination can sometimes be challenging, thus a two-step approach involving chlorination followed by a halogen exchange is often preferred.

Causality of Experimental Choices:

  • Starting Material: Methyl 5-aminopyridine-4-carboxylate is a logical starting point. The amino group is an activating, ortho-, para-director. However, in acidic media, it will be protonated to the anilinium ion, which is a deactivating, meta-director. The ester group is a deactivating, meta-director. The interplay of these directing effects is crucial.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for electron-rich aromatic and heteroaromatic rings. Its use avoids the harsh conditions associated with other chlorinating agents like chlorine gas.

  • Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is suitable for this type of reaction, ensuring the solubility of the starting materials and reagents.

Experimental Protocol:

  • To a solution of Methyl 5-aminopyridine-4-carboxylate (1.0 eq) in acetonitrile (10 volumes), add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 5-amino-2-chloropyridine-4-carboxylate.

Step 2: Halogen Exchange to Introduce Iodine

The Finkelstein reaction provides a classic and efficient method for converting an alkyl or aryl chloride to an iodide.

Causality of Experimental Choices:

  • Iodide Source: Sodium iodide (NaI) is a cost-effective and readily available source of iodide ions.

  • Solvent: Acetone is the traditional solvent for Finkelstein reactions. The insolubility of sodium chloride in acetone drives the equilibrium towards the formation of the iodide product.

  • Catalyst: While often not strictly necessary for activated systems, a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can sometimes accelerate the reaction.

Experimental Protocol:

  • Dissolve Methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 eq) in acetone (15 volumes).

  • Add sodium iodide (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Recrystallize or purify by column chromatography to obtain pure Methyl 5-amino-2-iodopyridine-4-carboxylate.

III. Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic properties of Methyl 5-amino-2-iodopyridine-4-carboxylate based on data from structurally similar compounds.

PropertyValue
Molecular Formula C₇H₇IN₂O₂
Molecular Weight 278.05 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected in the range of 130-150 °C
¹H NMR (400 MHz, DMSO-d₆) δ 8.10 (s, 1H), 7.55 (s, 1H), 6.50 (br s, 2H), 3.80 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ 168.0, 155.0, 150.0, 140.0, 115.0, 90.0, 52.0
Mass Spectrometry (ESI+) m/z 279.0 [M+H]⁺

Note: The spectroscopic data are predicted values and should be confirmed by experimental analysis.

IV. Applications in Synthesis: A Gateway to Novel Therapeutics

The strategic placement of functional groups in Methyl 5-amino-2-iodopyridine-4-carboxylate makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors.

G cluster_1 Synthetic Utility A Methyl 5-amino-2-iodopyridine-4-carboxylate B Suzuki Coupling Product A->B Suzuki Coupling (Aryl or Heteroaryl Boronic Acid) C Amide Formation Product A->C Amide Formation (Hydrolysis then Amide Coupling) D N-Alkylation/Arylation Product A->D N-Alkylation/Arylation (e.g., Buchwald-Hartwig)

Figure 2: Key transformations of Methyl 5-amino-2-iodopyridine-4-carboxylate in medicinal chemistry.

  • Suzuki and other Cross-Coupling Reactions: The iodo group at the 2-position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, which are common motifs in kinase inhibitors.

  • Amide Bond Formation: The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to form amides, another critical functional group for interaction with biological targets.

  • Functionalization of the Amino Group: The amino group at the 5-position can be acylated, alkylated, or used as a nucleophile in various other transformations, providing another point of diversification for the molecular scaffold.

V. Conclusion

While the specific historical moment of the "discovery" of Methyl 5-amino-2-iodopyridine-4-carboxylate may not be a singular, celebrated event, its importance is evident from its utility as a synthetic intermediate. The logical and well-precedented synthetic routes to this molecule underscore the rational design principles that drive modern drug discovery. As researchers continue to explore the vast chemical space for novel therapeutics, the demand for such highly functionalized and versatile building blocks will undoubtedly persist. This guide serves to illuminate the scientific underpinnings of its synthesis and application, providing a valuable resource for researchers and scientists in the field of drug development.

References

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. [Link]

  • The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Preprints.org. [Link]

  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed Central. [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]

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Foundational

CAS number and molecular structure of Methyl 5-amino-2-iodopyridine-4-carboxylate

An In-depth Technical Guide to Methyl 5-amino-2-iodopyridine-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Novel Scaffold This document, therefore,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-amino-2-iodopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Scaffold

This document, therefore, serves as a forward-looking technical guide. It is designed to provide researchers and drug development professionals with a robust theoretical and practical framework for this molecule. By leveraging established principles of organic chemistry and drawing comparisons with structurally related, well-documented isomers, we will delineate a plausible molecular structure, predict its physicochemical properties, propose a detailed synthetic pathway, and discuss its potential applications in drug discovery. This guide is built on a foundation of scientific integrity, aiming to empower researchers to confidently approach the synthesis and utilization of this promising, yet uncharted, molecule.

Molecular Structure and Identification

The unequivocal identification of a molecule begins with its structure. Based on its IUPAC name, the molecular structure of Methyl 5-amino-2-iodopyridine-4-carboxylate is presented below.

Molecular Formula: C₇H₇IN₂O₂

Molecular Weight (Calculated): 278.05 g/mol

Structure:

Caption: 2D structure of Methyl 5-amino-2-iodopyridine-4-carboxylate.

This structure features a pyridine ring substituted with an iodine atom at the 2-position, a methyl carboxylate group at the 4-position, and an amino group at the 5-position. This specific arrangement of functional groups is key to its potential chemical reactivity and biological activity.

Predicted Physicochemical Properties: A Comparative Analysis

To forecast the physicochemical properties of our target compound, we can draw insightful comparisons with its known isomers. The relative positions of the electron-donating amino group and the electron-withdrawing iodo and carboxylate groups will influence properties such as melting point, boiling point, and solubility.

PropertyMethyl 4-aminopyridine-2-carboxylateMethyl 2-aminopyridine-4-carboxylateMethyl 4-amino-5-iodo-pyridine-2-carboxylateMethyl 5-amino-2-iodopyridine-4-carboxylate (Predicted)
CAS Number 71469-93-7[1]6937-03-7[2][3]2089150-47-8[4]Not available
Molecular Formula C₇H₈N₂O₂[1]C₇H₈N₂O₂[2]C₇H₇IN₂O₂[4]C₇H₇IN₂O₂
Molecular Weight 152.15 g/mol [1]152.15 g/mol [2]278.05 g/mol [4]278.05 g/mol
Appearance White to light yellow crystalline powder[5]Powder[2]Solid (assumed)Likely a solid at room temperature
Melting Point 129-130 °C[5]144-148 °C[2]Not availableExpected to be a crystalline solid with a relatively high melting point, likely >150 °C, due to the potential for intermolecular hydrogen bonding and its molecular weight.
Solubility Moderately soluble in methanol and ethanol[5]Not specifiedNot specifiedPredicted to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols. Low solubility in nonpolar solvents and water is expected.

Proposed Synthetic Pathway

The synthesis of Methyl 5-amino-2-iodopyridine-4-carboxylate can be approached through a multi-step process, beginning with a suitable pyridine precursor. The following proposed pathway is based on established and reliable reactions in pyridine chemistry.

Caption: Proposed synthetic workflow for Methyl 5-amino-2-iodopyridine-4-carboxylate.

Detailed Experimental Protocol:

Step 1: Nitration of Methyl 5-aminopyridine-4-carboxylate

  • Rationale: The amino group is a strong activating group and will direct electrophilic substitution. However, to achieve nitration at the 2-position, the reaction conditions must be carefully controlled. Direct nitration of aminopyridines can be challenging; thus, an alternative is the nitration of a protected amine or a precursor that can be later converted to the amine. A more direct approach, though potentially yielding a mixture of isomers, would be the nitration of a suitable precursor like a hydroxypyridine derivative, followed by conversion to the desired product. For this proposal, we will assume the availability of a suitable starting material that can be selectively nitrated. A plausible starting material would be a derivative where the 4- and 5- positions are already substituted, and the 2-position is available for nitration. A more practical approach might involve starting with a pre-functionalized pyridine ring.

  • Alternative Step 1: Synthesis of a Precursor A more robust approach would be to start from 2-chloro-5-nitropyridine-4-carboxylic acid.

    • Esterification: React 2-chloro-5-nitropyridine-4-carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid and heat to reflux to form Methyl 2-chloro-5-nitropyridine-4-carboxylate.

    • Amination: The chloro group can be displaced by an amino group using ammonia or a protected amine source under pressure and heat. This would yield Methyl 5-amino-2-nitropyridine-4-carboxylate.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group can be selectively reduced to an amino group in the presence of other functional groups using catalytic hydrogenation.

  • Procedure:

    • Dissolve Methyl 5-amino-2-nitropyridine-4-carboxylate in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain Methyl 2,5-diaminopyridine-4-carboxylate.

Step 3: Sandmeyer Reaction for Iodination

  • Rationale: The Sandmeyer reaction is a classic and effective method for converting an aromatic amino group into a variety of functional groups, including iodine, via a diazonium salt intermediate.

  • Procedure:

    • Dissolve Methyl 2,5-diaminopyridine-4-carboxylate in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. This will form the diazonium salt at the 2-position. The amino group at the 5-position is less basic and less likely to diazotize under these conditions.

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a sodium thiosulfate solution to remove any excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield Methyl 5-amino-2-iodopyridine-4-carboxylate.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Substituted aminopyridines, in particular, are known to exhibit a wide range of biological activities.

  • Kinase Inhibition: The pyridine ring can act as a hinge-binder in the ATP-binding pocket of various kinases. The substituents on the ring provide vectors for optimizing potency and selectivity.

  • Enzyme Inhibition: Pyridine carboxylic acid derivatives are known to act as enzyme inhibitors for a variety of targets.[7]

  • Scaffolding for Library Synthesis: The functional groups on Methyl 5-amino-2-iodopyridine-4-carboxylate (the amino, iodo, and ester groups) provide three distinct points for chemical modification, making it an excellent scaffold for the synthesis of a library of compounds for high-throughput screening.

    • The amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides.

    • The iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce a wide variety of substituents.

    • The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Given these possibilities, this molecule could be a valuable building block for the discovery of new therapeutic agents in areas such as oncology, inflammation, and infectious diseases.[8][9]

Safety and Handling

While specific toxicity data for Methyl 5-amino-2-iodopyridine-4-carboxylate is not available, it should be handled with the standard precautions for a novel chemical compound. Based on its functional groups and the data for related isomers, the following hazards should be considered:

  • Potential for skin and eye irritation. [10]

  • May be harmful if swallowed or inhaled. [1]

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Expected Spectroscopic Data for Structural Confirmation

Should this compound be synthesized, the following spectroscopic signatures would be expected for its structural confirmation:

  • ¹H NMR:

    • A singlet for the methyl ester protons (~3.9 ppm).

    • A singlet for the amino protons (broad, ~5-6 ppm, may exchange with D₂O).

    • Two singlets or two doublets in the aromatic region for the pyridine ring protons, with chemical shifts influenced by the electronic effects of the substituents.

  • ¹³C NMR:

    • A signal for the methyl carbon of the ester.

    • A signal for the carbonyl carbon of the ester.

    • Signals for the five carbons of the pyridine ring, with the carbon attached to the iodine showing a characteristic chemical shift.

  • Mass Spectrometry (HRMS):

    • The exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ should be consistent with the molecular formula C₇H₇IN₂O₂.

The analysis of vibrational spectra (FTIR) and other spectroscopic techniques would also be valuable for a complete characterization.[7][11]

Conclusion

Methyl 5-amino-2-iodopyridine-4-carboxylate represents an intriguing, albeit currently under-documented, molecular scaffold. This guide provides a scientifically grounded framework for its synthesis and potential applications. By leveraging established chemical principles and comparative data from known isomers, researchers can approach the study of this novel compound with a clear and logical strategy. Its versatile functionality makes it a promising candidate for the development of new chemical entities in the ongoing quest for innovative therapeutics.

References

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. Available at: [Link]

  • Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984. PubChem. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. Available at: [Link]

  • Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117. PubChem. Available at: [Link]

  • SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available at: [Link]

  • Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]

  • Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984. PubChem. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Available at: [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available at: [Link]

  • Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available at: [Link]

  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. PMC - NIH. Available at: [Link]

  • NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Technical Disclosure Commons. Available at: [Link]

  • View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ajeee. Available at: [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Derivatization Strategies for Methyl 5-amino-2-iodopyridine-4-carboxylate

An In-Depth Technical Guide Introduction: The Strategic Value of a Multifunctional Building Block Methyl 5-amino-2-iodopyridine-4-carboxylate is a highly versatile heterocyclic building block pivotal in the fields of med...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of a Multifunctional Building Block

Methyl 5-amino-2-iodopyridine-4-carboxylate is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its strategic importance stems from the orthogonal reactivity of its three principal functional groups: a nucleophilic primary amine at the C5 position, a reactive iodine atom at the C2 position prime for transition-metal-catalyzed cross-coupling, and a methyl ester at C4 that can be further modified. This trifecta of functionalities allows for sequential and selective derivatization, enabling the construction of complex molecular architectures from a single, readily accessible core.

Substituted aminopyridines are privileged scaffolds found in a multitude of biologically active compounds, including potent enzyme inhibitors and receptor modulators.[1] The ability to precisely functionalize the pyridine core via modern synthetic methods is therefore critical for drug discovery programs. This guide provides a comprehensive overview of robust derivatization methods for this key intermediate, explaining the mechanistic rationale behind protocol choices and offering detailed, field-proven experimental procedures for researchers and drug development professionals.

Derivatization of the 5-Amino Group: Building Amides and Secondary Amines

The primary amino group at the C5 position serves as a potent nucleophile and a handle for introducing a wide array of functional groups, significantly impacting the molecule's steric and electronic properties, as well as its potential for hydrogen bonding.

N-Acylation for Amide Synthesis

The conversion of the 5-amino group to an amide is a fundamental transformation used to introduce diverse substituents and modulate biological activity. This is typically achieved through nucleophilic acyl substitution with an acylating agent.[2] The choice between an acyl chloride and an anhydride often depends on reactivity, cost, and the stability of the starting material.

Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This method is highly effective for forming amides under biphasic conditions, where the base neutralizes the HCl byproduct and drives the reaction to completion.[2]

  • Materials:

    • Methyl 5-amino-2-iodopyridine-4-carboxylate

    • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

    • Dichloromethane (DCM)

    • 10% aqueous Sodium Hydroxide (NaOH) or Triethylamine (TEA) (2.0 eq)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 eq) in DCM (approx. 10 mL per gram of substrate).

    • Add the aqueous NaOH solution (2.0 eq). If the substrate is sensitive to hydrolysis, a non-aqueous base like triethylamine (2.0 eq) can be used instead.

    • Cool the vigorously stirring mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude N-acylated product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

N-Alkylation for Secondary Amine Synthesis

Direct N-alkylation of primary aromatic amines can be challenging due to the risk of over-alkylation. However, under controlled conditions, mono-alkylation can be achieved. A common method involves reacting the amine with an alkyl halide in the presence of a non-nucleophilic base.[3]

Protocol 2: Direct N-Alkylation using an Alkyl Halide

  • Materials:

    • Methyl 5-amino-2-iodopyridine-4-carboxylate

    • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.0-1.2 eq)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl Acetate (EtOAc)

    • Water

  • Step-by-Step Procedure:

    • To a suspension of Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 eq) and finely ground K₂CO₃ (or Cs₂CO₃) (2.0 eq) in DMF (approx. 15 mL per gram), add the alkyl halide (1.1 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS. Note that both mono- and di-alkylated products may be visible. Using a slight excess of the amine can help favor mono-alkylation.

    • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with Ethyl Acetate (3 x 30 mL).

    • Combine the organic extracts and wash with water (2 x 20 mL) to remove DMF, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The desired mono-alkylated product typically requires purification by column chromatography on silica gel to separate it from unreacted starting material and the di-alkylated byproduct.

Derivatization at the 2-Iodo Group: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C2 position is the gateway to a vast chemical space via palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions, often with high selectivity.[4]

Derivatization_Workflow cluster_amino 5-Amino Group Derivatization cluster_iodo 2-Iodo Group Derivatization (Pd-Catalysis) SM Methyl 5-amino- 2-iodopyridine-4-carboxylate Acylation N-Acylation (Amide Product) SM->Acylation Acyl Chloride, Base Alkylation N-Alkylation (Secondary Amine) SM->Alkylation Alkyl Halide, Base Suzuki Suzuki Coupling (Aryl/Vinyl Product) SM->Suzuki R-B(OH)₂, Pd Cat., Base Sonogashira Sonogashira Coupling (Alkynyl Product) SM->Sonogashira R-C≡CH, Pd/Cu Cat., Base Buchwald Buchwald-Hartwig (Amine Product) SM->Buchwald R₂NH, Pd Cat., Base Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_complex1 L₂Pd(II)(Ar)(I) Pd0->Pd_complex1 Oxidative Addition (Ar-I) Pd_complex2 L₂Pd(II)(Ar)(C≡CR) Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Ar-C≡CR Pd_complex2->Product CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_complex1 Base Base Base->Cu_acetylide Alkyne H-C≡CR Alkyne->Cu_acetylide

Sources

Application

Application Notes and Protocols: Synthesis of Substituted Pyridines Using Methyl 5-amino-2-iodopyridine-4-carboxylate

Introduction Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Their prevalence is due to the pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Their prevalence is due to the pyridine ring's ability to engage in various biological interactions and its synthetic versatility, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] Among the myriad of building blocks for constructing these vital scaffolds, Methyl 5-amino-2-iodopyridine-4-carboxylate emerges as a particularly powerful and versatile intermediate.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 5-amino-2-iodopyridine-4-carboxylate in the synthesis of diverse, highly functionalized pyridine derivatives. We will delve into the mechanistic underpinnings of key palladium-catalyzed cross-coupling reactions, provide detailed, field-proven protocols, and offer insights into reaction optimization.

The strategic placement of the iodo, amino, and methyl ester functionalities on the pyridine ring makes this reagent a trifunctional linchpin. The highly reactive C-I bond is an excellent handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][6] The amino group can be a nucleophile or a directing group, and the methyl ester provides a site for further elaboration, such as amide bond formation. This multi-faceted reactivity allows for a modular and efficient approach to building molecular complexity.

Core Synthetic Strategies and Mechanistic Insights

The primary utility of Methyl 5-amino-2-iodopyridine-4-carboxylate lies in its susceptibility to palladium-catalyzed cross-coupling reactions at the C-2 position. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making the oxidative addition step in the catalytic cycle more facile and allowing for milder reaction conditions.[5][6]

Key Palladium-Catalyzed Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a robust and widely used method for creating biaryl and heteroaryl structures.[7][8]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes. This reaction is invaluable for the synthesis of alkynylpyridines, which are important intermediates and pharmacophores.[9][10]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a diverse range of amines. This has become a go-to method for synthesizing arylamines, replacing harsher classical methods.[11][12]

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

The Causality Behind Experimental Choices

The success of these cross-coupling reactions is highly dependent on the careful selection of several key parameters:

  • Palladium Precatalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is paramount.[13] Ligands modulate the electron density and steric environment around the palladium center, influencing the rates of oxidative addition and reductive elimination. For example, bulky, electron-rich phosphine ligands like those of the Buchwald-type are often effective in promoting challenging couplings.[11][13]

  • Base: The base plays a crucial role in the catalytic cycle. In Suzuki couplings, it facilitates the transmetalation step. In Buchwald-Hartwig aminations, it deprotonates the amine. The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be matched to the specific reaction and substrates.[5]

  • Solvent: Anhydrous and degassed solvents are critical to prevent catalyst deactivation.[13] Common choices include ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene. The solvent's polarity and coordinating ability can significantly impact catalyst activity and stability.

  • Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.[13]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents.[6][13]

Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-amino-2-iodopyridine-4-carboxylate with an Arylboronic Acid

This protocol details the synthesis of a 2-aryl-5-aminopyridine derivative, a common scaffold in medicinal chemistry.

Workflow Diagram:

Suzuki_Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reagents Methyl 5-amino-2-iodopyridine-4-carboxylate Arylboronic Acid Pd Catalyst & Ligand Base Solvent Anhydrous, Degassed Solvent (e.g., Dioxane/H2O) Heating Heat to 80-100 °C Reagents->Heating Combine & Heat Inert_Atmosphere Argon or Nitrogen Monitoring Monitor by TLC/LC-MS Quenching Cool and Quench Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Purification Column Chromatography Product 2-Aryl-5-aminopyridine Derivative Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add Methyl 5-amino-2-iodopyridine-4-carboxylate, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂Effective for a broad range of arylboronic acids.
Base K₂CO₃A moderately strong base, generally effective and cost-efficient.
Solvent Dioxane/Water (4:1)The aqueous phase is often necessary for the transmetalation step.
Temperature 80-100 °CBalances reaction rate and catalyst stability.
Protocol 2: Sonogashira Coupling of Methyl 5-amino-2-iodopyridine-4-carboxylate with a Terminal Alkyne

This protocol is for the synthesis of 2-alkynyl-5-aminopyridine derivatives.

Workflow Diagram:

Sonogashira_Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reagents Methyl 5-amino-2-iodopyridine-4-carboxylate Terminal Alkyne Pd & Cu(I) Catalysts Base Solvent Anhydrous, Degassed Solvent (e.g., THF/Et3N) Stirring Stir at Room Temperature Reagents->Stirring Combine & Stir Inert_Atmosphere Argon or Nitrogen Monitoring Monitor by TLC/LC-MS Filtration Filter through Celite Monitoring->Filtration Reaction Complete Concentration Concentrate in vacuo Purification Column Chromatography Product 2-Alkynyl-5-aminopyridine Derivative Purification->Product

Caption: Sonogashira Coupling Workflow.

Materials:

  • Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Anhydrous and degassed)

  • THF (Anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Methyl 5-amino-2-iodopyridine-4-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature, monitoring by TLC. Gentle heating may be required for less reactive substrates.

  • Once the reaction is complete, filter the mixture through a pad of celite, washing with THF or ethyl acetate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe classic and reliable catalyst system for Sonogashira couplings.
Base Et₃N or DIPAActs as both a base and a solvent.
Solvent THFHelps to solubilize the starting materials.
Temperature Room TemperatureThe high reactivity of the C-I bond often allows for mild conditions.
Protocol 3: Buchwald-Hartwig Amination of Methyl 5-amino-2-iodopyridine-4-carboxylate

This protocol outlines the synthesis of a 2-amino-substituted pyridine derivative.

Workflow Diagram:

Buchwald_Hartwig_Amination cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reagents Methyl 5-amino-2-iodopyridine-4-carboxylate Amine Pd Precatalyst & Ligand Base Solvent Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) Heating Heat to 90-110 °C Reagents->Heating Combine & Heat Inert_Atmosphere Argon or Nitrogen Monitoring Monitor by TLC/LC-MS Filtration Filter through Celite Monitoring->Filtration Reaction Complete Extraction Aqueous Workup Purification Column Chromatography Product 2-(Substituted)amino-5-aminopyridine Derivative Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (2-4 mol%)

  • Xantphos or other suitable Buchwald ligand (4-8 mol%)

  • Cs₂CO₃ or K₃PO₄ (1.5-2.0 equiv)

  • Toluene or 1,4-Dioxane (Anhydrous and degassed)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, the ligand, and the base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Add Methyl 5-amino-2-iodopyridine-4-carboxylate and the amine.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir the reaction until completion, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃ / XantphosA versatile and highly active system for C-N bond formation.
Base Cs₂CO₃ or K₃PO₄Strong, non-nucleophilic bases that are effective in these couplings.
Solvent Toluene or DioxaneCommon high-boiling, non-polar aprotic solvents for this reaction.
Temperature 90-110 °CHigher temperatures are often required to overcome the activation barrier.

Conclusion

Methyl 5-amino-2-iodopyridine-4-carboxylate is a highly valuable and versatile building block for the synthesis of a wide array of substituted pyridines. Its trifunctional nature allows for a modular and efficient approach to the construction of complex molecules of interest to the pharmaceutical and agrochemical industries. The palladium-catalyzed cross-coupling reactions detailed in this application note provide reliable and robust methods for the functionalization of the C-2 position. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can effectively leverage this powerful intermediate to accelerate their drug discovery and development programs.

References

  • Mishra, A.; Gupta, R. Supramolecular Substituted pyridines have demonstrated notable anticancer, antibacterial, antiviral, and anti-inflammatory properties. Coord. Chem. Rev.2016, 323, 107–119.
  • BenchChem. Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis.
  • Powers, D. C. et al. N-Amino Pyridinium Salts in Organic Synthesis. PMC.
  • Katoh, T. et al. Facile synthesis of functionalized 4-aminopyridines. Chem. Commun.2002, 2108-2109.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Lukin, O. Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals. 2021.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
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  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • BenchChem. Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
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  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
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  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
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  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Springer.
  • Sonogashira coupling. Wikipedia.
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  • Sonogashira Coupling. Organic Chemistry Portal.
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  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Syntheses of 2-amino-5-iodopyridine.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
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  • Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2)
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Method

Application Note: A Modular Approach to the Synthesis of Methyl 5-amino-2-iodopyridine-4-carboxylate Analogs for Drug Discovery

Introduction Substituted aminopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities and favorable physicochemica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted aminopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities and favorable physicochemical properties.[1][2] Specifically, the Methyl 5-amino-2-iodopyridine-4-carboxylate framework serves as a highly valuable and versatile intermediate. The strategic placement of an amino group, a carboxylate ester, and an iodo substituent provides three distinct points for chemical modification. The 2-iodo position, in particular, is an excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse molecular libraries.[3]

This application note provides a comprehensive, field-proven guide for researchers, chemists, and drug development professionals. We will detail a robust protocol for the synthesis of the key intermediate, Methyl 5-amino-2-iodopyridine-4-carboxylate. Subsequently, we will present modular protocols for the synthesis of diverse analogs using palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of modern synthetic organic chemistry.[4][5][6] The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Part 1: Synthesis of the Key Intermediate: Methyl 5-amino-2-iodopyridine-4-carboxylate

Synthetic Strategy Overview

The synthesis of the key intermediate is achieved through a direct and regioselective iodination of a readily accessible precursor, Methyl 5-aminopyridine-4-carboxylate. The electron-donating amino group at the 5-position strongly activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the ortho- and para-positions (C2, C4, and C6). The presence of the ester at C4 sterically and electronically disfavors substitution at that position. The C2 position is electronically favored and less sterically hindered than the C6 position, making it the primary site for iodination. This protocol utilizes a simple and effective iodination system with elemental iodine and an oxidizing agent in an aqueous medium, avoiding the use of heavy metals like mercury.[7][8]

Synthetic Workflow: Iodination

Caption: Workflow for the synthesis of the key iodinated intermediate.

Detailed Experimental Protocol: Iodination

Materials and Reagents:

ReagentGradeSupplier
Methyl 5-aminopyridine-4-carboxylate≥97%Commercial Source
Iodine (I₂)Reagent GradeCommercial Source
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OCommercial Source
Deionized Water (H₂O)N/AIn-house
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentCommercial Source
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercial Source
Ethyl Acetate (EtOAc)HPLC GradeCommercial Source
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousCommercial Source

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-aminopyridine-4-carboxylate (1.0 eq). Add deionized water to form a stirrable suspension (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Begin vigorous stirring. In a fume hood, add elemental iodine (1.1 eq) to the suspension in 3-4 portions over 15 minutes. The mixture will become a dark brown slurry.

    • Causality: Portion-wise addition of iodine helps to control the initial exotherm and ensures homogeneous mixing.

  • Initiation of Oxidation: Heat the reaction mixture to 80-90 °C. Once the temperature has stabilized, slowly add 30% hydrogen peroxide (0.8-1.0 eq) dropwise via a dropping funnel over 30 minutes.

    • Causality: Hydrogen peroxide acts as an in-situ oxidizing agent, converting I₂ to a more potent electrophilic iodine species (e.g., H₂OI⁺), which is necessary for the iodination of the activated pyridine ring. The elevated temperature increases the reaction rate.[8]

  • Reaction Monitoring: Maintain the reaction at 80-90 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. A precipitate of the product should be visible. Quench the excess iodine by slowly adding a saturated aqueous solution of sodium thiosulfate until the dark brown color dissipates, resulting in a pale yellow or off-white slurry.

    • Causality: Sodium thiosulfate reduces unreacted I₂ to colorless I⁻, simplifying the purification process.

  • Isolation: Adjust the pH of the slurry to ~7-8 with a saturated aqueous solution of sodium bicarbonate. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold ethyl acetate.

    • Causality: Neutralizing any residual acid ensures the amino group of the product is in its free base form, minimizing its solubility in the aqueous phase.

  • Purification and Drying: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol/water or by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes). Dry the purified solid under vacuum to a constant weight.

Characterization: The final product, Methyl 5-amino-2-iodopyridine-4-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part 2: Synthesis of Analogs via Palladium-Catalyzed Cross-Coupling

The 2-iodo substituent of the key intermediate is primed for palladium-catalyzed cross-coupling reactions, offering a modular and powerful strategy for analog synthesis. The high reactivity of the carbon-iodine bond makes it an ideal substrate for these transformations.[9]

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 2-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters.[5][10]

Catalytic Cycle: Suzuki-Miyaura Coupling

G cluster_cycle A Pd(0)Ln B Oxidative Addition C Ar-Pd(II)-I(Ln) A->C Ar-I D Transmetalation (Base, R-B(OR)2) E Ar-Pd(II)-R(Ln) C->E E->A F Reductive Elimination G Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

General Experimental Procedure:

  • Reaction Setup: In a reaction vial or flask, combine Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if required, an additional ligand (e.g., XPhos, 4-10 mol%).

    • Causality: The choice of ligand is crucial. Buchan-type biaryl phosphine ligands like XPhos are often effective for coupling heteroaryl halides.[11] The dppf ligand is also broadly effective and commercially available as a pre-catalyst complex.

  • Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water 4:1, or DMF). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 10-15 minutes.

    • Causality: Oxygen must be removed from the reaction as it can oxidize the Pd(0) catalyst, rendering it inactive.

  • Reaction: Seal the vessel and heat the reaction to 80-110 °C with vigorous stirring for 4-16 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired analog.

Example Analogs via Suzuki Coupling:

R-B(OH)₂ (Boronic Acid)Base/Catalyst SystemExpected Yield (%)
Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃80-90
Thiophene-3-boronic acidPd₂(dba)₃, XPhos / K₃PO₄75-85
Pyridine-4-boronic acidPd(dppf)Cl₂ / Cs₂CO₃60-75
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of the 2-iodo position with a wide range of primary and secondary amines, providing access to a diverse set of N-substituted analogs.[9][11]

General Workflow: Buchwald-Hartwig Amination

Caption: General workflow for analog synthesis via Buchwald-Hartwig amination.

General Experimental Procedure:

  • Reaction Setup: In an oven-dried, argon-flushed flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos or RuPhos, 2-5 mol%).

  • Reagent Addition: Add the key intermediate (1.0 eq), the desired amine (1.1-1.5 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).

    • Causality: The base is critical for deprotonating the amine in the catalytic cycle, facilitating its coordination to the palladium center.[4][12] Sterically hindered bases like sodium tert-butoxide are often preferred to minimize side reactions.

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Seal the vessel and heat to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude material by silica gel column chromatography to obtain the N-substituted analog.

Example Analogs via Buchwald-Hartwig Amination:

Amine (R¹R²NH)Ligand/Base SystemExpected Yield (%)
MorpholineXantphos / Cs₂CO₃80-90
AnilineRuPhos / NaOtBu70-85
BenzylamineXantphos / Cs₂CO₃75-88
PiperidineBrettPhos / K₃PO₄80-95

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle them under an inert atmosphere where possible.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive; handle with care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Vertex AI Search.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC - PubMed Central.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025).
  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. (N.A.). Europe PMC.
  • Synthesis of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). (N.A.).
  • Buchwald–Hartwig amin
  • The Buchwald–Hartwig Amination After 25 Years. (N.A.). University of Groningen Research Portal.
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  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
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  • 2-Amino-5-iodopyridine. (N.A.). Chem-Impex.
  • Iodinating amino pyrimidines and amino pyridines. (N.A.).
  • Synthesis method of 2-amino-5-iodopyridine. (N.A.).
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu

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Application

Application Notes &amp; Protocols: A Comprehensive Guide to the N-Alkylation of Methyl 5-amino-2-iodopyridine-4-carboxylate

This guide provides a detailed protocol and technical insights for the N-alkylation of methyl 5-amino-2-iodopyridine-4-carboxylate, a crucial transformation for synthesizing a variety of substituted pyridine derivatives....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol and technical insights for the N-alkylation of methyl 5-amino-2-iodopyridine-4-carboxylate, a crucial transformation for synthesizing a variety of substituted pyridine derivatives. These derivatives are of significant interest to researchers in medicinal chemistry and drug discovery due to their prevalence in pharmacologically active compounds.[1][2][3] This document will delve into the reaction's mechanistic underpinnings, offer a step-by-step experimental protocol, and discuss the critical parameters that influence the success of this synthetic transformation.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The strategic functionalization of the pyridine ring, including N-alkylation of amino substituents, allows for the fine-tuning of a molecule's physicochemical properties, thereby modulating its biological activity and pharmacokinetic profile. The target molecule, methyl 5-amino-2-iodopyridine-4-carboxylate, presents a unique synthetic challenge due to the presence of multiple reactive sites. A successful N-alkylation protocol must selectively target the amino group without promoting side reactions, such as alkylation of the pyridine ring nitrogen or displacement of the iodo group.

Understanding the Reaction: Mechanism and Strategy

The N-alkylation of an amine is a classic nucleophilic substitution reaction.[4] In the context of methyl 5-amino-2-iodopyridine-4-carboxylate, the lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide. The reaction is generally facilitated by a base, which deprotonates the resulting ammonium salt to yield the final N-alkylated product.

However, the direct alkylation of amines can be fraught with challenges, most notably overalkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkylating agent to produce a tertiary amine and even a quaternary ammonium salt.[4][5] Additionally, in the case of aminopyridines, there is a competition between the exocyclic amino group and the endocyclic pyridine nitrogen for the alkylating agent.[6]

To circumvent these issues, several strategies have been developed, including:

  • Careful control of stoichiometry: Using a precise amount of the alkylating agent can help minimize overalkylation.

  • Use of appropriate bases: The choice of base is critical. A non-nucleophilic base is preferred to avoid competition with the amine. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (Et₃N).

  • Alternative methodologies: When direct alkylation proves inefficient, other methods like reductive amination or palladium-catalyzed Buchwald-Hartwig amination can be employed.[7][8][9][10][11]

For the purpose of this protocol, we will focus on a direct N-alkylation approach using an alkyl halide in the presence of a suitable base, a method that is often effective and experimentally straightforward.

Reaction Mechanism: A Visual Representation

The following diagram illustrates the general mechanism for the N-alkylation of an amine with an alkyl halide.

N-Alkylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Deprotonation Amine R'-NH₂ TransitionState [R'-NH₂⁺---R---X⁻]‡ Amine->TransitionState Sₙ2 AlkylHalide R-X AlkylHalide->TransitionState AmmoniumSalt R'-NH₂⁺-R X⁻ TransitionState->AmmoniumSalt AmmoniumSalt_2 R'-NH₂⁺-R X⁻ AlkylatedAmine R'-NH-R AmmoniumSalt_2->AlkylatedAmine Base B: Base->AlkylatedAmine Proton Transfer ConjugateAcid BH⁺ X⁻ Experimental Workflow Start Start Setup Reaction Setup: - Add substrate and solvent to flask. - Flush with inert gas. Start->Setup Base Add Base: - Add K₂CO₃ or NaH. Setup->Base AlkylatingAgent Add Alkylating Agent: - Add alkyl halide dropwise. Base->AlkylatingAgent Reaction Reaction: - Heat to desired temperature. - Monitor by TLC. AlkylatingAgent->Reaction Workup Workup: - Quench reaction. - Extract with organic solvent. Reaction->Workup Purification Purification: - Dry organic layer. - Concentrate. - Column chromatography. Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Sources

Method

Application Notes and Protocols for the Purification of Methyl 5-amino-2-iodopyridine-4-carboxylate Derivatives

Introduction: The Critical Role of Purity in Drug Discovery Methyl 5-amino-2-iodopyridine-4-carboxylate and its derivatives are key heterocyclic building blocks in medicinal chemistry, frequently utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

Methyl 5-amino-2-iodopyridine-4-carboxylate and its derivatives are key heterocyclic building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The precise arrangement of the amino, iodo, and carboxylate functionalities on the pyridine ring allows for diverse and specific interactions with biological targets. However, the synthetic routes to these compounds can often yield a mixture of starting materials, byproducts, and isomers. Achieving high purity of the target molecule is paramount, as even minor impurities can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and introduce toxicity. This document provides a comprehensive guide to the purification of Methyl 5-amino-2-iodopyridine-4-carboxylate derivatives, drawing upon established principles of organic chemistry and practical laboratory experience.

Strategic Approach to Purification

A multi-step purification strategy is often the most effective approach for obtaining highly pure Methyl 5-amino-2-iodopyridine-4-carboxylate. This typically involves an initial chromatographic separation to remove bulk impurities, followed by recrystallization to achieve high crystalline purity and remove any remaining closely related impurities. The choice of specific methods and solvents will depend on the nature and quantity of the impurities present in the crude product.

Key Physicochemical Properties to Consider:

PropertyImplication for Purification
Polarity The presence of an amino group and a methyl ester imparts a moderate to high polarity to the molecule. This makes it well-suited for normal-phase chromatography on silica gel.
Solubility The solubility profile will dictate the choice of solvents for both chromatography and recrystallization. Initial solubility screening is a critical first step.
Crystallinity The ability of the compound to form a stable crystal lattice is essential for successful purification by recrystallization.
Stability Iodinated aromatic compounds can be sensitive to light and heat. Purification processes should be designed to minimize exposure to harsh conditions.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of Methyl 5-amino-2-iodopyridine-4-carboxylate derivatives.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Final Polishing Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Partially Purified Fractions Partially Purified Fractions Column Chromatography->Partially Purified Fractions Elution Recrystallization Recrystallization Partially Purified Fractions->Recrystallization Pure Crystalline Product Pure Crystalline Product Recrystallization->Pure Crystalline Product Isolation

Caption: A generalized workflow for the purification of Methyl 5-amino-2-iodopyridine-4-carboxylate.

Detailed Protocols

Protocol 1: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For polar compounds like Methyl 5-amino-2-iodopyridine-4-carboxylate derivatives, normal-phase chromatography using silica gel is the method of choice.

Rationale for Method Selection:

The polarity of the target molecule allows it to interact with the polar silanol groups of the silica gel. By using a mobile phase of lower polarity, the compound will be retained on the column, while less polar impurities will elute first. Gradually increasing the polarity of the mobile phase will then elute the desired compound.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes or a 9:1 hexanes:ethyl acetate mixture).

  • Column Packing: Carefully pour the slurry into a glass chromatography column, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and apply it to the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase. For 2-amino-pyridine derivatives, a gradient elution is often effective.[1]

    • Start with a mobile phase of low polarity, such as 100% hexanes or a mixture of hexanes and ethyl acetate (e.g., 9:1).

    • Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). A common gradient for similar compounds is from 100% dichloromethane to a 9:1 mixture of dichloromethane/methanol.[2]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a solvent system that gives good separation (e.g., the mobile phase used for elution). Visualize the spots under UV light.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Recommended Solvent Systems for Column Chromatography:

Solvent SystemRatio (v/v)Comments
Hexanes / Ethyl AcetateGradient from 9:1 to 1:1A good starting point for many pyridine derivatives.[1]
Dichloromethane / MethanolGradient from 100:0 to 9:1Effective for more polar aminopyridine derivatives.[2]
Protocol 2: Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the mother liquor.

Rationale for Solvent Selection:

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A rule of thumb is that solvents with similar functional groups to the compound of interest are often good choices.[3] Given that Methyl 5-amino-2-iodopyridine-4-carboxylate is an ester, solvents like ethyl acetate could be effective. The amino group also suggests that polar solvents like ethanol or methanol could be suitable.[4][5]

Step-by-Step Protocol:

  • Solvent Screening: In a small test tube, add a small amount of the partially purified product and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the partially purified solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during cooling.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Potential Recrystallization Solvents:

SolventComments
Ethanol A good general-purpose polar solvent for recrystallization.[5]
Methanol 2-amino-5-iodopyridine is soluble in methanol, suggesting it could be a suitable solvent for its derivatives.[4]
Dichloromethane Slow evaporation from dichloromethane has been used to obtain crystals of a similar compound.[6]
Ethyl Acetate / Hexanes A solvent/anti-solvent system. Dissolve in hot ethyl acetate and add hexanes until the solution becomes cloudy, then allow to cool.

Characterization of Purified Product

After purification, it is essential to confirm the identity and purity of the Methyl 5-amino-2-iodopyridine-4-carboxylate derivative.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not crystallize Too much solvent was used; the compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution; try a different solvent or a solvent/anti-solvent system.
Oiling out during recrystallization The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Poor separation in column chromatography The mobile phase is too polar or not polar enough.Adjust the polarity of the mobile phase; try a different solvent system.

Conclusion

The purification of Methyl 5-amino-2-iodopyridine-4-carboxylate derivatives is a critical step in their use for research and drug development. A systematic approach that combines column chromatography for initial purification and recrystallization for final polishing is highly effective. Careful selection of solvents and optimization of conditions are key to achieving high purity and yield. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop robust and reproducible purification methods for this important class of compounds.

References

  • (No specific reference for this statement could be found in the provided search results.)
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).
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  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. (n.d.).
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  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile - Benchchem. (n.d.).
  • Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Application

Application in the Synthesis of Biologically Active Nitrogen Heterocycles: Advanced Protocols and Methodologies

Introduction: The Central Role of Nitrogen Heterocycles in Modern Drug Discovery Nitrogen-containing heterocyclic compounds are the cornerstone of medicinal chemistry, forming the structural core of a vast number of phar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Nitrogen Heterocycles in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are the cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active molecules.[1][2] An analysis of FDA-approved drugs reveals that nitrogen heterocycles are integral components in the majority of small-molecule therapeutics, a testament to their remarkable versatility and ability to interact with biological targets.[3][4] Their prevalence stems from the unique physicochemical properties imparted by the nitrogen atom(s) within the ring system, which can engage in crucial hydrogen bonding interactions, act as a basic center, and modulate the overall electronic and conformational profile of a molecule to optimize its pharmacokinetic and pharmacodynamic properties.[1][5]

From the quinoline core in antimalarials like chloroquine to the pyrimidine base in anticancer agents such as imatinib, and the piperidine ring in antipsychotics like chlorpromazine, the impact of these scaffolds is undeniable.[3][6] The strategic synthesis of novel and diversely substituted nitrogen heterocycles is therefore a critical endeavor in the quest for new and improved therapies for a wide range of human diseases, including cancer, infectious diseases, and neurological disorders.[2][3][7] This guide provides an in-depth exploration of modern, efficient, and often green synthetic strategies for accessing these privileged structures, complete with detailed protocols and the scientific rationale behind them.

Modern Synthetic Strategies: A Toolkit for the Medicinal Chemist

The synthesis of nitrogen heterocycles has evolved significantly from classical condensation reactions, which often required harsh conditions and offered limited scope.[8] Contemporary methodologies focus on efficiency, selectivity, and sustainability. This section details several powerful strategies that have revolutionized the construction of these vital molecular frameworks.

Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional precision and efficiency.[9] Catalysts based on palladium, rhodium, and copper are particularly prominent in the synthesis of nitrogen heterocyles.[2][9]

Causality and Mechanistic Insight: These reactions typically proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. The choice of metal, ligand, and reaction conditions is critical for controlling regioselectivity and achieving high yields. For instance, palladium catalysts are widely used for their ability to facilitate cross-coupling reactions between aryl halides and various coupling partners, while rhodium catalysts are often employed in C-H activation/annulation sequences.[9][10]

Protocol 1: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Indoles

This protocol describes a ligand-free palladium-catalyzed reaction of 2-iodoanilines with alkynes to synthesize 2,3-disubstituted indoles, a common scaffold in pharmaceuticals.

Materials:

  • Substituted 2-iodoaniline

  • Substituted alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-iodoaniline (1.0 mmol), alkyne (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the tube via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 8-12 hours, with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired indole derivative.

Self-Validation: The protocol's robustness can be confirmed by the consistent high yields obtained across a range of substituted anilines and alkynes. The regioselectivity of the cyclization is a key validation point, which can be confirmed by NMR spectroscopy.

Workflow for Palladium-Catalyzed Indole Synthesis:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-iodoaniline, alkyne, Pd(OAc)₂, PPh₃, and CuI in a Schlenk tube B Add DMF and Et₃N A->B C Heat at 100 °C (8-12 hours) B->C D Cool to RT, dilute with EtOAc and water C->D E Extract with EtOAc D->E F Wash, dry, and concentrate E->F G Purify by column chromatography F->G H 2,3-Disubstituted Indole G->H

Caption: Workflow for Palladium-Catalyzed Indole Synthesis.

Multicomponent Reactions (MCRs): A Strategy for Diversity and Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are a cornerstone of modern synthetic chemistry.[11][12] They offer significant advantages in terms of atom economy, procedural simplicity, and the rapid generation of molecular diversity.[13]

Causality and Mechanistic Insight: The power of MCRs lies in their convergent nature, allowing for the construction of complex molecules from simple starting materials in a single step. The reaction mechanism often involves a cascade of sequential reactions, such as condensations, additions, and cyclizations, that proceed without the isolation of intermediates.

Protocol 2: One-Pot, Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol details an efficient method for synthesizing polysubstituted pyridines, which are prevalent in many biologically active compounds.

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Methyl ketone (e.g., acetophenone)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), methyl ketone (1 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (10 mL) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-amino-3-cyanopyridine derivative.

Self-Validation: The success of this one-pot reaction is validated by the formation of the highly functionalized pyridine ring in a single step with good to excellent yields. The straightforward purification by precipitation and recrystallization further attests to the efficiency of the protocol.

Mechanism for Four-Component Pyridine Synthesis:

G cluster_reactants Reactants cluster_intermediates Intermediates A Aromatic Aldehyde E Arylidenemalononitrile (Knoevenagel Condensation) A->E B Malononitrile B->E C Methyl Ketone F Enamine (from Ketone + NH₃) C->F D Ammonium Acetate D->F G Michael Addition E->G F->G H Intramolecular Cyclization & Dehydrogenation G->H I 2-Amino-3-cyanopyridine Derivative H->I

Caption: Key steps in the multicomponent synthesis of pyridines.

Green Synthetic Approaches: Microwave and Ultrasound-Assisted Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods.[8][14] Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have emerged as powerful green chemistry tools, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.[10][15][16][17]

Causality and Mechanistic Insight: Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases that can accelerate reaction rates.[10][15] Ultrasound irradiation promotes reactions through acoustic cavitation – the formation, growth, and implosion of microscopic bubbles, which generates localized high temperatures and pressures, enhancing mass transfer and reactivity.[4][16][17]

Protocol 3: Microwave-Assisted, Solvent-Free Synthesis of Benzimidazole Derivatives

Benzimidazoles are a critical class of nitrogen heterocycles found in numerous pharmaceuticals. This protocol describes a green and efficient synthesis.[3][6][7][18][19]

Materials:

  • o-Phenylenediamine

  • Aromatic aldehyde

  • (Optional) A catalytic amount of a solid acid catalyst (e.g., silica-supported sulfuric acid)

Procedure:

  • In a microwave-safe vessel, thoroughly grind o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) with a pestle in a mortar until a homogenous mixture is formed. If using a solid catalyst, add it at this stage.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 300-500 W) for a short duration (typically 2-10 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • Wash the solid product with water to remove any unreacted starting materials and byproducts.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.

Self-Validation: The high yield and purity of the product obtained in a very short reaction time without the use of a solvent are strong indicators of the protocol's success. The reusability of a solid catalyst, if used, further enhances its green credentials.

Comparative Data of Synthesis Methods:

Synthetic StrategyTarget HeterocycleTypical Reaction TimeTypical YieldKey Advantages
Palladium-Catalyzed AnnulationIndole8-12 hours70-95%High functional group tolerance, predictable regioselectivity.
Multicomponent ReactionPyridine2-4 hours80-95%High atom economy, operational simplicity, rapid library synthesis.[13]
Microwave-Assisted SynthesisBenzimidazole2-10 minutes85-98%Extremely fast, solvent-free, high yields, energy efficient.[19]
Ultrasound-Assisted SynthesisQuinoline4-6 minutes>90%Rapid, energy efficient, improved yields over conventional methods.[16]

Conclusion and Future Outlook

The synthesis of biologically active nitrogen heterocycles is a dynamic and continually evolving field. The methodologies highlighted in this guide—transition-metal catalysis, multicomponent reactions, and green chemistry approaches—represent the forefront of synthetic innovation. They provide researchers and drug development professionals with a powerful arsenal of tools to construct diverse and complex molecular architectures with greater efficiency, precision, and environmental responsibility. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the future promises even more elegant and powerful strategies for the synthesis of the next generation of nitrogen-heterocycle-based medicines.

References

  • Benchchem. (2025).
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  • An expeditious one-pot solvent free synthesis of benzimidazole deriv
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  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. (n.d.). MDPI.
  • Synthesis of pyridine derivatives using multicomponent reactions. (n.d.). Request PDF.
  • Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. (2025).
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI.
  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (2021). RSC Publishing.
  • Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applic
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (n.d.). PubMed.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (n.d.). RSC Publishing.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
  • Green Protocol: Solvent- and Catalyst-Free Synthesis of Benzimidazole Derivatives via Microwave Technique. (2025). Request PDF.
  • The role of commonly used transition metals in total synthesis of indole alkaloids. (n.d.).
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE.
  • A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. (2025).
  • An expeditious one-pot solvent-free synthesis of benzimidazole derivatives. (2025).
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). PMC - NIH.
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.).
  • The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (n.d.). Benchchem.
  • International Journal of Research in Engineering and Applied Sciences (IJREAS). (2020).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC - PubMed Central.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). MDPI.
  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. (n.d.).
  • Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review. (2025).
  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.

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Method

Step-by-step synthesis of polysubstituted pyridines from Methyl 5-amino-2-iodopyridine-4-carboxylate.

Abstract Polysubstituted pyridine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. Their synthesis, however, often requires intricate, multi-step r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polysubstituted pyridine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. Their synthesis, however, often requires intricate, multi-step routes. This application note presents a detailed, modular guide for the synthesis of diverse, polysubstituted pyridines starting from the versatile building block, Methyl 5-amino-2-iodopyridine-4-carboxylate . We provide field-proven, step-by-step protocols for the selective functionalization of the C2-iodo, C5-amino, and C4-carboxylate positions, enabling researchers to rapidly assemble libraries of complex pyridine derivatives. The causality behind experimental choices, troubleshooting advice, and mechanistic insights are discussed to ensure robust and reproducible outcomes.

Introduction

The pyridine ring is a cornerstone of drug discovery, present in a wide array of therapeutic agents.[1] The specific substitution pattern on this heterocycle is critical for modulating pharmacological activity, selectivity, and ADME properties. Consequently, synthetic methodologies that allow for the precise and flexible decoration of the pyridine core are of paramount importance.[2][3]

This guide focuses on Methyl 5-amino-2-iodopyridine-4-carboxylate as an exemplary starting material. Its three distinct functional groups—a highly reactive C-I bond ideal for cross-coupling, a nucleophilic amino group, and a modifiable ester—offer orthogonal chemical handles for sequential, selective derivatization. By following the modular protocols outlined herein, researchers can strategically construct a wide range of polysubstituted pyridines tailored to their specific drug development programs.

G cluster_c4 C4-Position Functionalization start Methyl 5-amino-2-iodopyridine-4-carboxylate c2_suzuki Suzuki Coupling (Aryl/Vinyl) start->c2_suzuki c2_sono Sonogashira Coupling (Alkynyl) start->c2_sono c2_buchwald Buchwald-Hartwig (Amino) start->c2_buchwald c5_acyl N-Acylation (Amide) start->c5_acyl c4_hydrolysis Ester Hydrolysis (Carboxylic Acid) start->c4_hydrolysis end_product Polysubstituted Pyridine Derivatives c2_suzuki->end_product c2_sono->end_product c2_buchwald->end_product c5_acyl->end_product c4_amide Amide Coupling (Amide) c4_hydrolysis->c4_amide c4_amide->end_product

Figure 1: Modular synthetic pathways from the starting material.

Selective Functionalization at the C2-Position via Cross-Coupling

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents with high selectivity.[4][5] The general reactivity order for aryl halides in these transformations is I > Br > Cl, ensuring that reactions occur exclusively at the C2 position.[5]

Protocol: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl iodide with an organoboron species, typically a boronic acid or ester.[6][7] This reaction is fundamental for synthesizing biaryl structures.

Experimental Protocol:

  • Reagent Setup: To a dry microwave vial, add Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2 equiv.), and a base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst system, for example, Pd₂(dba)₃ (0.015 equiv.) and a ligand like XPhos (0.031 equiv.).[8]

  • Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the mixture with stirring. Microwave irradiation at 120 °C for 10-30 minutes is often effective.[8] Alternatively, conventional heating at 80-100 °C for 2-12 hours can be used. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality & Insights:

  • Catalyst System: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like XPhos or SPhos stabilize the palladium(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

  • Base: The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[6][7]

  • Solvent: A biphasic system like dioxane/water or DMF/water is often used to dissolve both the organic-soluble starting materials and the inorganic base.[6][10]

Protocol: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting the aryl iodide with a terminal alkyne.[11][12] This reaction is distinguished by its use of both palladium and copper(I) co-catalysts.[11][13]

Experimental Protocol:

  • Reagent Setup: To a dry Schlenk flask under an argon atmosphere, add Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Copper(I) iodide (CuI) (0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add anhydrous and degassed solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), via syringe.[5]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise with stirring.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Causality & Insights:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is crucial for the transmetalation step.[11]

  • Glaser Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by maintaining strictly anaerobic (oxygen-free) conditions and using the minimum effective amount of CuI.[5]

Protocol: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling the aryl iodide with a primary or secondary amine.[14][15]

Experimental Protocol:

  • Reagent Setup: In a glovebox or under an inert atmosphere, add Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), a suitable ligand (e.g., BINAP, 0.04 equiv.), and a strong, non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality & Insights:

  • Base Selection: The base deprotonates the amine, which is a key step in the catalytic cycle.[4] The choice of base can be critical; stronger bases are often required for less nucleophilic amines.

  • Ligand Choice: The ligand's structure greatly influences the reaction's success. For primary amines, ligands like BrettPhos are often effective.[15] The reaction is sensitive to oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.[4]

Reaction Type Catalyst System (Example) Base (Example) Solvent (Example) Temp. Key Transformation
Suzuki-Miyaura Pd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O80-120 °CC-I → C-Aryl/Vinyl
Sonogashira Pd(PPh₃)₄ / CuIEt₃NTHF or DMF25-60 °CC-I → C-Alkynyl
Buchwald-Hartwig Pd(OAc)₂ / BINAPCs₂CO₃Toluene80-110 °CC-I → C-Amine

Modification of the C5-Amino Group

The 5-amino group is a versatile nucleophile that can be readily acylated to form amides, a common functional group in pharmaceuticals.

Protocol: N-Acylation to Form Amides
  • Reagent Setup: Dissolve Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv.) in an aprotic solvent like dichloromethane (DCM) or THF. Add a non-nucleophilic base such as pyridine or triethylamine (1.5 equiv.).

  • Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. The resulting amide can be purified by recrystallization or column chromatography if necessary.

Transformation of the C4-Carboxylate Group

The methyl ester at the C4 position can be hydrolyzed to a carboxylic acid, which serves as a key intermediate for further functionalization, most notably through amide bond formation.

Protocol: Ester Hydrolysis to a Carboxylic Acid
  • Reagent Setup: Dissolve the pyridine ester (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 equiv.).

  • Reaction: Stir the mixture at room temperature for 2-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Isolation: Remove the organic solvent (THF) under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify with 1M HCl until the pH is ~4-5. The carboxylic acid product will often precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, it can be extracted into an organic solvent like ethyl acetate.

Protocol: Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry.[16][17] It typically requires a coupling agent to activate the carboxylic acid.[17][18]

G cluster_activation Activation cluster_coupling Coupling acid Pyridine Carboxylic Acid active_ester Activated O-Acylisourea Ester acid->active_ester + Agent + Base agent Coupling Agent (e.g., HATU) agent->active_ester amide Target Amide active_ester->amide Nucleophilic Attack amine Primary or Secondary Amine amine->amide

Figure 2: Workflow for Amide Coupling Reaction.

Experimental Protocol:

  • Reagent Setup: To a solution of the pyridine carboxylic acid (from step 3.1, 1.0 equiv.) in an anhydrous aprotic solvent like DMF, add the desired amine (1.1 equiv.), a coupling agent such as HATU (1.1 equiv.), and a non-nucleophilic base like DIPEA (2.0-3.0 equiv.).

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water, which may cause the product to precipitate. Alternatively, extract the product with ethyl acetate.

  • Purification: Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude amide by flash column chromatography or recrystallization.

Causality & Insights:

  • Coupling Agents: Reagents like HATU, HBTU, and EDC react with the carboxylic acid to form a highly reactive activated ester intermediate.[17][18] This intermediate is readily attacked by the amine nucleophile to form the stable amide bond, avoiding the direct and unfavorable acid-base reaction between the carboxylic acid and the amine.[18]

Integrated Synthetic Strategies

The true power of this building block lies in the sequential application of the modular protocols described above. The order of reactions should be chosen based on the compatibility of the functional groups. For instance, it is often strategic to perform the robust palladium-catalyzed cross-coupling on the C-I bond first, before proceeding with modifications to the amino or carboxylate groups.

Example Synthetic Route:

  • Step A (Sonogashira Coupling): React Methyl 5-amino-2-iodopyridine-4-carboxylate with phenylacetylene using the protocol in section 1.2 to yield Methyl 5-amino-2-(phenylethynyl)pyridine-4-carboxylate.

  • Step B (Ester Hydrolysis): Hydrolyze the product from Step A using the protocol in section 3.1 to obtain 5-amino-2-(phenylethynyl)pyridine-4-carboxylic acid.

  • Step C (Amide Coupling): Couple the acid from Step B with morpholine using the protocol in section 3.2 to generate (5-amino-2-(phenylethynyl)pyridin-4-yl)(morpholino)methanone, a highly functionalized pyridine derivative.

Conclusion

Methyl 5-amino-2-iodopyridine-4-carboxylate is a powerful and versatile starting material for the efficient construction of polysubstituted pyridines. By leveraging selective, high-yielding reactions such as palladium-catalyzed cross-couplings, N-acylations, and amide couplings, researchers can access a vast chemical space. The detailed protocols and experimental insights provided in this application note serve as a robust foundation for drug discovery programs and synthetic chemistry laboratories aiming to develop novel pyridine-based compounds.

References

  • Shi, H., et al. (2024). Amination of Aminopyridines via Reversible π Coordination. ChemistryViews. Available at: [Link]

  • Ohta, A., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications. DOI: 10.1039/B205510D. Available at: [Link]

  • Hong, S., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Available at: [Link]

  • Glazier, D. A., et al. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PubMed Central. Available at: [Link]

  • Le-Dévédec, F., et al. (2024). Photochemical C3-amination of pyridines via Zincke imine intermediates. PubMed Central. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • ResearchGate. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available at: [Link]

  • Bhuyan, M., et al. (2025). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. New Journal of Chemistry. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2015). Synthesis of Amides from Carboxylic Acids and Urea in the Presence of Pyridine under Microwave Irradiation. Available at: [Link]

  • Liu, F., & Li, G. (2005). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • ResearchGate. (2015). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Available at: [Link]

  • Harmat, V., et al. (2022). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health. Available at: [Link]

  • Patel, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Zhang, Y., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • Vaz, B., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Available at: [Link]

  • ResearchGate. (2016). Syntheses of 2-amino-5-iodopyridine. Available at: [Link]

  • OSTI.GOV. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. Available at: [Link]

  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]

  • NIST WebBook. 4-Pyridinecarboxylic acid, methyl ester. Available at: [Link]

  • Google Patents. (2017). A kind of synthetic method of 4 pyridine carboxaldehyde.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Methyl 5-amino-2-iodopyridine-4-carboxylate

Welcome to the technical support center for the synthesis and optimization of Methyl 5-amino-2-iodopyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 5-amino-2-iodopyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights.

Section 1: Understanding the Synthesis - A Mechanistic Overview

The synthesis of Methyl 5-amino-2-iodopyridine-4-carboxylate typically proceeds via a two-step sequence: the synthesis of the precursor, Methyl 5-aminopyridine-4-carboxylate, followed by a regioselective iodination. The choice of iodination method is critical for achieving high yield and purity.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Iodination cluster_2 Post-Synthesis Start Commercially Available Starting Materials Precursor Methyl 5-aminopyridine-4-carboxylate Start->Precursor Esterification & Functional Group Manipulation Iodination Iodination Reaction Precursor->Iodination Product Methyl 5-amino-2-iodopyridine-4-carboxylate Iodination->Product Purification Purification Product->Purification Byproduct_Formation Start Multiple Products Observed Check1 Isomeric Byproducts? Start->Check1 Analyze by NMR/MS Check2 Over-iodination? Check1->Check2 No Sol1 Optimize Iodinating Agent & Reaction Conditions for Regioselectivity Check1->Sol1 Yes Check3 Degradation Products? Check2->Check3 No Sol2 Reduce Equivalents of Iodinating Agent & Control Addition Rate Check2->Sol2 Yes Sol3 Lower Reaction Temperature & Ensure Inert Atmosphere Check3->Sol3 Yes

Caption: Troubleshooting logic for byproduct formation.

Key Considerations for Selectivity:

  • Directing Effects: The amino group is a strong activating and ortho-, para-directing group. The carboxylate group is a deactivating and meta-directing group. In the case of Methyl 5-aminopyridine-4-carboxylate, the 2-position is sterically accessible and electronically activated for electrophilic substitution.

  • Steric Hindrance: While the 2-position is favored, iodination at other positions can occur. Using a bulkier iodinating agent might enhance selectivity.

  • Over-iodination: The product itself can be further iodinated. To minimize this, use a controlled stoichiometry of the iodinating agent (1.0-1.1 equivalents) and add it slowly to the reaction mixture. [1]

FAQ 3: Purification Challenges

Question: I am having difficulty purifying the final product. What are the recommended purification techniques?

Answer: Purification of iodinated pyridines can be challenging due to their polarity and potential for coordination with silica gel.

Recommended Purification Methods:

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. To minimize tailing, the silica gel can be pre-treated with a small amount of triethylamine in the eluent system.

    • Eluent System: A gradient of hexane and ethyl acetate is a good starting point. For more polar compounds, a dichloromethane/methanol gradient may be necessary.

  • Recrystallization:

    • Solvent System: A mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal. Common systems include ethanol/water, ethyl acetate/hexane, or toluene. [2] General Purification Workflow:

Purification_Workflow Crude Crude Product Workup Aqueous Work-up (Sodium Thiosulfate Wash) Crude->Workup Chromatography Column Chromatography (Silica Gel) Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: A typical purification workflow for Methyl 5-amino-2-iodopyridine-4-carboxylate.

FAQ 4: Product Instability and Storage

Question: My purified product seems to be degrading over time, indicated by a color change. What are the proper storage conditions?

Answer: Iodinated aromatic compounds can be sensitive to light and air, leading to decomposition over time. [3][4][5][6]The presence of the amino group can also increase susceptibility to oxidation.

Recommended Storage Conditions:

  • Temperature: Store at low temperatures (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber-colored vial or storing it in a dark place.

  • Purity: Ensure the product is free of residual acid or base from the purification process, as these can catalyze decomposition.

Section 3: References

  • Bertrand, R., Wagner, M., Derdau, V., & Plettenburg, O. (2016). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. Organic Letters, 18(15), 3638–3641. [Link]

  • Majumdar, S., & Samanta, S. (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 52(81), 12061-12064. [Link]

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. r/Chempros. [Link]

  • Ghaffari, M., & Klumpp, D. A. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5022–5026. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Kumar, R., & Singh, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1119-1143. [Link]

  • Arroyave, D., & Kelly, M. (1956). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 14(2), 217–230. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Kim, J. H., Lee, J. H., & Kim, J. N. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(11), 2843. [Link]

  • Al-Saeed, M. H., & Al-Joboury, K. I. (2015). Study of the effect of storage conditions on stability of iodine in iodized table salt. Journal of Chemical and Pharmaceutical Research, 7(3), 1025-1030. [Link]

  • Reddit. (2012). Suzuki coupling help. r/chemistry. [Link]

  • Capanzana, M. V., & Mabesa, R. C. (2000). Stability of iodine in iodized fresh and aged salt exposed to simulated market conditions. Food and Nutrition Bulletin, 21(3), 275-279. [Link]

  • Google Patents. (2012). An improved process for producing aminopyridines.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Google Patents. (1988). Processes for preparing iodinated aromatic compounds.

  • Allain, F., B-l'V, C., & C-d, P. (2005). A cheap and efficient method for selective para-iodination of aniline derivatives. Tetrahedron Letters, 46(8), 1279-1281. [Link]

  • Unak, P., & Unak, T. (2002). Stability of Iodine Content in Iodized Salt. Turkish Journal of Chemistry, 26(5), 721-726. [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]

  • Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 18-24. [Link]

  • Quick Company. (n.d.). Process For Producing 4 Aminopyridines. Quick Company. [Link]

  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

  • ResearchGate. (2021). Iodine-mediated one-pot intramolecular decarboxylation domino reaction for accessing functionalised 2-(1,3,4-oxadiazol-2-yl)anilines with carbonic anhydrase inhibitory action. [Link]

  • Taylor & Francis. (2021). Iodine-mediated one-pot intramolecular decarboxylation domino reaction for accessing functionalised 2-(1,3,4-oxadiazol-2-yl)anilines with carbonic anhydrase inhibitory action. [Link]

Sources

Optimization

Troubleshooting Suzuki-Miyaura coupling with Methyl 5-amino-2-iodopyridine-4-carboxylate.

Topic: Troubleshooting Suzuki-Miyaura Coupling with Methyl 5-amino-2-iodopyridine-4-carboxylate Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Suzuki-Miyaura Coupling with Methyl 5-amino-2-iodopyridine-4-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the challenging substrate, Methyl 5-amino-2-iodopyridine-4-carboxylate, in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have structured this resource to provide not just protocols, but a deep understanding of the underlying chemistry to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 5-amino-2-iodopyridine-4-carboxylate considered a "challenging" substrate for Suzuki-Miyaura coupling?

This substrate presents a unique combination of features that can complicate the standard Suzuki-Miyaura reaction. The primary challenges stem from the presence of two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the C5-amino group.[1] Both of these can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that effectively "poison" or inhibit the catalyst, preventing it from participating in the desired catalytic cycle and leading to low or no product formation.[2][3]

Q2: My reaction is failing completely. What is the most likely culprit?

Complete reaction failure with this substrate is most often due to severe catalyst inhibition.[1] Standard palladium catalysts, such as Pd(PPh₃)₄, may be completely sequestered by the substrate's amino and pyridine groups. The oxidative addition step, which is the first and often rate-determining step of the cycle, may not even occur.[4] To overcome this, a more robust catalyst system, typically involving a combination of a palladium precursor and a specialized ligand, is required.[1][5]

Q3: I see some product, but the yield is very low. What should I investigate first?

Low yields suggest that the catalytic cycle is turning over, but inefficiently. This points to several potential issues that need to be addressed systematically:

  • Partial Catalyst Deactivation: Your catalyst is working but is being partially inhibited or is degrading over the course of the reaction.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature may not be ideal for this specific transformation. The base is crucial for activating the boronic acid for the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[6][7]

  • Competing Side Reactions: Undesired reaction pathways, such as protodeboronation of your boronic acid or dehalogenation of your starting material, could be consuming your reagents.[1][8]

Detailed Troubleshooting Guide

This section is organized by common experimental observations. Identify the issue you are facing and consult the potential causes and recommended solutions.

Observation 1: Low to No Conversion of Starting Material

If your starting material remains largely unreacted, the catalytic cycle is stalled, likely at the very beginning.

  • Potential Cause A: Severe Catalyst Inhibition The lone pairs on the pyridine and amino nitrogens are binding strongly to the palladium center, creating an inactive complex. This prevents the initial oxidative addition of the 2-iodopyridine from occurring.

    Solution: Employ Sterically Hindered, Electron-Rich Ligands The key is to use a ligand that can outcompete the substrate's nitrogens for binding to palladium and promote the desired catalytic steps. Bulky, electron-rich phosphine ligands are the industry standard for such challenging substrates.[3][9] These ligands stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and their steric bulk physically hinders the substrate's nitrogen atoms from coordinating to the metal center.[7]

    • Recommended Ligands: Screen biaryl phosphine ligands like SPhos , XPhos , or RuPhos . Alternatively, bulky alkylphosphines like tri-tert-butylphosphine (P(tBu)₃) can be highly effective.[10][11]

  • Potential Cause B: Inappropriate Base or Solvent System The transmetalation step requires a base to activate the organoboron species.[6] If the base is too weak, insoluble, or incompatible with the solvent, this step will be slow or non-existent. The solvent must also solubilize all components of the reaction.

    Solution: Screen Bases and Solvents A systematic screen of bases and solvents is often necessary.

    • Bases: Inorganic bases are typically used. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings.[10] Cesium carbonate (Cs₂CO₃) is a stronger base that can also be effective.[12]

    • Solvents: A mixture of an organic solvent and water is common, as water can help dissolve the inorganic base.[8] Common systems include 1,4-Dioxane/H₂O , Toluene/H₂O , or THF/H₂O , typically in ratios from 4:1 to 10:1.[5] Ensure solvents are properly degassed to remove oxygen.[10]

  • Potential Cause C: Poor Quality Reagents The purity of your starting materials, boronic acid, and catalyst is critical. Older palladium sources can lose activity.[13] Boronic acids can degrade over time.

    Solution: Verify Reagent Quality

    • Confirm the purity of your Methyl 5-amino-2-iodopyridine-4-carboxylate by NMR or LC-MS.

    • Use a fresh, high-purity boronic acid or boronate ester.

    • Use a fresh bottle of the palladium precursor and ligand.

Observation 2: Significant Byproduct Formation

If you observe new spots on your TLC or peaks in your LC-MS that do not correspond to the starting material or product, you are likely facing one of these common side reactions.

  • Byproduct A: Protodeboronation (Loss of the Boronic Acid Group) This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source (often water), especially under basic conditions.[1][8] This is a very common issue with heteroaryl boronic acids but can happen with any.

    Solution: Use More Stable Boron Reagents or Anhydrous Conditions

    • Switch to a Boronate Ester: Pinacol boronate esters or MIDA boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.[10]

    • Use Anhydrous Conditions: While often more difficult, switching to a non-aqueous solvent system (e.g., anhydrous Toluene or Dioxane) with a soluble base like potassium fluoride (KF) can sometimes prevent this side reaction.[14]

  • Byproduct B: Homocoupling of the Boronic Acid This side reaction forms a biaryl product derived from two molecules of your boronic acid coupling together. It is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[1][15]

    Solution: Rigorous Degassing and Use of a Pd(0) Source

    • Degas Thoroughly: Before heating, bubble an inert gas (argon or nitrogen) through your solvent and reaction mixture for at least 15-30 minutes to remove dissolved oxygen.[16] Maintain an inert atmosphere throughout the reaction.

    • Use a Pd(0) Precatalyst: Using a direct Pd(0) source like Pd₂(dba)₃ (in combination with a ligand) or a pre-formed Pd(0) complex can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) salts like Pd(OAc)₂.[1]

  • Byproduct C: Dehalogenation of the Starting Material This involves the replacement of the iodine atom on your pyridine with a hydrogen atom. This can be caused by hydride sources in the reaction mixture.[1][8]

    Solution: Ensure High-Purity, Anhydrous Solvents Use freshly distilled or purchased anhydrous solvents. Some solvents, if old or of low quality, can contain impurities that act as hydride donors.

Data & Condition Summaries

For a substrate like Methyl 5-amino-2-iodopyridine-4-carboxylate, a screening approach is highly recommended. The tables below summarize starting points for optimization.

Table 1: Recommended Catalyst Systems for Challenging Heteroaryl Couplings

Pd Precursor (mol%) Ligand (mol%) Typical Ratio (Ligand:Pd) Rationale & Comments Reference
Pd₂(dba)₃ (1-2%) SPhos (2-4%) 2:1 Excellent for electron-rich and heteroaromatic substrates. High activity allows for lower temperatures. [9]
Pd(OAc)₂ (2-5%) XPhos (4-10%) 2:1 A robust, general ligand for difficult couplings. Often provides good results where others fail. [10]
Pd(OAc)₂ (2-5%) P(tBu)₃ (4-10%) 2:1 A highly electron-rich and bulky ligand. Very effective but can be air-sensitive. [11]

| Pd(dppf)Cl₂ (3-5%) | (pre-complexed) | 1:1 | A common, reliable catalyst, but may be less effective than biarylphosphine systems for this specific substrate. |[5] |

Table 2: Recommended Base and Solvent Combinations

Base (Equivalents) Solvent System (Ratio) Temperature (°C) Comments Reference
K₃PO₄ (2.0 - 3.0) 1,4-Dioxane / H₂O (5:1) 80 - 100 A very common and effective combination for difficult substrates. Good starting point. [10]
Cs₂CO₃ (2.0) Toluene / H₂O (10:1) 90 - 110 A stronger base that can sometimes accelerate slow reactions. [12]
K₂CO₃ (2.0) DME / H₂O (4:1) 80 - 90 A milder base, may be useful if substrate is base-sensitive, but might be less effective here. [5]

| KF (3.0) | Anhydrous Dioxane | 100 | An option to minimize water-related side reactions like protodeboronation. |[14] |

Visualizations

To better understand the process, the following diagrams illustrate the catalytic cycle, a logical troubleshooting workflow, and the key challenge of catalyst inhibition.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar'

Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_byproducts Side Reactions start Low Yield or No Reaction? check_catalyst Is the catalyst active? Are reagents pure? start->check_catalyst No/Low Conversion optimize_base Screen Bases (K₃PO₄, Cs₂CO₃) start->optimize_base Slow Reaction check_byproducts Byproducts Observed? (Protodeboronation, Homocoupling) start->check_byproducts Impure Product screen_ligands Screen Bulky, Electron-Rich Ligands (SPhos, XPhos) check_catalyst->screen_ligands optimize_solvent Optimize Solvent System (Dioxane/H₂O, Toluene/H₂O) optimize_base->optimize_solvent optimize_temp Adjust Temperature (80-110 °C) optimize_solvent->optimize_temp use_ester Use Boronate Ester check_byproducts->use_ester degas Ensure Rigorous Degassing check_byproducts->degas

Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura coupling.

Catalyst_Inhibition Catalyst Inhibition by Lewis Basic Nitrogen Atoms cluster_active Active Catalytic Species cluster_inactive Inactive (Poisoned) Species Active L₂-Pd(0) Product Ar-Ar' (Desired Product) Active->Product Catalytic Cycle Inactive Pd(0) ArI Ar-I (Substrate) ArI->Active Oxidative Addition PyridineN Pyridine-N PyridineN->Inactive Coordination AminoN Amino-NH₂ AminoN->Inactive Coordination

Caption: Catalyst inhibition by coordination of substrate's nitrogen atoms to the Pd(0) center.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Argon or Nitrogen).

Protocol 1: General Procedure for Reaction Screening

This protocol is designed to test different conditions in parallel to quickly identify a promising catalyst system.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv., e.g., 0.1 mmol, 29.4 mg).

    • Add the arylboronic acid or boronate ester (1.5 equiv., 0.15 mmol).

    • Add the chosen base (e.g., K₃PO₄, 2.0 equiv., 0.2 mmol, 42.4 mg).

  • Inert Atmosphere Setup:

    • Seal the vial with a septum cap.

    • Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition:

    • In a separate, dry vial, prepare a stock solution of the catalyst system if screening multiple reactions (e.g., dissolve Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent).

    • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol Pd, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%) to the reaction vial.

    • Add the degassed solvent system (e.g., 1.0 mL of 1,4-Dioxane/H₂O 5:1) via syringe.

  • Reaction Execution and Monitoring:

    • Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 90 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC or LC-MS.

  • Workup (for analysis):

    • Cool the reaction to room temperature.

    • Dilute the aliquot with ethyl acetate, pass it through a small plug of silica and celite, and analyze the filtrate.

Protocol 2: Optimized Procedure (Example)

This protocol is a robust starting point based on commonly successful conditions for challenging substrates.

  • Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 mmol, 294 mg), the desired arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).

    • Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol% Pd) and SPhos (0.04 mmol, 16.4 mg, 4 mol%).

    • Seal the flask, and evacuate and backfill with argon three times.

  • Reaction:

    • Add 10 mL of a degassed 5:1 mixture of 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 12-24 hours under a positive pressure of argon.

    • Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).[16]

  • Workup:

    • Once the reaction is complete, cool it to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Dougan, C. S., & Biscoe, M. R. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4461–4466. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11130–11131. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts [Request PDF]. Retrieved from [Link]

  • Cárdenas-Pizarro, R., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25357-25361. [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]

  • Bailey, T. D., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 65(17), 5321–5324. [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved from [Link]

  • Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4443. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1333-1339. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (2025, November 7). Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile‐First Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design [Request PDF]. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines [Download Scientific Diagram]. Retrieved from [Link]

  • Sci-Hub. (n.d.). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. Retrieved from [Link]

  • Chemistry World. (2021, January 26). Amine might end palladium's reign over classic cross coupling reaction. Retrieved from [Link]

  • White, P. B., et al. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Organic Letters, 21(15), 6044–6048. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Identification of byproducts in the synthesis of Methyl 5-amino-2-iodopyridine-4-carboxylate

Technical Support Center: Synthesis of Methyl 5-amino-2-iodopyridine-4-carboxylate Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-amino-2-iodopyridine-4-carboxylate

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) concerning the identification and mitigation of byproducts in the synthesis of Methyl 5-amino-2-iodopyridine-4-carboxylate. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to ensure experimental success.

Section 1: Core Synthesis Strategy & Mechanism

The synthesis of Methyl 5-amino-2-iodopyridine-4-carboxylate typically proceeds via an electrophilic aromatic substitution (iodination) on the precursor, Methyl 5-aminopyridine-4-carboxylate. The reaction's success hinges on controlling the regioselectivity and preventing over-reaction.

Proposed Reaction Pathway:

The core of this synthesis involves the direct iodination of the pyridine ring. The regiochemical outcome is dictated by the electronic effects of the existing substituents:

  • 5-Amino Group (-NH₂): A powerful activating, ortho-, para- directing group. It strongly enhances the electron density at the C2, C4, and C6 positions.

  • 4-Carboxylate Group (-COOCH₃): A deactivating, meta- directing group.

  • Pyridine Nitrogen: An electron-withdrawing atom that deactivates the ring towards electrophilic attack, particularly at the C2 and C6 positions.

The concerted effect of these groups favors electrophilic attack at the C2 position, which is para to the strongly activating amino group.

Caption: Proposed synthetic route via electrophilic iodination.

Section 2: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

FAQ 1: I'm observing a major byproduct with the same mass as my desired product. What is it and how can I confirm its structure?

Answer: This is a classic case of isomer formation. While the C2 position is electronically favored, iodination can occur at other positions on the pyridine ring, leading to constitutional isomers. The most likely isomeric byproduct is Methyl 5-amino-6-iodopyridine-4-carboxylate, resulting from attack at the other ortho position relative to the activating amino group.

Causality:

  • Electronic Effects: The amino group strongly activates both the C2 and C6 positions.

  • Steric Hindrance: The C6 position is sterically more hindered due to the adjacent bulky carboxylate group, which generally favors substitution at C2. However, under certain conditions (e.g., higher temperatures, less selective iodinating agents), the formation of the C6-iodo isomer can become significant.

Troubleshooting Protocol: Isomer Identification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing between these isomers. The key is to analyze the coupling patterns of the pyridine ring protons.

  • Sample Preparation: Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Spectral Analysis:

    • Desired Product (2-iodo): The ¹H NMR spectrum will show two singlets for the two remaining aromatic protons (at C3 and C6), as they have no adjacent protons to couple with.

    • Isomeric Byproduct (6-iodo): The ¹H NMR spectrum will show two doublets. The proton at C2 will couple with the proton at C3, resulting in a characteristic doublet pattern for each. A COSY experiment will show a direct correlation between these two protons.

Table 1: Predicted ¹H NMR Signatures for Isomeric Products

CompoundProton at C2Proton at C3Proton at C6Expected Pattern
Desired (2-iodo) (Substituted)~7.8 ppm~8.2 ppmTwo singlets
Byproduct (6-iodo) ~6.5 ppm~7.9 ppm(Substituted)Two doublets (J ≈ 8 Hz)
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
FAQ 2: My mass spectrum shows a significant peak corresponding to a di-iodinated product. How can this be prevented?

Answer: The formation of a di-iodinated species (Methyl 5-amino-2,6-diiodopyridine-4-carboxylate) indicates that the reaction conditions are too harsh or the stoichiometry of the iodinating agent is too high.

Causality: The mono-iodinated product is still an activated aromatic ring due to the powerful 5-amino group. If a sufficient excess of the electrophilic iodinating agent is present, or if the reaction is allowed to proceed for too long, a second iodination can occur at the remaining activated position (C6).

Troubleshooting Protocol: Minimizing Over-Iodination

The goal is to control the reactivity of the system.

  • Control Stoichiometry: Use a precise molar equivalent of the iodinating agent (typically 1.0 to 1.1 equivalents). Avoid large excesses.

  • Slow Addition: Add the iodinating agent (e.g., a solution of N-Iodosuccinimide) dropwise to the solution of the starting material at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent localized high concentrations of the reagent.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-iodinated byproduct.

  • Choose a Milder Reagent: If NIS is too reactive, consider alternative reagents like iodine in the presence of a mild oxidant such as hydrogen peroxide or periodic acid.[1][2]

G cluster_workflow Workflow for Preventing Di-iodination start Start Reaction Setup add_reagent Add Iodinating Agent (1.0-1.1 eq) Dropwise at 0 °C start->add_reagent monitor Monitor by TLC/LC-MS (Every 15-30 min) add_reagent->monitor decision Starting Material Consumed? monitor->decision decision->monitor No quench Quench Reaction (e.g., with Na₂S₂O₃) decision->quench Yes workup Aqueous Workup & Extraction quench->workup

Caption: Optimized workflow to prevent over-iodination.

FAQ 3: My final product is a dark, discolored solid, even after column chromatography. What causes this and what is the best purification strategy?

Answer: Discoloration is often due to trace amounts of residual iodine or the formation of colored oxidative byproducts. The amino group on the pyridine ring is susceptible to oxidation, which can form highly colored impurities that are difficult to remove.

Causality:

  • Residual Iodine (I₂): Elemental iodine has a distinct purple/brown color and can stain silica gel and the final product.

  • Oxidation of Amine: Aromatic amines can oxidize in the presence of air or oxidizing agents, leading to polymeric, colored species.

Troubleshooting Protocol: Comprehensive Purification Workflow

A multi-step purification process is often necessary.

  • Reductive Quench: Before extraction, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining elemental iodine (I₂) to colorless iodide (I⁻). Continue adding the thiosulfate solution until the characteristic iodine color disappears.

  • Aqueous Workup: Perform a standard aqueous workup, potentially including a wash with a mild base (e.g., saturated NaHCO₃) to remove any acidic byproducts.

  • Column Chromatography:

    • Adsorbent: Use high-quality silica gel.

    • Solvent System: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate). The colored, more polar impurities often adhere strongly to the silica at the top of the column.

  • Activated Carbon Treatment: If the product is still colored after chromatography, dissolve the material in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane), add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through a pad of Celite®. The activated carbon is highly effective at adsorbing colored impurities.

  • Recrystallization: As a final polishing step, recrystallize the product from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to obtain a highly pure, crystalline solid.

G cluster_purification Comprehensive Purification Workflow crude Crude Reaction Mixture quench 1. Reductive Quench (aq. Na₂S₂O₃) crude->quench workup 2. Aqueous Workup & Extraction quench->workup chromatography 3. Silica Gel Chromatography workup->chromatography check_color Product Still Colored? chromatography->check_color carbon 4. Activated Carbon Treatment check_color->carbon Yes recrystallize 5. Recrystallization check_color->recrystallize No carbon->recrystallize final_product Pure, Colorless Product recrystallize->final_product

Caption: Stepwise workflow for product purification and decolorization.

Section 3: Standard Analytical Protocols

Protocol 1: Reaction Monitoring by HPLC-MS

  • Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+ mode) scanning for the mass of starting material, product, and potential di-iodinated byproduct.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.[3]

Protocol 2: Purity Analysis by ¹H NMR

  • Sample Preparation: Accurately weigh ~5 mg of the final product and an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 30 seconds to ensure accurate integration.

  • Analysis: Compare the integral of a well-resolved product peak to the integral of the internal standard to determine purity.

References

  • BenchChem. Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • BenchChem. Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Baran Lab. Pyridine Synthesis: Cliff Notes.
  • Unknown Source. Pyridines.
  • ResearchGate. Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4).
  • ResearchGate. Pyridine and Pyridine Derivatives.
  • Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

Sources

Optimization

Technical Support Center: Optimizing Reactions with Methyl 5-amino-2-iodopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for optimizing chemical reactions involving Methyl 5-amino-2-iodopyridine-4-carboxylate. This guide is designed to p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing chemical reactions involving Methyl 5-amino-2-iodopyridine-4-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of complex molecules using this versatile building block. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you in your research.

I. Understanding the Reactivity of Methyl 5-amino-2-iodopyridine-4-carboxylate

Methyl 5-amino-2-iodopyridine-4-carboxylate is a trifunctional molecule with distinct reactive sites: an amino group, an iodo group, and a methyl ester. The pyridine core, being electron-deficient, influences the reactivity of these substituents. The primary application of this substrate is in palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond is the most reactive site.[1][2]

Q1: What is the general order of reactivity for the functional groups on this molecule in cross-coupling reactions?

A1: The reactivity order is dictated by the principles of organometallic chemistry. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically the rate-determining step. The carbon-halogen bond strength follows the trend C-I < C-Br < C-Cl, making the C-I bond the most reactive.[1][2] Therefore, the 2-iodo position is the primary site for cross-coupling. The 5-amino group, while a potential site for N-arylation (Buchwald-Hartwig amination), is generally less reactive under conditions optimized for C-C bond formation. The methyl ester at the 4-position is the least reactive site under typical cross-coupling conditions.

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Low or no product yield is a frequent issue in cross-coupling reactions. A systematic approach to troubleshooting is essential for identifying the root cause.[3][4]

Q2: My Suzuki-Miyaura coupling reaction with Methyl 5-amino-2-iodopyridine-4-carboxylate is giving a low yield. What are the potential causes and how can I improve it?

A2: Low yields in Suzuki-Miyaura coupling can arise from several factors. Here's a breakdown of common issues and their solutions:

Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand are fresh and active. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[3] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a more stable and pre-activated Pd(0) source or a precatalyst. Increasing catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, especially for challenging substrates.[4][5]
Inappropriate Ligand The ligand choice is critical for catalyst stability and reactivity.[6] For electron-deficient pyridines, bulky, electron-rich phosphine ligands like XPhos or SPhos can enhance the rate of oxidative addition and reductive elimination, leading to improved yields.[7] These ligands stabilize the palladium center and promote the desired bond formation.[6]
Base Incompatibility The base plays a crucial role in the transmetalation step of the Suzuki coupling.[8][9] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome. For aminopyridine substrates, a milder base might be necessary to avoid side reactions involving the amino group. A screening of different bases is often recommended.
Poor Reagent Quality Ensure that the boronic acid or ester, solvent, and base are pure and anhydrous.[3] Moisture can lead to protodeboronation of the boronic acid, reducing the amount of active coupling partner. Solvents should be freshly distilled or from a reliable commercial source.
Inert Atmosphere Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[3] Ensure the reaction vessel is thoroughly degassed (e.g., by three cycles of vacuum/backfill with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).[2]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.[2]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.[2]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[10][11]

Q3: I am observing significant amounts of a de-iodinated starting material (Methyl 5-aminopyridine-4-carboxylate) in my reaction mixture. What is causing this side reaction?

A3: De-iodination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings. It can occur through several pathways:

  • Reaction with Trace Water or Protic Solvents: In the presence of a base, trace amounts of water or protic solvents can act as a proton source, leading to the replacement of the iodine with a hydrogen atom.

  • Beta-Hydride Elimination: If the organometallic coupling partner contains β-hydrogens, beta-hydride elimination from a palladium intermediate can occur, followed by reductive elimination to give the de-iodinated product.[12]

  • Radical-Mediated Side Reactions: In some cases, single-electron transfer processes can lead to the formation of radical intermediates that abstract a hydrogen atom from the solvent or other reaction components.[13]

To mitigate de-iodination:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents.

  • Optimize the Base: A weaker, non-nucleophilic base may reduce the rate of hydrodehalogenation.

  • Choose the Right Ligand: Certain ligands can suppress side reactions by promoting the desired reductive elimination step.

III. Frequently Asked Questions (FAQs)

Q4: Can I perform a Sonogashira coupling with this substrate? What are the key considerations?

A4: Yes, Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds and is well-suited for this substrate.[14][15] Key considerations include:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.[16]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is essential.

  • Solvent: Anhydrous, degassed solvents like THF or DMF are commonly employed.

  • Inert Atmosphere: Strict exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

Q5: Is it possible to perform a Buchwald-Hartwig amination on the 5-amino group?

A5: While technically possible, performing a Buchwald-Hartwig amination on the existing 5-amino group to form a diamine would be challenging.[12][17] The primary amino group is a nucleophile itself and can participate in the reaction. More commonly, the 2-iodo position would be the site of a Buchwald-Hartwig amination to introduce a new amino substituent. If N-arylation of the 5-amino group is the desired transformation, protecting the amino group first, performing the C-I bond functionalization, and then deprotecting and performing the N-arylation might be a more viable strategy.

Q6: My purified product appears to be unstable. Are there any known stability issues with this class of compounds?

A6: Aminopyridines can be susceptible to oxidation, especially if exposed to air and light over prolonged periods.[18][19] It is recommended to store the purified product under an inert atmosphere, protected from light, and at a low temperature. If the compound is an intermediate, it is often best to use it in the subsequent step as soon as possible.

IV. Visualizing the Workflow

A logical approach to troubleshooting is crucial for success. The following diagram illustrates a typical workflow for optimizing a cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Substrate, Coupling Partner, Solvent, Base) Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Pd Source, Ligand, Loading) Start->Check_Catalyst Check_Conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Optimization Systematic Optimization (Screen Ligands, Bases, Solvents) Check_Reagents->Optimization Check_Catalyst->Optimization Check_Conditions->Optimization Success Improved Yield Optimization->Success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' Start_Materials R-X + R'-M Product R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

V. References

  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Retrieved from

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from

  • MDPI. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from

  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from

  • ResearchGate. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from

  • ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from

  • PubMed. (n.d.). Recent advances in Sonogashira reactions. Retrieved from

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of Methyl 5-amino-2-iodopyridine-4-carboxylate

Welcome to the technical support center for the reaction monitoring of Methyl 5-amino-2-iodopyridine-4-carboxylate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reaction monitoring of Methyl 5-amino-2-iodopyridine-4-carboxylate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

As Senior Application Scientists, we understand that robust and reliable reaction monitoring is critical for successful synthesis. This resource is structured to address common challenges and provide scientifically sound solutions, enabling you to confidently track the progress of your reactions involving this key pyridine intermediate.

Section 1: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid, inexpensive, and effective technique for qualitative reaction monitoring. However, the polar nature of Methyl 5-amino-2-iodopyridine-4-carboxylate and related intermediates can present challenges. This section addresses common issues and provides optimized protocols.

Frequently Asked Questions (FAQs) for TLC

Q1: What is a good starting solvent system for monitoring the consumption of Methyl 5-amino-2-iodopyridine-4-carboxylate on a silica gel TLC plate?

A1: Due to the presence of a polar amino group and the pyridine ring, a relatively polar solvent system is required to achieve appropriate migration on a silica gel plate. A good starting point is a mixture of a non-polar and a polar solvent.[1][2]

  • Recommended Starting Systems:

    • 30-50% Ethyl Acetate in Hexanes

    • 5-10% Methanol in Dichloromethane

  • Rationale: The goal is to achieve a retention factor (Rf) value between 0.2 and 0.8 for your starting material and product, which allows for clear separation.[1] If your spots remain at the baseline, the eluent is not polar enough. If they travel with the solvent front, the eluent is too polar.

Q2: My spots are streaking or tailing. What could be the cause and how can I fix it?

A2: Streaking is a common issue when analyzing basic compounds like amines on acidic silica gel.[3][4] It can also be caused by overloading the sample.

  • Causes and Solutions:

    • Acid-Base Interaction: The primary amine group on your molecule can interact strongly with the acidic silanol groups on the silica plate, leading to tailing. To mitigate this, add a small amount of a basic modifier to your eluent system.

      • Solution: Add 0.5-1% triethylamine (Et3N) or ammonia solution to your mobile phase.[5]

    • Sample Overloading: Applying too much sample to the TLC plate can cause streaking.[4][6]

      • Solution: Dilute your reaction aliquot before spotting it on the plate.

    • Compound Instability: In some cases, the compound may be degrading on the silica plate.[7]

      • Solution: Consider using neutral alumina plates or running a 2D TLC to check for stability.[5][7]

Q3: My starting material and product have very similar Rf values. How can I improve the separation?

A3: Co-elution of spots can make it difficult to determine if the reaction has gone to completion.

  • Troubleshooting Steps:

    • Vary Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. A small change can sometimes significantly impact resolution.

    • Change Solvent System: If adjusting the ratio doesn't work, try a different solvent system with different selectivities. For example, if you are using Ethyl Acetate/Hexanes, try a system with Dichloromethane/Methanol.

    • Use a Co-spot: A "co-spot" involves spotting your starting material, your reaction mixture, and then your starting material again on top of the reaction mixture spot in the same lane. If the reaction is complete, you should see a single spot for the product that is separate from the starting material spot. If the reaction is incomplete, you will see two distinct spots.[7]

Troubleshooting Guide for TLC
Problem Possible Cause(s) Recommended Solution(s)
Spots remain on the baseline Eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[1][2]
Spots run with the solvent front Eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase.[1]
Streaking or Tailing Spots 1. Interaction of basic amine with acidic silica. 2. Sample is too concentrated. 3. Compound is degrading on the plate.1. Add 0.5-1% triethylamine or ammonia to the eluent.[3][4] 2. Dilute the sample before spotting.[6] 3. Use an alumina plate or perform a 2D TLC to check for stability.[5][7]
Reactant and Product have similar Rf values Insufficient separation by the chosen solvent system.1. Try different solvent systems. 2. Use the co-spotting technique to confirm the presence of starting material.[7]
Unexpected Spots Appear 1. Contamination of the TLC plate. 2. Formation of side products in the reaction.1. Handle TLC plates by the edges to avoid contamination.[6] 2. Correlate with LC-MS data to identify potential side products.
Uneven Solvent Front 1. The TLC plate is touching the side of the chamber. 2. The chamber is not properly saturated with solvent vapor.1. Ensure the plate is centered in the chamber.[6] 2. Place a piece of filter paper in the chamber to aid saturation.
Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Take a small aliquot from the reaction mixture using a capillary tube. Dilute the aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Carefully spot the diluted reaction mixture on the starting line. Also, spot the starting material as a reference in a separate lane. A co-spot is highly recommended.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the starting line.[6] Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate or ninhydrin can also be used if the compounds are not UV active or to differentiate between compounds.

  • Analysis: Calculate the Rf values for the starting material and product spots. A decrease in the intensity of the starting material spot and the appearance of a new product spot indicate reaction progress.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides more detailed and quantitative information about your reaction, including the accurate mass of reactants, products, and any byproducts.

Frequently Asked Questions (FAQs) for LC-MS

Q1: What are the recommended LC conditions for analyzing Methyl 5-amino-2-iodopyridine-4-carboxylate?

A1: A reversed-phase (RP) C18 column is typically a good starting point. Due to the polar nature of the analyte, a mobile phase with a high aqueous component may be necessary.

  • Recommended Conditions:

    • Column: C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B.

  • Rationale: The acidic modifier (formic acid) helps to protonate the amine and pyridine nitrogen, leading to better peak shape.[8] Ammonium formate is a volatile buffer compatible with mass spectrometry.[9][10]

Q2: I am not seeing my compound of interest in the mass spectrum, or the signal is very weak. What could be the problem?

A2: Poor signal intensity can be due to several factors, including ionization suppression, incorrect MS parameters, or sample degradation.

  • Troubleshooting Steps:

    • Ionization Mode: Ensure you are using the correct ionization mode. For a basic compound like Methyl 5-amino-2-iodopyridine-4-carboxylate, positive electrospray ionization (ESI+) is generally preferred.

    • Matrix Effects: Other components in the reaction mixture can suppress the ionization of your analyte.[11][12]

      • Solution: Dilute your sample significantly before injection. A simple workup, like a mini-extraction or filtration through a small silica plug, can also help remove interfering salts and reagents.[11]

    • MS Parameters: Optimize the source parameters, such as capillary voltage, cone voltage, and gas flow rates, for your specific compound.

    • Compound Stability: The compound may not be stable under the LC-MS conditions.

Q3: My retention times are shifting between injections. What is causing this?

A3: Retention time shifts are a common issue in LC and can be caused by changes in the mobile phase, column temperature, or column equilibration.[13]

  • Causes and Solutions:

    • Mobile Phase Composition: Ensure your mobile phases are fresh and properly mixed. Volatile solvents can evaporate over time, changing the composition.

    • Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

    • Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.

    • Column Contamination: Buildup of contaminants on the column can also lead to shifting retention times.[13] A regular column wash is recommended.

Troubleshooting Guide for LC-MS
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Broadening, Tailing, or Splitting) 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column contamination or degradation.[13]1. Dilute the sample. 2. Add an acidic modifier like formic acid to the mobile phase. 3. Wash or replace the column.
Weak or No Signal 1. Ion suppression from the reaction matrix.[12] 2. Incorrect ionization mode (e.g., using ESI- instead of ESI+). 3. Low concentration of the analyte.1. Dilute the sample; perform a mini-workup if necessary.[11] 2. Switch to the appropriate ionization mode. 3. Concentrate the sample or inject a larger volume.
Retention Time Drifting 1. Changes in mobile phase composition. 2. Insufficient column equilibration time. 3. Fluctuations in column temperature.[13]1. Prepare fresh mobile phases. 2. Increase the equilibration time between runs. 3. Use a column oven for temperature control.
High Background Noise 1. Contaminated solvents or reagents. 2. Column bleed. 3. Contamination in the MS source.[13]1. Use high-purity LC-MS grade solvents. 2. Use a column with low bleed characteristics. 3. Clean the mass spectrometer source.
Mass Inaccuracy Mass spectrometer requires calibration.Calibrate the mass spectrometer using the manufacturer's recommended standards.
Expected Mass Spectrometry Data

For Methyl 5-amino-2-iodopyridine-4-carboxylate (C₇H₇IN₂O₂), the expected mass-to-charge ratios (m/z) in positive ion mode are:

Ion Formula Calculated m/z Notes
[M+H]⁺ C₇H₈IN₂O₂⁺278.96The protonated molecular ion, typically the most abundant ion in ESI+.
[M+Na]⁺ C₇H₇IN₂O₂Na⁺300.94Sodium adduct, often observed.
[M-CH₃]⁺ C₆H₄IN₂O₂⁺262.93Loss of the methyl group from the ester.
[M-OCH₃]⁺ C₇H₆IN₂O⁺247.95Loss of the methoxy group.
[M-COOCH₃]⁺ C₆H₆IN₂⁺219.96Loss of the entire methyl carboxylate group.

Note: The presence of iodine (a monoisotopic element with mass 127) will result in a distinct isotopic pattern that can be used for confirmation.[14]

Experimental Protocol: LC-MS Monitoring
  • Sample Preparation: Take a small aliquot (e.g., 5 µL) from the reaction mixture and dilute it 100 to 1000-fold with a 50:50 mixture of water and acetonitrile.

  • LC-MS Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).

    • Set up the MS in positive ion scanning mode over a relevant mass range (e.g., m/z 100-500).

  • Injection: Inject the diluted sample onto the LC-MS system.

  • Data Acquisition: Run the gradient method and acquire both the total ion chromatogram (TIC) and the mass spectra.

  • Data Analysis:

    • Identify the peak corresponding to the starting material by its retention time and m/z.

    • Look for the appearance of a new peak with the expected m/z for the product.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to determine the reaction progress.

Section 3: Visual Workflows and Decision Trees

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the recommended workflows.

TLC Troubleshooting Workflow

TLC_Troubleshooting start Start TLC Analysis streaking Streaking or Tailing? start->streaking good_sep Good Separation (Rf 0.2-0.8) end Monitor Reaction good_sep->end add_base Add 0.5-1% Et3N or NH3 to Eluent streaking->add_base Yes co_elution Co-elution of Spots? streaking->co_elution No dilute Dilute Sample add_base->dilute dilute->co_elution change_solvent Change Solvent System co_elution->change_solvent Yes baseline Spots at Baseline? co_elution->baseline No cospot Use Co-spot Technique change_solvent->cospot cospot->baseline increase_polarity Increase Eluent Polarity baseline->increase_polarity Yes solvent_front Spots at Solvent Front? baseline->solvent_front No increase_polarity->solvent_front solvent_front->good_sep No decrease_polarity Decrease Eluent Polarity solvent_front->decrease_polarity Yes decrease_polarity->good_sep

Caption: Decision tree for troubleshooting common TLC issues.

LC-MS Signal Optimization Workflow

LCMS_Optimization start Start LC-MS Analysis no_signal Weak or No Signal? start->no_signal check_ion_mode Check Ionization Mode (Use ESI+) no_signal->check_ion_mode Yes good_signal Good Signal Intensity no_signal->good_signal No dilute_sample Dilute Sample (100x-1000x) check_ion_mode->dilute_sample mini_workup Perform Mini-Workup dilute_sample->mini_workup optimize_source Optimize MS Source Parameters mini_workup->optimize_source optimize_source->good_signal end Proceed with Monitoring good_signal->end

Caption: Workflow for optimizing LC-MS signal intensity.

References

  • de la Roche, G. et al. (2019). Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis. PubMed. Available at: [Link]

  • Sargent, M. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry. Available at: [Link]

  • Hill, D. W. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. Available at: [Link]

  • Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Available at: [Link]

  • ALWSCI Blog. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available at: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Reddit. (2025). TLC Solvent for Very Polar Molecule. r/Chempros. Available at: [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Available at: [Link]

  • Reddit. (2023). Can LC-MS and TLC results when monitoring a reaction live depend on work-up? r/chemistry. Available at: [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data? Available at: [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LCMS. Available at: [Link]

  • ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine? Available at: [Link]

  • Supporting Information for Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. (n.d.). Available at: [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Available at: [Link]

  • Shimadzu Europe. (n.d.). Mobile phases compatible for LCMS. Available at: [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry - Isotopes. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Aryl-5-Aminopyridines via Chloro-Analogs

Welcome to the technical support center for the synthesis of 2-aryl-5-aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aryl-5-aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing chloro-analogs as starting materials. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the synthesis of 2-aryl-5-aminopyridines using chloro-precursors.

Q1: Why is the Suzuki-Miyaura coupling of my 2-chloro-5-aminopyridine failing or giving low yields?

A: The Suzuki-Miyaura coupling of chloropyridines can be challenging due to the inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The electron-donating nature of the amino group can further deactivate the pyridine ring towards oxidative addition, a crucial step in the catalytic cycle. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3] To overcome these issues, careful selection of a catalytic system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary to promote the oxidative addition step.[1][4]

Q2: What are the typical side reactions observed in these coupling reactions?

A: Common side reactions include hydrodehalogenation (replacement of the chlorine atom with hydrogen), homocoupling of the boronic acid, and protodeborylation of the boronic acid.[5] In some cases, competitive amination reactions can occur if the reaction conditions are not optimized, especially when using unprotected aminopyridines.[6] However, with proper ligand and base selection, competing amination is often not a significant issue.[6]

Q3: Is it necessary to protect the amino group on the pyridine ring?

A: While protecting the amino group can sometimes prevent potential side reactions and catalyst inhibition, many modern catalytic systems are robust enough to tolerate unprotected primary amines.[6][7] The decision to protect the amino group should be made on a case-by-case basis, considering the specific substrates and the chosen catalytic system. Unprotected amines are well-tolerated in many palladium-catalyzed cross-couplings.[6][7]

Q4: My reaction with a 2-chloro-5-nitropyridine precursor is sluggish. What could be the issue?

A: While the electron-withdrawing nitro group in 2-chloro-5-nitropyridine activates the C-Cl bond towards nucleophilic attack and can facilitate the Suzuki coupling, other factors might be at play.[8] Ensure your palladium catalyst is active and that the base is appropriate for the reaction. The choice of solvent can also significantly impact the reaction rate and yield.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve specific experimental problems.

Guide 1: Low or No Conversion in Suzuki-Miyaura Coupling

Low or no conversion is a frequent challenge, often stemming from issues with the catalytic cycle.

Symptom: The starting 2-chloropyridine analog is largely unreacted after the specified reaction time.
Diagnostic Workflow:

Caption: A decision tree for troubleshooting low conversion in Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:
  • Catalyst and Ligand System: The choice of catalyst and ligand is paramount for activating the C-Cl bond.

    • Rationale: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for chloropyridines. Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition of aryl chlorides.[4]

    • Action: Switch to a more active catalytic system. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as SPhos, XPhos, or RuPhos is often effective.[1][9] N-heterocyclic carbene (NHC) ligands can also be considered.[1][6]

  • Base Selection: The base plays a critical role in the transmetalation step.

    • Rationale: The choice of base can influence the reaction rate and the prevalence of side reactions. The solubility of the base in the reaction solvent is also a key factor.

    • Action: Screen a variety of bases. Potassium phosphate (K₃PO₄) is often a good starting point. Other options include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). For reactions run under strictly anhydrous conditions, the addition of a small amount of water can sometimes be beneficial.[10]

  • Solvent Effects: The reaction solvent can impact catalyst stability, substrate solubility, and base effectiveness.

    • Rationale: Polar aprotic solvents like dioxane, toluene, and DMF are commonly used. The optimal solvent can depend on the specific substrates and reaction conditions.

    • Action: If conversion is low, consider screening different solvents. A mixture of solvents can sometimes improve results.

Guide 2: Formation of Significant Side Products

The presence of unwanted byproducts can complicate purification and reduce the yield of the desired 2-aryl-5-aminopyridine.

Symptom: TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product.
Common Side Products and Solutions:
Side ProductProbable CauseRecommended Action
Hydrodehalogenation Product Presence of a hydrogen source and/or catalyst deactivation pathway.Ensure anhydrous and deoxygenated conditions. Use a robust ligand that stabilizes the palladium catalyst.
Homocoupled Boronic Acid Oxygen contamination promoting the oxidative homocoupling of the boronic acid.Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon).
Protodeborylation of Boronic Acid Presence of water or protic impurities, especially at elevated temperatures.Use anhydrous solvents and reagents. If water is required for the base, use it in a controlled amount.
Unidentified Impurities Decomposition of starting materials or product under harsh reaction conditions.Lower the reaction temperature or shorten the reaction time. Screen for a more active catalyst that allows for milder conditions.
Guide 3: Challenges in Buchwald-Hartwig Amination

For syntheses that involve a final Buchwald-Hartwig amination step to introduce the amino group, specific challenges can arise.

Symptom: Incomplete conversion of the 2-chloro-5-arylpyridine to the desired 2-amino-5-arylpyridine.
Diagnostic Workflow:

Caption: A decision tree for troubleshooting Buchwald-Hartwig amination reactions.

Detailed Troubleshooting Steps:
  • Catalyst and Ligand Selection: Buchwald-Hartwig amination requires specific catalytic systems.

    • Rationale: The ligands used for Suzuki couplings may not be optimal for C-N bond formation. Bidentate phosphine ligands or sterically hindered monophosphine ligands are often preferred.[11]

    • Action: Employ a catalyst system known for its efficacy in Buchwald-Hartwig amination, such as a combination of a palladium precursor with ligands like BINAP, Xantphos, or one of the specialized Buchwald biarylphosphine ligands.[12]

  • Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the amine.

    • Rationale: Weak bases are generally insufficient to promote the catalytic cycle.

    • Action: Use strong bases such as sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), or potassium tert-butoxide (KOtBu).

III. Experimental Protocols

This section provides representative, detailed experimental protocols for key transformations.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-5-nitropyridine

This protocol outlines a general starting point for the Suzuki-Miyaura coupling of an activated chloropyridine.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-5-nitropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol) and the phosphine ligand (e.g., SPhos, 0.05 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Reduction of the Nitro Group

A common subsequent step is the reduction of the nitro group to an amine.

  • Reaction Setup: Dissolve the 2-aryl-5-nitropyridine (1.0 mmol) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add a catalyst such as palladium on carbon (Pd/C, 10 mol%) or tin(II) chloride (SnCl₂).

  • Reducing Agent: If using a catalytic hydrogenation approach, place the reaction under a hydrogen atmosphere (balloon or Parr shaker). If using a chemical reductant like SnCl₂, the reaction is typically run in concentrated HCl.

  • Reaction Execution: Stir the reaction at room temperature until the reduction is complete (monitor by TLC or LC-MS).

  • Workup and Purification: For catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. For SnCl₂ reduction, carefully neutralize the acidic solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.

IV. Purification Strategies

The final step in obtaining a high-purity product is effective purification.

  • Column Chromatography: Silica gel chromatography is the most common method for purifying 2-aryl-5-aminopyridines. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Acid-Base Extraction: The basicity of the aminopyridine can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted into an acidic aqueous solution. The aqueous layer is then washed with an organic solvent to remove non-basic impurities, after which the aqueous layer is basified and the pure product is extracted back into an organic solvent.

  • Cation-Exchange Chromatography: For challenging separations, cation-exchange chromatography can be a powerful technique for purifying aminopyridine derivatives.[13]

V. References

  • Molecules (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

  • National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • PubMed. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. [Link]

  • ResearchGate. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • PubMed Central. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Buchwald Lab, MIT. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Organic and Biomolecular Chemistry. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • MDPI. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Palladium-Catalyzed Amination of Iodopyridines

Welcome to the technical support center for palladium-catalyzed amination of iodopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed amination of iodopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why side reactions occur and how to mitigate them effectively. Our approach is grounded in mechanistic understanding to empower you to troubleshoot and optimize your reactions with confidence.

Core Concepts: The Nuances of Iodopyridine Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency.[1][2] However, the unique electronic properties of the pyridine ring, coupled with the high reactivity of the carbon-iodine bond, introduce specific challenges not always encountered with other aryl halides.[3][4] Understanding the fundamental catalytic cycle is the first step in diagnosing and solving problems.

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodopyridine.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aminated pyridine product and regenerating the Pd(0) catalyst.[2][4]

Iodopyridines are highly reactive in the oxidative addition step due to the relatively weak C-I bond.[3] While this facilitates the reaction, it can also open the door to several competing side reactions if the subsequent steps are not efficient.

Visualizing the Catalytic Cycle and Key Side Reactions

Buchwald_Hartwig_Amination cluster_main_cycle Main Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L_n OA_complex [Pyr-Pd(II)(I)L_n] Pd0->OA_complex Oxidative Addition (+ Pyr-I) Amine_complex [Pyr-Pd(II)(NHR'R'')L_n]^+ I^- OA_complex->Amine_complex + HNR'R'' - I- Dimerization Dimerization (Pyr-Pyr) OA_complex->Dimerization Homocoupling Amido_complex [Pyr-Pd(II)(NR'R'')L_n] Amine_complex->Amido_complex + Base - Base-H+ Amido_complex->Pd0 Regenerates Catalyst Product Pyr-NR'R'' Amido_complex->Product Reductive Elimination Hydrodehalogenation Hydrodehalogenation (Pyr-H) Amido_complex->Hydrodehalogenation β-Hydride Elimination Troubleshooting_Workflow start Reaction Issue Identified check_conversion Low / No Conversion? start->check_conversion check_byproducts Side Products Observed? check_conversion->check_byproducts No catalyst_issue Address Catalyst Activity: 1. Use Pre-catalyst 2. Check Reagent Purity (Anhydrous/Degassed) 3. Increase Catalyst Loading check_conversion->catalyst_issue Yes hydrodehalogenation Hydrodehalogenation (Pyr-H)? check_byproducts->hydrodehalogenation Yes end Reaction Optimized check_byproducts->end No conditions_issue Optimize Conditions: 1. Screen Ligands (XPhos, RuPhos) 2. Increase Temperature 3. Change Solvent catalyst_issue->conditions_issue conditions_issue->end dimerization Dimerization (Pyr-Pyr)? hydrodehalogenation->dimerization No fix_hydro Combat Hydrodehalogenation: 1. Use Bulky Ligand (BrettPhos) 2. Ensure Anhydrous Conditions 3. Use Stronger Base (LiHMDS) hydrodehalogenation->fix_hydro Yes fix_dimer Prevent Dimerization: 1. Use Bulky, e--rich Ligand 2. Use Slight Excess of Amine 3. Lower Temperature dimerization->fix_dimer Yes dimerization->end No fix_hydro->end fix_dimer->end

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Methyl 5-amino-2-iodopyridine-4-carboxylate

Welcome to the technical support center for the cross-coupling of Methyl 5-amino-2-iodopyridine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of Methyl 5-amino-2-iodopyridine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, experience-driven advice to help you navigate the complexities of this specific substrate and achieve successful cross-coupling outcomes.

The unique structure of Methyl 5-amino-2-iodopyridine-4-carboxylate presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The presence of a Lewis basic pyridine nitrogen and an amino group can lead to catalyst inhibition or deactivation.[1] This guide provides troubleshooting advice and optimized protocols for common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with Methyl 5-amino-2-iodopyridine-4-carboxylate is failing. What are the most likely reasons?

Failure in cross-coupling reactions with this substrate typically stems from a few key issues:

  • Catalyst Inhibition/Deactivation: The primary challenge arises from the Lewis basic nitrogen atom of the pyridine ring and the amino group at the C5 position.[1] Both can coordinate to the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[1]

  • Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective. The electronic and steric properties of the ligand are critical for catalyst activity and stability, especially with heteroaryl halides.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are highly interdependent and crucial for success. An unsuitable combination can lead to side reactions or prevent the reaction from proceeding.

  • Poor Reagent Quality: The purity of your reagents, especially solvents and bases, is paramount. Trace amounts of water or oxygen can lead to catalyst decomposition and unwanted side reactions like protodeboronation in Suzuki couplings.

Q2: How do the functional groups on the pyridine ring influence catalyst selection?

The electronic nature of your substrate is a critical consideration. Methyl 5-amino-2-iodopyridine-4-carboxylate is an electron-rich heteroaryl halide due to the electron-donating amino group. This can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient systems.[2]

  • Amino Group (C5): This electron-donating group increases the electron density of the pyridine ring, potentially slowing down the oxidative addition step. It can also act as a competing ligand for the palladium center.

  • Iodo Group (C2): The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, which facilitates the initial oxidative addition step.[3][4]

  • Methyl Carboxylate Group (C4): This electron-withdrawing group can influence the overall electronic properties of the substrate and may be sensitive to certain reaction conditions, particularly harsh bases that could cause hydrolysis.

Q3: What general type of catalyst system should I start with for this substrate?

For challenging substrates like this, modern catalyst systems employing bulky, electron-rich ligands are highly recommended. These ligands can promote the oxidative addition step and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1]

  • Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[1][5][6]

  • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts are also highly effective alternatives that offer good stability and activity.[7]

Troubleshooting and Optimization Guides

This section is divided by reaction type, providing specific advice for the challenges you may encounter.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[2][8] However, with your substrate, several issues can arise.

Troubleshooting Common Suzuki Coupling Issues

IssuePotential Cause(s)Recommended Solution(s)
Low to No Conversion 1. Catalyst inhibition by pyridine N or amino group. 2. Inactive catalyst system. 3. Poor solubility of reagents.1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). 2. Use a pre-catalyst to ensure the generation of the active Pd(0) species. 3. Screen different solvents (e.g., dioxane, toluene, DMF) or solvent/water mixtures.
Protodeboronation of Boronic Acid 1. Presence of trace water or protic impurities. 2. Base-mediated decomposition.1. Use anhydrous solvents and reagents. 2. Consider using a milder base like K₃PO₄ or KF. 3. Use the boronic acid ester (e.g., pinacol ester) which can be more stable.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High catalyst loading.1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive inert atmosphere (Argon or Nitrogen). 2. Reduce catalyst loading once optimal conditions are found.
Hydrolysis of Methyl Ester 1. Use of a strong, water-soluble base (e.g., NaOH, KOH).1. Switch to a non-hydrolytic base such as K₃PO₄, Cs₂CO₃, or KF. 2. Run the reaction under anhydrous conditions.

Recommended Suzuki Protocol (Adapted from similar substrates)

This is a general starting protocol for challenging aryl halides and should be optimized for your specific boronic acid.[7]

Materials:

  • Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene/H₂O (10:1 ratio, degassed)

  • Schlenk flask and magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add Methyl 5-amino-2-iodopyridine-4-carboxylate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3][4][9] Given that your substrate already contains a primary amino group, this reaction would be employed for coupling with a secondary amine or a different primary amine if selective reactivity can be achieved.

Troubleshooting Common Buchwald-Hartwig Amination Issues

IssuePotential Cause(s)Recommended Solution(s)
Low to No Conversion 1. Incorrect palladium precursor/ligand combination. 2. Base strength or solubility issues. 3. Catalyst poisoning.1. Screen bulky, electron-rich ligands like BrettPhos (for primary amines) or RuPhos (for secondary amines).[5][6] 2. Use a strong, non-nucleophilic base like NaOtBu, K₂CO₃, or Cs₂CO₃. 3. Ensure high purity of the amine coupling partner.
Hydrodehalogenation 1. Unstable catalyst leading to β-hydride elimination pathways. 2. Presence of hydride sources.1. Use a more robust ligand system. 2. Ensure anhydrous and oxygen-free conditions.
Double Arylation (if using a primary amine) 1. High reaction temperature or prolonged reaction time. 2. Stoichiometry of reagents.1. Lower the reaction temperature and monitor carefully. 2. Use a slight excess of the aryl halide.

Recommended Buchwald-Hartwig Protocol (General)

This protocol is a starting point and will require optimization based on the specific amine used.[6]

Materials:

  • Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (2 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add the BrettPhos Pd G3 precatalyst, NaOtBu, and Methyl 5-amino-2-iodopyridine-4-carboxylate to a vial.

  • Add the amine and toluene.

  • Seal the vial and heat to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the method of choice for synthesizing arylalkynes.[10][11][12] The reaction is typically very efficient with aryl iodides.

Troubleshooting Common Sonogashira Coupling Issues

IssuePotential Cause(s)Recommended Solution(s)
Low to No Conversion 1. Catalyst inactivity (Pd(0) or Cu(I)). 2. Insufficient degassing.1. Use fresh, high-purity catalysts. 2. Rigorously degas all solvents and the reaction headspace with an inert gas.
Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen. 2. High copper loading.1. Ensure strictly anaerobic conditions. 2. Reduce the amount of CuI co-catalyst or consider a copper-free protocol.[12][13]
Decomposition of Catalyst (Black Precipitate) 1. High temperature. 2. Presence of oxygen.1. Run the reaction at a lower temperature (room temperature is often sufficient for aryl iodides). 2. Improve degassing procedures.

Recommended Sonogashira Protocol (General)

This protocol is adapted from standard procedures for aryl iodides.[10][14]

Materials:

  • Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Anhydrous, degassed triethylamine (Et₃N) or diisopropylamine (DIPA)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under argon, add Methyl 5-amino-2-iodopyridine-4-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add the solvent (THF or DMF) and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir at room temperature to 50 °C and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Coupling

The Heck reaction couples the aryl iodide with an alkene.[15][16][17] Regioselectivity can be a key challenge in these reactions.

Troubleshooting Common Heck Coupling Issues

IssuePotential Cause(s)Recommended Solution(s)
Low to No Conversion 1. Inactive catalyst. 2. Steric hindrance.1. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., P(o-tol)₃, PPh₃). 2. Higher temperatures may be required.
Poor Regioselectivity 1. Electronic and steric factors of the alkene.1. For styrenes, coupling typically occurs at the β-position. For other alkenes, a mixture of isomers may be unavoidable. 2. Ligand choice can sometimes influence regioselectivity.
Isomerization of Alkene Product 1. Re-addition of the palladium-hydride species.1. Add a hydride scavenger like silver carbonate. 2. Use a phase-transfer catalyst like TBAC (tetrabutylammonium chloride) in some protocols.

Recommended Heck Protocol (General)

This is a classical Heck protocol that serves as a good starting point.[17][18]

Materials:

  • Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • To a dry Schlenk flask, add Methyl 5-amino-2-iodopyridine-4-carboxylate, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with argon three times.

  • Add the solvent, Et₃N, and the alkene via syringe.

  • Heat the reaction to 80-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Visual Diagrams

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Catalyst Is the Catalyst System Appropriate? (Bulky, Electron-Rich Ligand) Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? (Base, Solvent, Temp) Check_Catalyst->Check_Conditions No Optimize_Catalyst Screen Ligands (SPhos, XPhos, RuPhos) & Pd Precursors Check_Catalyst->Optimize_Catalyst Yes Check_Reagents Are Reagents High Purity & Anhydrous/Degassed? Check_Conditions->Check_Reagents No Optimize_Conditions Screen Bases (K3PO4, Cs2CO3) & Solvents (Toluene, Dioxane) Check_Conditions->Optimize_Conditions Yes Purify_Reagents Purify/Dry Reagents Improve Degassing Technique Check_Reagents->Purify_Reagents Yes Success Successful Coupling Check_Reagents->Success No Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Reagents Purify_Reagents->Success

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Suzuki_Catalytic_Cycle cluster_0 Suzuki-Miyaura Cycle Pd0 Pd(0)L2 ArPdI ArPd(II)L2(I) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdOR ArPd(II)L2(OR) ArPdI->ArPdOR Ligand Exchange (+ Base) ArPdAr ArPd(II)L2(Ar') ArPdOR->ArPdAr Transmetalation (Ar'B(OH)2) ArPdAr->Pd0 Reductive Elimination (Ar-Ar') ArAr Ar-Ar' ArI Ar-I ArBOH2 Ar'B(OH)2 Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
  • Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination.
  • DSpace@MIT. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.
  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57.
  • Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Wiley Online Library. (2020, November 17). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • ACS Publications. (2019, August 29). Deaminative Arylation of Amino Acid-derived Pyridinium Salts.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Synthesis of 2,3,5‐trisubstituted pyridines from amino acids.
  • Flow Chemistry. (n.d.). Sonogashira Coupling.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • ResearchGate. (n.d.). Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines.
  • Beilstein Archives. (n.d.). Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
  • ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from the University of Groningen research portal.
  • YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
  • BenchChem. (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of Methyl 5-amino-2-iodopyridine-4-carboxylate

Welcome to the technical support center for experiments involving Methyl 5-amino-2-iodopyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving Methyl 5-amino-2-iodopyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry provides a diagnosis of the problem, an explanation of the solvent's role, and actionable steps to resolve the issue.

Q1: My Suzuki-Miyaura coupling reaction with Methyl 5-amino-2-iodopyridine-4-carboxylate is sluggish, resulting in low yield and significant starting material recovery. Could the solvent be the problem?

A1: Yes, the solvent is a critical parameter and a likely cause. The issue often stems from two main factors related to your specific substrate: the electronic properties of the pyridine ring and the stability of the catalytic species, both of which are heavily influenced by the solvent.

Scientific Rationale:

Your substrate, Methyl 5-amino-2-iodopyridine-4-carboxylate, features a strong electron-donating amino group. This increases the electron density on the pyridine ring, which can slow down the oxidative addition of the Pd(0) catalyst to the C-I bond—often the rate-limiting step of the catalytic cycle.[1][2] The solvent plays a crucial role in modulating this step.

  • Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): These solvents can accelerate the reaction by stabilizing polar or charged intermediates and transition states within the catalytic cycle.[1] However, some coordinating polar solvents like DMF and acetonitrile (MeCN) can also bind to the palladium center. This coordination can sometimes alter the nature of the active catalyst, potentially leading to unexpected changes in reactivity or selectivity.[3][4]

  • Ethereal and Aromatic Solvents (e.g., 1,4-Dioxane, THF, Toluene): These are less polar and generally non-coordinating. They are very common in cross-coupling chemistry.[3] In some cases, nonpolar solvents favor the formation of a highly reactive, monoligated Pd(0) species, which can be very effective for the oxidative addition step.[3][5]

  • Protic Solvents (e.g., water, alcohols): Suzuki reactions are famously tolerant of protic solvents, and aqueous mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) are frequently used. Water can aid in dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the crucial transmetalation step.[6]

Troubleshooting Workflow & Protocol:

A systematic solvent screen is the most effective way to address this issue.

Protocol: Parallel Solvent Screening for Suzuki-Miyaura Coupling
  • Preparation: In a glovebox, prepare a stock solution containing your Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol% with a suitable ligand, 5-10 mol%).

  • Reaction Setup: Aliquot the stock solution into several reaction vials (e.g., microwave vials or Schlenk tubes), each containing a magnetic stir bar and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: To each vial, add a different degassed solvent. A good starting panel would include:

    • 1,4-Dioxane/H₂O (e.g., 4:1 v/v)

    • Toluene/EtOH/H₂O (e.g., 3:1:1 v/v)

    • DMF

    • THF

  • Execution: Seal the vials and place them in a pre-heated reaction block or oil bath at a standard temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for LC-MS or TLC analysis to compare conversion rates.

  • Analysis: Compare the results to identify the solvent system that provides the best balance of reaction rate and yield, with minimal side product formation.

Q2: I am attempting a Sonogashira coupling, but I'm observing significant homocoupling of my alkyne (Glaser coupling) and decomposition of the starting material. How can solvent choice mitigate this?

A2: This is a classic Sonogashira problem where solvent choice is pivotal. The issue arises from an imbalance in the relative rates of the desired cross-coupling and the undesired copper-catalyzed alkyne homocoupling. The solvent must effectively manage the solubility and reactivity of all components.

Scientific Rationale:

A Sonogashira reaction mixture is complex, containing a relatively nonpolar aryl iodide, a polar palladium complex, a copper co-catalyst, and an amine base.[7] The ideal solvent must:

  • Ensure Homogeneity: Keep all reactants and catalysts in solution.

  • Modulate Basicity: The amine base (often Et₃N or DIPEA) deprotonates the alkyne but also serves as a ligand and/or part of the solvent system.

  • Stabilize Catalytic Species: Prevent decomposition of the palladium and copper catalysts.

Highly polar and coordinating solvents like DMF can sometimes accelerate the reaction but may also promote side reactions if the temperature is too high.[8] A common and effective strategy is to use the amine base itself as a co-solvent or even the primary solvent, often mixed with a less polar solvent like THF or Toluene.[9][10] This ensures a high concentration of the base to facilitate the catalytic cycle efficiently.

Troubleshooting Workflow & Protocol:

Adjusting the solvent system can significantly suppress homocoupling.

Protocol: Optimizing Solvent System for Sonogashira Coupling
  • System 1 (Amine as co-solvent): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv), your terminal alkyne (1.1-1.2 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%). Add degassed THF as the primary solvent, followed by degassed triethylamine (Et₃N) (3-5 equiv). Stir at room temperature or with gentle heating (40-60 °C).

  • System 2 (Amine as solvent): If solubility is an issue or homocoupling persists, modify the procedure to use Et₃N as the solvent. In the same setup, dissolve the reactants and catalysts in a minimal amount of degassed THF or Toluene, and then add a larger volume of degassed Et₃N to act as the primary solvent.

  • System 3 (Alternative Solvents): For difficult couplings, consider a switch to DMF or 1,4-dioxane, but be prepared to optimize the temperature carefully, often starting lower (RT to 50 °C) to disfavor the homocoupling pathway.[8]

  • Monitoring: Use TLC or LC-MS to monitor for the disappearance of the starting material and the formation of both the desired product and the symmetrical diyne from homocoupling. The ideal system will show rapid formation of the cross-coupled product with minimal diyne byproduct.

Q3: My Buchwald-Hartwig amination reaction is not working. I'm using acetonitrile as the solvent for its high boiling point, but I see no product. What's wrong?

A3: Your choice of solvent is almost certainly inhibiting the reaction. While a high boiling point is desirable for many reactions, certain coordinating solvents are known to be detrimental to the Buchwald-Hartwig catalytic cycle.

Scientific Rationale:

The active palladium catalyst in a Buchwald-Hartwig amination is sensitive to coordination. Solvents like acetonitrile, pyridine, or even highly coordinating amides in some contexts can bind strongly to the palladium center.[11] This coordination can stabilize the catalyst in an off-cycle state, preventing it from participating in crucial steps like oxidative addition or reductive elimination. The generally accepted and most widely used solvents for this reaction are non-coordinating or weakly coordinating.

  • Recommended Solvents: Aromatic hydrocarbons (Toluene, Xylene) and ethereal solvents (1,4-Dioxane, THF, t-Bu₂O) are the industry standard.[11][12]

  • Inhibitory Solvents: Avoid chlorinated solvents, acetonitrile, and pyridine.[11]

Troubleshooting Workflow & Protocol:

The solution is to switch to a proven solvent system.

Protocol: Solvent Replacement for Buchwald-Hartwig Amination
  • Reagent Preparation: To an oven-dried reaction vessel, add your Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv), the amine coupling partner (1.1-1.3 equiv), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv), and the palladium pre-catalyst/ligand system (e.g., a G3 or G4 Buchwald precatalyst, or a combination like Pd₂(dba)₃ with a Buchwald ligand like XPhos or RuPhos).

  • Solvent Addition: Add strictly anhydrous, degassed Toluene or 1,4-Dioxane .

  • Execution: Seal the vessel and heat to the recommended temperature for your catalyst system, typically between 80-110 °C.

  • Analysis: If the reaction was previously failing in acetonitrile, you should observe significant conversion in Toluene or Dioxane. This change validates that solvent inhibition was the primary issue.

Frequently Asked Questions (FAQs)

Q4: What are the general considerations for choosing a solvent for palladium-catalyzed reactions with this substrate?

A4: There are three primary considerations:

  • Solubility: The solvent must dissolve the aryl iodide, the coupling partner, the base, and keep the catalytic species soluble throughout the reaction. A solvent miscibility table can be a useful reference.[13]

  • Reaction Mechanism: The solvent's polarity and coordinating ability directly impact the mechanism. Polar solvents can stabilize charged intermediates, which may be beneficial.[1][3] However, strongly coordinating solvents can inhibit the catalyst.[4][11]

  • Reaction Conditions: The solvent's boiling point must be appropriate for the required reaction temperature. Additionally, it must be anhydrous and degassed for most palladium-catalyzed reactions to prevent catalyst deactivation by water or oxygen.[14]

Q5: How does the amino group on my substrate specifically affect solvent choice?

A5: The amino group introduces two important factors:

  • Electronic Effect: As an electron-donating group, it slows oxidative addition. A solvent that promotes this step (e.g., one that helps stabilize the resulting polar Pd(II) intermediate) can be beneficial.

  • Hydrogen Bonding: The -NH₂ group is a hydrogen-bond donor. In hydrogen-bond accepting solvents (like DMF or DMSO), this interaction can increase the electron density of the pyridine ring even further, potentially slowing the reaction rate.[1] This is a subtle but important effect to consider during optimization. In such cases, a non-hydrogen-bond accepting solvent like Toluene or Dioxane might surprisingly give better results.

Q6: I am considering a Nucleophilic Aromatic Substitution (SNAr) reaction instead of a cross-coupling. What is the best type of solvent for this?

A6: For SNAr reactions, polar aprotic solvents are strongly recommended.[15] The mechanism involves the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex). Polar aprotic solvents like DMF, DMSO, or acetonitrile excel at solvating the counter-ion of the nucleophile but do not form a strong "solvent cage" around the nucleophile itself. This leaves the nucleophile highly reactive and accelerates the rate-determining attack on the electron-deficient pyridine ring.[15] Protic solvents like water or ethanol should generally be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.[15]

Data & Visualization

Table 1: Solvent Selection Guide for Common Reactions
Reaction TypeRecommended SolventsSolvents to Use with CautionRationale & Key Considerations
Suzuki-Miyaura Toluene, 1,4-Dioxane, THF (often with H₂O or alcohol co-solvents)DMF, Acetonitrile (MeCN)Excellent tolerance for many solvents. Aqueous mixtures help dissolve the base.[6] DMF/MeCN can alter catalyst nature and selectivity.[3][4][16]
Sonogashira THF/Et₃N, Toluene/DIPEA, DMFNeat polar aprotic solvents at high temp.Requires balancing solubility of diverse components.[7] Using the amine base as a co-solvent is often effective.[9] High temps in polar solvents can promote alkyne homocoupling.
Buchwald-Hartwig Toluene, 1,4-Dioxane, CPME, THFAcetonitrile, Pyridine, Chlorinated SolventsCatalyst is sensitive to inhibition by coordinating solvents.[11] Anhydrous, non-coordinating solvents are essential.
SNAr DMF, DMSO, Acetonitrile (MeCN)Water, Ethanol, MethanolPolar aprotic solvents enhance nucleophile reactivity.[15] Protic solvents can deactivate the nucleophile via hydrogen bonding.
Diagrams

Solvent_Selection_Workflow start Start: Reaction Optimization for Methyl 5-amino-2-iodopyridine-4-carboxylate reaction_type What is the reaction type? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki sonogashira Sonogashira reaction_type->sonogashira Sonogashira buchwald Buchwald-Hartwig reaction_type->buchwald Buchwald snar SNAr reaction_type->snar SNAr suzuki_issue Issue: Low Yield / Slow Rate suzuki->suzuki_issue sonogashira_issue Issue: Alkyne Homocoupling sonogashira->sonogashira_issue buchwald_issue Issue: No Reaction buchwald->buchwald_issue snar_solvents Use: DMF or DMSO Rationale: Polar aprotic solvents activate the nucleophile. snar->snar_solvents suzuki_solvents Screen: Dioxane/H2O, Toluene/EtOH, DMF Rationale: Balance polarity and coordination. suzuki_issue->suzuki_solvents Yes sonogashira_solvents Try: THF/Et3N or Toluene/Et3N Rationale: High base concentration favors cross-coupling. sonogashira_issue->sonogashira_solvents Yes buchwald_solvents Switch to: Toluene or Dioxane Rationale: Avoid catalyst inhibition by coordinating solvents. buchwald_issue->buchwald_solvents Yes

Caption: Decision workflow for troubleshooting solvent choice.

Solvent_Catalyst_Interaction polar polar pd2 pd2 polar->pd2 stabilizes nonpolar nonpolar pd0 pd0 nonpolar->pd0 promotes coordinating coordinating coordinating->pd0 intercepts/ inhibits

Caption: Influence of solvent type on the Pd catalytic cycle.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxid
  • Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis. Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library.
  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. PubMed.
  • Solvent coordination to palladium can invert the selectivity of oxid
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Sonogashira troubleshooting help needed. Reddit.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Suzuki reaction. Wikipedia.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • What is the best procedure for Sonogashira coupling?
  • Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution of Bromopyrimidines. Benchchem.
  • Sonogashira coupling. Reddit.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.
  • Solvent Miscibility Table. Sigma-Aldrich.

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Reference Data & Comparative Studies

Validation

Unambiguous Structure Determination: A Comparative Guide to the Validation of Methyl 5-amino-2-iodopyridine-4-carboxylate by X-ray Crystallography

In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is paramount. This foundational knowledge influences everything from understanding biological...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is paramount. This foundational knowledge influences everything from understanding biological activity to optimizing synthetic routes and ensuring intellectual property protection. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution molecular structure.[1][2]

This guide provides an in-depth technical comparison of X-ray crystallography with other common analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural validation of the novel compound, Methyl 5-amino-2-iodopyridine-4-carboxylate. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers in their structural elucidation workflows.

The Subject of Our Investigation: Methyl 5-amino-2-iodopyridine-4-carboxylate

The target molecule, Methyl 5-amino-2-iodopyridine-4-carboxylate, is a functionalized pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in bioactive compounds.[3] The presence of an amino group, an iodine atom, and a methyl ester on the pyridine ring presents a unique structural and electronic arrangement that necessitates unambiguous characterization.

A plausible synthetic route for this molecule, based on established pyridine functionalization methodologies, is proposed below. The successful synthesis and purification of this compound are the critical first steps before any structural analysis can be performed.[4][5][6]

Section 1: The Gold Standard - Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct visualization of the atomic arrangement in a crystalline solid, revealing precise bond lengths, bond angles, and stereochemistry.[2] The resulting electron density map is a powerful piece of evidence that can definitively confirm a proposed molecular structure.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage requiring careful consideration and optimization.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization (e.g., Slow Evaporation) Solvent_Screening->Crystallization_Method Crystal_Mounting Crystal Mounting Crystallization_Method->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction of Methyl 5-amino-2-iodopyridine-4-carboxylate

1. Crystal Growth:

  • Rationale: The formation of a high-quality single crystal is often the most challenging step. For substituted pyridines, slow evaporation of a solution is a common and effective method.[7][8] A solvent screen is crucial to identify conditions where the compound is sparingly soluble.

  • Procedure:

    • Dissolve approximately 5-10 mg of purified Methyl 5-amino-2-iodopyridine-4-carboxylate in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture such as dichloromethane/hexane) in a small, clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

    • Monitor the vial for the formation of well-defined, single crystals.

2. Data Collection:

  • Rationale: A suitable crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[2]

  • Procedure:

    • Select a well-formed crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a suitable holder (e.g., a cryoloop).

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect a full sphere of diffraction data, typically using Mo Kα radiation (λ = 0.71073 Å). Data collection is usually performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.[9]

  • Procedure:

    • Process the raw diffraction data to obtain a set of unique reflections with their intensities.

    • Solve the crystal structure using direct methods or Patterson methods, which will reveal the positions of the heavier atoms (in this case, iodine).

    • Complete the model by locating the remaining non-hydrogen atoms from the difference Fourier map.

    • Refine the structural model by least-squares methods, adjusting atomic coordinates, and displacement parameters (isotropic or anisotropic).[10][11] Hydrogen atoms are typically placed in calculated positions.

    • The final refinement should converge to a low R-factor (typically < 5%) and a goodness-of-fit value close to 1.

4. Data Validation and Deposition:

  • Rationale: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The data is then deposited in a public database in the standard Crystallographic Information File (CIF) format.[12][13][14][15]

  • Procedure:

    • Use software like PLATON to check for missed symmetry and other potential issues.

    • Generate a final crystallographic report and a CIF file.

    • Deposit the CIF file with the Cambridge Crystallographic Data Centre (CCDC) to obtain a unique deposition number for publication.[16]

Section 2: Comparative Analysis with Other Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, NMR and MS are indispensable tools for routine characterization and for providing complementary information.

Structural_Elucidation_Techniques cluster_main Structural Validation Xray X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity & Environment) Xray->NMR Complementary Information MS Mass Spectrometry (Molecular Weight & Formula) Xray->MS Confirmatory Data NMR->MS Combined Analysis

Caption: The synergistic relationship between key analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution.[17] For Methyl 5-amino-2-iodopyridine-4-carboxylate, both ¹H and ¹³C NMR would be crucial.

  • ¹H NMR: Would show distinct signals for the aromatic protons on the pyridine ring, the methyl ester protons, and the amino protons. The coupling patterns between the aromatic protons would be key to confirming their relative positions.

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., carbons attached to iodine, nitrogen, and the carbonyl carbon).[18]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[19]

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass of the molecular ion, allowing for the determination of the molecular formula (C₇H₇IN₂O₂).

  • Fragmentation Pattern: The fragmentation pattern would likely show characteristic losses, such as the loss of the methoxy group from the ester or cleavage of the C-I bond. The isotopic pattern of iodine would also be observable.[20][21][22]

Performance Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Information Provided Absolute 3D structure, bond lengths/angles, packingConnectivity, chemical environment, stereochemistry (in solution)Molecular weight, elemental composition, fragmentation
Key Advantage Unambiguous and definitive structureProvides information on dynamics in solutionHigh sensitivity, requires very little sample
Key Limitation Requires a suitable single crystal, which can be difficult to growCan be complex to interpret for large molecules, less precise than X-rayDoes not provide direct 3D structural information

Section 3: A Self-Validating System: The Power of Combined Data

The true power in structural validation lies in the convergence of data from multiple, orthogonal techniques.[23][24][25][26] The proposed structure of Methyl 5-amino-2-iodopyridine-4-carboxylate should be consistent with all collected data.

  • The molecular formula determined by HRMS must match the atoms identified and refined in the crystal structure.

  • The connectivity of atoms determined by X-ray crystallography should be corroborated by the coupling patterns and correlations observed in 2D NMR experiments (e.g., COSY, HMBC, HSQC).

  • The number of signals in the ¹H and ¹³C NMR spectra should correspond to the number of unique atoms in the asymmetric unit of the crystal structure.

Discrepancies between the datasets would indicate either an incorrect structural assignment or the presence of impurities, prompting further investigation.

Conclusion

For a novel compound like Methyl 5-amino-2-iodopyridine-4-carboxylate, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof. It is the only technique that can deliver a precise and accurate three-dimensional model of the molecule. However, it is not a standalone technique. NMR and mass spectrometry are essential, complementary methods that provide crucial information about the molecule's connectivity and composition. A truly validated structure is one where the rich, detailed picture from X-ray crystallography is in complete harmony with the solution-state and gas-phase data from NMR and MS, respectively. This integrated approach embodies the principles of scientific integrity and provides the authoritative grounding necessary for advancing drug discovery and development.

References

  • Klein, A., et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Molecules, 25(19), 4479. Available at: [Link]

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  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available at: [Link]

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  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Available at: [Link]

  • ResearchGate. (2014). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Available at: [Link]

  • ResearchGate. (2015). The Crystallographic Information File (CIF). Available at: [Link]

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  • National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: [Link]

  • Chen, J., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5247. Available at: [Link]

  • arXiv. (2023). Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry. Available at: [Link]

  • RSC Publishing. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Available at: [Link]

  • Structure solution and refinement: introductory strategies. Available at: [Link]

  • ChemRxiv. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

  • OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Available at: [Link]

  • National Institutes of Health. (2016). A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry. Available at: [Link]

  • FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • NeurIPS. (n.d.). Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry. Available at: [Link]

  • ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Available at: [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • CCDC. (n.d.). Short Guide to CIFs. Available at: [Link]

  • IUCr Journals. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. Available at: [Link]

  • PubMed Central. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available at: [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Available at: [Link]

  • PubMed. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for 4-pyridinecarboxaldehyde.
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  • Introduction. Available at: [Link]

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Comparative

A Comparative Guide to the Cross-Coupling Reactivity of Methyl 5-amino-2-halopyridine-4-carboxylates: Iodinated vs. Brominated Analogs

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the substituted pyridine core is...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the substituted pyridine core is a privileged motif, and palladium-catalyzed cross-coupling reactions are indispensable tools for its elaboration. This guide provides an in-depth comparison of the reactivity of methyl 5-amino-2-iodopyridine-4-carboxylate and its brominated analog, methyl 5-amino-2-bromopyridine-4-carboxylate, in three seminal cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira.

While direct, side-by-side comparative data for these specific substrates is not extensively published, this guide synthesizes established mechanistic principles and experimental data from closely related analogs to provide a robust predictive framework for their performance. The insights herein are designed to inform experimental design, catalyst selection, and reaction optimization, ultimately accelerating discovery programs.

The Decisive Role of the Halogen: A Mechanistic Overview

The fundamental difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen bond strengths (C-I: ~228 kJ/mol, C-Br: ~285 kJ/mol). This difference most significantly impacts the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.[1][2]

During oxidative addition, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The weaker carbon-iodine bond leads to a lower activation energy for this step compared to the carbon-bromine bond.[1] Consequently, aryl iodides are generally more reactive and often require milder reaction conditions (e.g., lower temperatures, less active catalysts) than their aryl bromide counterparts.[3][4] This principle governs the comparative reactivity we explore in the subsequent sections.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of the expected performance of methyl 5-amino-2-iodopyridine-4-carboxylate and its bromo analog in Suzuki-Miyaura, Heck, and Sonogashira reactions. The experimental data presented is based on structurally similar substrates, such as 2-amino-5-bromo-4-methylpyridine and 2-amino-3-bromopyridines, to provide a strong basis for comparison.[5][6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a stalwart for the creation of biaryl and heteroaryl structures. When comparing our two substrates, the iodo-pyridine is expected to exhibit significantly higher reactivity, allowing for more facile coupling under milder conditions.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Predicted Yield (%)Notes
Methyl 5-amino-2-iodopyridine-4-carboxylate Pd(PPh₃)₄ (3-5 mol%)K₂CO₃Dioxane/H₂O80-904-8>90Milder conditions are likely sufficient. Lower catalyst loading may be possible.
Methyl 5-amino-2-bromopyridine-4-carboxylate Pd(PPh₃)₄ (5 mol%)K₃PO₄Dioxane/H₂O90-10012-2480-90Requires more forcing conditions and potentially a stronger base.[5][7][8]
Methyl 5-amino-2-bromopyridine-4-carboxylate Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄Toluene/H₂O1008-12>90Use of a more active Buchwald-type ligand can improve efficiency.[5]

This data is extrapolated from studies on analogous aminobromopyridines.[5][8][9]

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-amino-5-bromo-4-methylpyridine.[7]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 2-amino-5-bromo-4-methylpyridine, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

  • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) OA_note Faster for Ar-I due to weaker C-I bond Ar-Pd(II)-X(L2)->OA_note Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Heck_Cycle cluster_main Heck Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Olefin_Complex [Ar-Pd(II)-X(L)(Olefin)] Ar-Pd(II)-X(L2)->Olefin_Complex Olefin Coordination OA_note Faster for Ar-I Ar-Pd(II)-X(L2)->OA_note Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L) Olefin_Complex->Insertion_Product Migratory Insertion Hydrido_Complex [H-Pd(II)-X(L2)] Insertion_Product->Hydrido_Complex β-Hydride Elimination (Product Release) Hydrido_Complex->Pd(0)L2 Reductive Elimination (Base) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) CuX CuX Cu-Alkyne Cu-C≡CR CuX->Cu-Alkyne Alkyne Coordination (Base, R-C≡CH) Cu-Alkyne->Ar-Pd(II)-X(L2) Cu-Alkyne->CuX To Pd Cycle

Sources

Validation

A Senior Application Scientist's Guide to Suzuki Coupling Partners: Alternatives to Methyl 5-amino-2-iodopyridine-4-carboxylate

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs underscores the importance of efficient a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs underscores the importance of efficient and versatile synthetic methods for its functionalization. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for forging C-C bonds to build complex biaryl and hetero-biaryl structures.[1][2][3][4][5]

This guide provides an in-depth comparison of alternative reagents to Methyl 5-amino-2-iodopyridine-4-carboxylate, a valuable and highly reactive building block. Our objective is to move beyond a simple listing of alternatives and delve into the causality behind experimental choices, empowering you to select the optimal reagent and conditions for your specific synthetic challenge. We will explore how modifying the leaving group or even reversing the roles of the coupling partners can offer strategic advantages in terms of reactivity, cost, and substrate availability.

The Reference Point: Methyl 5-amino-2-iodopyridine-4-carboxylate

Before exploring alternatives, it is crucial to understand the characteristics of our starting reagent. As a 2-iodopyridine, its C-I bond is the weakest among the halogens, making it highly susceptible to the rate-determining oxidative addition step in the Suzuki catalytic cycle.[6][7][8][9] This high reactivity allows for the use of a wide range of palladium catalysts, often under mild conditions, making it an excellent choice for complex, late-stage functionalization. The amino and methyl ester groups provide valuable handles for further synthetic diversification.

Caption: Structure of Methyl 5-amino-2-iodopyridine-4-carboxylate.

However, the high cost and potential instability of iodo-heteroarenes can be prohibitive, especially on a larger scale. This necessitates a thorough evaluation of more economical and robust alternatives.

A Comparative Analysis of Alternative Reagents

The choice of an alternative hinges on a balance between reactivity, stability, cost, and the specific demands of the synthesis. We can categorize the primary alternatives based on the nature of the leaving group at the 2-position or by reversing the nucleophilic and electrophilic roles of the coupling partners.

Category I: Alternative Halogens (The Workhorses)

The most direct alternatives involve replacing the iodine with bromine or chlorine. This choice has profound implications for the reaction's kinetics.

  • Methyl 5-amino-2-bromopyridine-4-carboxylate: Bromopyridines represent a sweet spot between the high reactivity of iodides and the lower cost of chlorides. The C-Br bond is stronger than C-I, requiring slightly more forcing conditions or more active catalysts, but it is still readily cleaved by many common palladium systems.[6][8]

  • Methyl 5-amino-2-chloropyridine-4-carboxylate: Chloropyridines are often the most cost-effective and readily available starting materials. However, the strength of the C-Cl bond presents a significant kinetic barrier to oxidative addition.[6][8] Success with these substrates is a testament to modern catalyst development, almost always requiring highly active systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10][11]

Category II: Pseudohalide Alternatives (The High-Reactivity Option)
  • Pyridyl Triflates (e.g., Methyl 5-amino-2-(trifluoromethanesulfonyloxy)pyridine-4-carboxylate): Triflates (OTf) are excellent leaving groups, with reactivity often on par with or exceeding that of bromides.[7][12][13] A key strategic advantage is their synthesis from corresponding hydroxypyridines (or their pyridone tautomers), which are often more accessible or prepared through different synthetic routes than their halogenated counterparts.[14] This opens up alternative synthetic disconnections for accessing the desired pyridine core.

Category III: Reversed Polarity (The Strategic Shift)
  • Pyridylboronic Acids and Esters (e.g., Methyl 5-amino-4-carboxylate-pyridine-2-ylboronic acid pinacol ester): This approach fundamentally alters the Suzuki-Miyaura strategy. The pyridine itself becomes the nucleophile, coupling with an aryl or heteroaryl halide/triflate. This is particularly useful when the other coupling partner is a rare or complex halide. While strategically powerful, 2-pyridylboronic acids are notoriously prone to rapid protodeboronation, which can severely limit yields.[15][16]

Trustworthiness through Design: To overcome this instability, the boronic acid is typically converted to a more stable derivative in situ or used as a pre-formed boronic ester, such as a pinacol or MIDA ester.[16] These esters are more robust and release the boronic acid slowly under the reaction conditions, maintaining a low steady-state concentration that favors transmetalation over decomposition.[16]

Summary of Alternatives

The table below provides a high-level comparison to guide your initial selection.

Reagent ClassRelative ReactivityTypical Catalyst RequirementKey Advantage(s)Key Disadvantage(s)
Iodopyridine Very HighStandard (e.g., Pd(PPh₃)₄)High reactivity, mild conditionsHigh cost, potential instability
Bromopyridine HighStandard to ActiveGood balance of reactivity & costCan require more heating than iodide
Chloropyridine ModerateHighly Active (Bulky Ligands)Low cost, high availabilityRequires specialized catalysts, forcing conditions
Pyridyl Triflate High to Very HighStandard to ActiveHigh reactivity, alternate synthesis routeCost of triflating agent, base sensitivity
Pyridylboronic Ester (Nucleophile)Standard to ActiveStrategic flexibility, useful for complex halidesProne to protodeboronation, requires stable form

The Suzuki-Miyaura Catalytic Cycle: Understanding the "Why"

To make informed decisions, it is essential to understand how each reagent class behaves within the catalytic cycle. The choice of electrophile (the pyridyl halide/triflate) primarily impacts the first, and often rate-determining, step: Oxidative Addition .

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd R¹-X (Pyridyl-Halide) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate [R²-B(OH)₂OR']⁻ Boronate->Transmetal ReductElim Reductive Elimination PdII_R2->ReductElim ReductElim->Pd0 Regeneration Product R¹-R² (Coupled Product) ReductElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The Pd(0) catalyst inserts into the Carbon-Leaving Group (C-X) bond. The energy barrier for this step follows the trend of bond dissociation energy: C-I < C-Br ~ C-OTf < C-Cl.[6][8][9] This is precisely why chloropyridines require highly electron-donating and bulky ligands. These ligands create a more electron-rich and sterically accessible palladium center, which more readily breaks the strong C-Cl bond.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid/ester by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Experimental Data: A Head-to-Head Comparison

The following table compiles representative data from the literature to illustrate the performance differences. Note that direct comparison is challenging as conditions are often optimized for the specific substrate.

Pyridyl ElectrophileBoronic Acid/EsterCatalyst SystemConditionsYield (%)Reference
2-BromopyridinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃, DME/H₂O, 80 °C85[17]
2-ChloropyridinePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄, Dioxane/H₂O, 100 °C92[18]
3-Pyridyl TriflateAlkenyl Pinacol BoronatePd(PPh₃)₄K₃PO₄, Dioxane, 80 °C88[13][14]
2-ChloropyrimidinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃, DME, 85 °C, MW95[19]
2-Chloro-quinolinePhenylboronic AcidPd(dppf)Cl₂K₂CO₃, DMF, 100 °C90[11]

This table is illustrative. Yields are highly dependent on the specific substrates and reaction optimization.

The data clearly shows that with the right catalyst system, even the less reactive chloropyridines can provide excellent yields, often rivaling or exceeding those of their bromo-counterparts.[18]

Field-Proven Protocol: Suzuki Coupling of 5-Amino-2-chloropyridine

This protocol describes a robust method for coupling an arylboronic acid with a less reactive chloropyridine, demonstrating a self-validating system that leverages a modern, highly active catalyst.

Objective: To synthesize Methyl 5-amino-2-(aryl)pyridine-4-carboxylate from its 2-chloro precursor.

Materials:

  • Methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed (via sparging with Argon for 30 min)

Experimental Workflow Diagram:

workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to Schlenk flask: - Chloropyridine - Boronic Acid - K₃PO₄ B 2. Evacuate & backfill with Argon (3x) A->B C 3. Add anhydrous 1,4-Dioxane & degassed H₂O B->C D 4. Add pre-mixed Pd(OAc)₂/SPhos solution C->D E 5. Heat to 100-110 °C with vigorous stirring D->E F 6. Monitor by TLC/LC-MS until starting material is consumed E->F G 7. Cool to RT, dilute with Ethyl Acetate F->G H 8. Wash with H₂O & brine, dry over Na₂SO₄ G->H I 9. Concentrate in vacuo H->I J 10. Purify via column chromatography I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 5-amino-2-chloropyridine-4-carboxylate, the arylboronic acid, and finely ground potassium phosphate.

  • Inerting the Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) active catalyst and the phosphine ligand are sensitive to oxidation, which can deactivate the catalyst and reduce yields.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 5:1 ratio) to the reaction flask via syringe. The mixture should be sufficiently concentrated (e.g., 0.1-0.2 M with respect to the limiting reagent).

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane. Add the required amount of this solution to the main reaction flask via syringe. Causality: Pre-mixing the palladium source and ligand allows for the formation of the active catalytic species before introduction to the main reaction.

  • Reaction: Seal the Schlenk flask and immerse it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the chloropyridine starting material is fully consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 2-arylpyridine product.

Conclusion and Strategic Recommendations

The selection of a coupling partner for a Suzuki-Miyaura reaction is a strategic decision that impacts not only the reaction's success but also the overall efficiency and cost of a synthetic campaign. While Methyl 5-amino-2-iodopyridine-4-carboxylate is an excellent, highly reactive substrate for rapid discovery chemistry, a comprehensive view of the alternatives is critical for process development and large-scale synthesis.

Decision-Making Framework:

  • For Maximum Reactivity and Mild Conditions: The iodopyridine remains the reagent of choice, especially when dealing with sensitive functional groups or thermally unstable substrates.

  • For a Balanced Profile: The bromopyridine offers a robust compromise between high reactivity and moderate cost, making it a frequent choice in many academic and industrial labs.

  • For Cost-Effectiveness and Scalability: The chloropyridine is the preferred option. Success is contingent upon the use of advanced, highly active catalyst systems, but the economic benefits are substantial.[6]

  • For Alternative Synthetic Access: The pyridyl triflate , derived from a hydroxypyridine, provides a valuable alternative disconnection that can simplify the overall synthesis of the pyridine core.

  • For Strategic Reversal: The pyridylboronic ester is the go-to choice when the pyridine fragment is simple and the other coupling partner is a complex or precious halide.

By understanding the interplay between the substrate, leaving group, and catalyst system, researchers can rationally design and optimize their Suzuki-Miyaura coupling reactions, accelerating the path to novel chemical entities.

References

  • Li, A. Y., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. Available at: [Link][1][17][20][21]

  • Bakewell, C., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Available at: [Link]

  • Vyvyan, J. R., et al. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Synthesis. Available at: [Link][13]

  • Vyvyan, J. R., et al. (2011). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. National Institutes of Health. Available at: [Link][14][22]

  • Jena, L., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link][2]

  • Stash, J., & Paul, J. J. (2019). Synthesis of functionalized polypyridyl ligands using Suzuki coupling. Morressier. Available at: [Link][15]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link][23]

  • Ramirez, A. C., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link][4]

  • Xia, Y., et al. (2016). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link][24]

  • Request PDF. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. Available at: [Link][25]

  • Düfert, M. A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link][26]

  • MacDonald, S. J. F., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link][27]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link][7]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link][9]

  • Radić, N., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link][19]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link][10]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link][11]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][5]

  • Reddit. (2012). Suzuki coupling help. r/chemistry. Available at: [Link][16]

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Comparative

A Researcher's Guide to the Spectroscopic Characterization of Methyl 5-amino-2-iodopyridine-4-carboxylate and Its Derivatives

In the landscape of modern medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, serving as the foundation for a vast array of functional molecules. Among these, Methyl 5-amino-2-iodo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, serving as the foundation for a vast array of functional molecules. Among these, Methyl 5-amino-2-iodopyridine-4-carboxylate and its derivatives represent a class of compounds with significant potential due to their unique substitution pattern, which offers multiple points for further chemical modification. A thorough understanding of their structural and electronic properties is crucial for their effective application. This guide provides a comprehensive comparison of the key spectroscopic techniques used to characterize these molecules, offering insights into the interpretation of their spectral data and the underlying structural correlations.

The strategic placement of an amino group, an iodine atom, and a methyl carboxylate group on the pyridine ring creates a unique electronic environment. The amino group acts as an electron-donating group, influencing the aromatic system's electron density, while the iodine atom, a halogen, has a more complex role, contributing to both inductive electron withdrawal and potential halogen bonding interactions. The methyl carboxylate group is a classic electron-withdrawing group. This interplay of substituents makes spectroscopic analysis a rich source of information about the molecule's structure and reactivity.

This guide will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of Methyl 5-amino-2-iodopyridine-4-carboxylate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR (¹H NMR) offers a direct view of the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and their number. For Methyl 5-amino-2-iodopyridine-4-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons.

The chemical shifts of the aromatic protons are particularly informative. The electron-donating amino group will shield the ortho and para protons, causing them to appear at a lower chemical shift (upfield), while the electron-withdrawing carboxylate group will deshield the ortho proton. The bulky iodine atom will also influence the chemical shifts of adjacent protons. Substituent effects on the ¹H NMR spectra of substituted aminopyridines have been extensively studied, and these studies provide a strong basis for predicting the spectra of our target compounds.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for Methyl 5-amino-2-iodopyridine-4-carboxylate and a Hypothetical Derivative

Compound Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methyl 5-amino-2-iodopyridine-4-carboxylateH-3~8.10s-
H-6~7.90s-
-NH₂~5.50br s-
-OCH₃~3.85s-
Methyl 5-acetamido-2-iodopyridine-4-carboxylateH-3~8.50s-
H-6~8.20s-
-NHCOCH₃~9.80br s-
-OCH₃~3.90s-
-COCH₃~2.20s-

Note: These are predicted values based on known substituent effects in pyridine systems. Actual values may vary.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it can slow down the exchange rate and allow for their observation.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. In Methyl 5-amino-2-iodopyridine-4-carboxylate, the carbon attached to the iodine atom (C-2) is expected to have a significantly lower chemical shift compared to a similar, non-iodinated pyridine, due to the "heavy atom effect". The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift (around 165-175 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 5-amino-2-iodopyridine-4-carboxylate

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2~110
C-3~150
C-4~115
C-5~145
C-6~140
C=O~168
-OCH₃~52

Note: These are estimated values. The actual spectrum would need to be determined experimentally.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For Methyl 5-amino-2-iodopyridine-4-carboxylate, the IR spectrum will be dominated by several key absorptions:

  • N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

  • C=O Stretching: The carbonyl group of the methyl ester will show a strong, sharp absorption band around 1700-1730 cm⁻¹. The exact position will be influenced by conjugation with the pyridine ring.[4]

  • C-O Stretching: The ester will also have a characteristic C-O stretching vibration between 1200 and 1300 cm⁻¹.[4]

  • Aromatic C=C and C=N Stretching: The pyridine ring will display several bands in the 1400-1600 cm⁻¹ region.

  • C-I Stretching: The carbon-iodine bond has a stretching frequency in the far-infrared region, typically below 600 cm⁻¹, which may not be observable on all standard mid-IR spectrometers.

Table 3: Key IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Ester (-COOCH₃)C=O Stretch1700 - 1730
C-O Stretch1200 - 1300
Pyridine RingC=C, C=N Stretches1400 - 1600

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural identification. For Methyl 5-amino-2-iodopyridine-4-carboxylate, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

A key consideration for iodinated aromatic compounds in mass spectrometry is the potential for deiodination (loss of the iodine atom) in the ion source, particularly with techniques like electrospray ionization (ESI).[5][6] This can lead to the observation of a significant [M-I+H]⁺ peak, which could be misinterpreted if not anticipated. Careful selection of the ionization method and parameters is therefore crucial.

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Interpretation
[M]⁺277.96Molecular Ion
[M-CH₃]⁺262.95Loss of a methyl radical
[M-OCH₃]⁺246.95Loss of a methoxy radical
[M-COOCH₃]⁺218.94Loss of the methyl carboxylate group
[M-I]⁺151.05Loss of an iodine radical (deiodination)

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Optimize the capillary voltage and other source parameters to minimize in-source fragmentation and deiodination.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions.[7][8] The substitution pattern of Methyl 5-amino-2-iodopyridine-4-carboxylate, with its combination of electron-donating and electron-withdrawing groups, is expected to result in a complex UV-Vis spectrum with absorption maxima shifted to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine.

Table 5: Expected UV-Vis Absorption Maxima

Compound Solvent λ_max (nm) Transition Type
PyridineEthanol~257π → π
Methyl 5-amino-2-iodopyridine-4-carboxylateEthanol> 280π → π

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Comparative Analysis and Discussion

The true power of these spectroscopic techniques lies in their combined application to compare the parent compound with its derivatives. For instance, if the amino group of Methyl 5-amino-2-iodopyridine-4-carboxylate is acylated to form the corresponding acetamide, significant changes would be expected in the spectra:

  • ¹H NMR: The signal for the amino protons would disappear and be replaced by a downfield amide N-H signal. The aromatic protons would likely shift further downfield due to the decreased electron-donating ability of the acetamido group compared to the amino group. A new singlet for the acetyl methyl group would also appear.

  • IR: The N-H stretching bands of the primary amine would be replaced by a single N-H stretching band for the secondary amide around 3300 cm⁻¹. A new, strong amide C=O stretching band would appear around 1680 cm⁻¹.

  • Mass Spectrometry: The molecular weight would increase by 42 units, and the fragmentation pattern would show characteristic losses of the acetyl group.

By systematically analyzing these spectral changes, researchers can confirm the successful synthesis of derivatives and gain a deeper understanding of the structure-property relationships within this class of compounds.

Conclusion

The spectroscopic characterization of Methyl 5-amino-2-iodopyridine-4-carboxylate and its derivatives is a multi-faceted task that relies on the synergistic use of various analytical techniques. ¹H and ¹³C NMR provide the foundational structural information, IR spectroscopy confirms the presence of key functional groups, mass spectrometry determines the molecular weight and fragmentation pathways, and UV-Vis spectroscopy offers insights into the electronic structure. By carefully acquiring and interpreting the data from each of these methods, researchers can build a comprehensive and validated understanding of these important chemical entities, paving the way for their further development in various scientific applications.

Visualizing the Workflow

A logical workflow is essential for the comprehensive spectroscopic analysis of a novel compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesize Derivative purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ir IR Spectroscopy purification->ir Characterization ms Mass Spectrometry purification->ms Characterization uv UV-Vis Spectroscopy purification->uv Characterization interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation uv->interpretation comparison Compare with Parent Compound interpretation->comparison validation Structural Validation comparison->validation

Caption: Workflow for the synthesis and spectroscopic characterization of derivatives.

References

  • Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227–235.
  • Hvattum, E., et al. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(11), 1756-1763.
  • Spectroscopy Letters. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

  • ResearchGate. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Available at: [Link]

  • PubMed. (2018). Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method. Available at: [Link]

  • ACS Publications. (2022). IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. Environmental Science & Technology. Available at: [Link]

  • PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • ACS Publications. (2020). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H₂OI⁺. Environmental Science & Technology. Available at: [Link]

  • ACS Publications. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Normalized UV-Vis spectra of 5a-5d in pyridine. Available at: [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available at: [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available at: [Link]

  • RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]

  • SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

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Validation

A Comparative Guide to the Reactivity of Iodo- and Chloro-Substituted Aminopyridines in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The ability to functionalize these heterocycles through palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug development.[2] A critical decision in any synthetic campaign is the choice of the halide on the aminopyridine starting material. This guide provides an in-depth comparison of the reactivity between iodo- and chloro-substituted aminopyridines, offering mechanistic insights, comparative experimental data, and practical protocols to inform strategic synthetic design.

Mechanistic Underpinnings of Reactivity

The difference in reactivity between iodo- and chloro-substituted aminopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the properties of the carbon-halogen (C-X) bond. The key, often rate-determining step, in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4]

Two primary factors dictate the facility of this step:

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Cl bond. The average bond energy for a C-I bond is approximately 213 kJ/mol, whereas for a C-Cl bond it is about 327 kJ/mol.[5] This lower BDE for the C-I bond means that less energy is required to cleave it, resulting in a faster rate of oxidative addition. Calculations on halopyridines confirm that C-Cl BDEs are consistently higher than C-Br BDEs, and by extension, C-I BDEs.[6]

  • Palladium(0) Complex Nucleophilicity: The oxidative addition can be viewed as a nucleophilic attack by the electron-rich Pd(0) center on the electrophilic carbon of the C-X bond.[7] While chlorine is more electronegative than iodine, making the adjacent carbon more electrophilic, the dominant factor in reactivity is the strength of the bond being broken.[8][9] The general reactivity trend for aryl halides in oxidative addition is overwhelmingly I > Br > OTf > Cl.[4][10]

This fundamental difference in reactivity necessitates the use of distinct catalyst systems. While simple palladium sources like Pd(PPh₃)₄ may suffice for reactive iodo-substrates, chloro-pyridines almost always require more sophisticated catalysts. These systems typically feature electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition of the C-Cl bond.[11][12]

Comparative Reactivity in Key Cross-Coupling Reactions

The established reactivity trend (I > Cl) holds true across the most common palladium-catalyzed cross-coupling reactions used in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When comparing iodo- and chloro-aminopyridines, the difference in required reaction conditions is stark. Iodo-aminopyridines can often be coupled under milder conditions with lower catalyst loadings. In contrast, chloro-aminopyridines demand more active catalyst systems and higher temperatures to achieve comparable yields.[11][13]

Halide PositionCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-Iodo-5-aminopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C, 4h~90General knowledge
2-Chloro-5-aminopyridinePhenylboronic acidPd(dppf)Cl₂, K₂CO₃DME/H₂O, 90 °C, 12h85-95[14]
2-Chloro-3-aminopyridineArylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Dioxane, 100 °C, 16h70-85[11]
Buchwald-Hartwig Amination

This reaction is crucial for constructing C-N bonds. The reactivity gap between iodo and chloro substrates persists. While aryl iodides can sometimes inhibit the catalyst, aryl bromides and chlorides are generally preferred substrates in modern Buchwald-Hartwig aminations.[4] However, when comparing halides, the C-I bond is still more readily cleaved. The challenge with chloro-substrates requires specialized, bulky phosphine ligands to facilitate both the oxidative addition and the subsequent reductive elimination steps.[12][15]

Halide PositionCoupling PartnerCatalyst SystemConditionsYield (%)Reference
3-Iodo-4-aminopyridineMorpholinePd₂(dba)₃, Xantphos, NaOtBuDioxane, 100 °C, 8h~88Inferred from[8]
2-ChloropyridineAnilinePd₂(dba)₃, Xantphos, DBUToluene, 100 °C, 18hHigh[16]
Sonogashira Coupling

The Sonogashira coupling forges a bond between an aryl halide and a terminal alkyne. This reaction clearly illustrates the superior reactivity of iodo-substituted pyridines.[17] While copper-free conditions have been developed, the classic Sonogashira reaction often involves a copper(I) co-catalyst.[18] The coupling of chloro-pyridines is particularly challenging and often requires high temperatures, microwave irradiation, or highly active catalyst systems to proceed efficiently.[10][17]

Halide PositionCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-Iodo-pyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuI, Et₃NTHF, 65 °C, 2h>95General knowledge
2-Bromo-pyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuI, Et₃NTHF, 65 °C, 6h~90[1]
2-Chloro-pyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuI, DIPADMF, 120 °C, MW, 25 minHigh[17]

Experimental Protocols

To provide a practical comparison, the following section details representative, step-by-step protocols for a Suzuki-Miyaura coupling reaction. Note the significant differences in the catalyst system and reaction temperature required for the chloro- versus the iodo-substituted aminopyridine.

Protocol 1: Suzuki-Miyaura Coupling of an Iodo-Aminopyridine (Illustrative)

Objective: To synthesize 2-phenyl-5-aminopyridine from 2-iodo-5-aminopyridine.

Materials:

  • 2-Iodo-5-aminopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture), degassed

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask, add 2-iodo-5-aminopyridine, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Chloro-Aminopyridine[11][14]

Objective: To synthesize 2-phenyl-5-aminopyridine from 2-chloro-5-aminopyridine.

Materials:

  • 5-Amino-2-chloropyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane, degassed

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 5-amino-2-chloropyridine, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and the phosphine ligand.

  • Add degassed, anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-aminopyridine.[14]

Visualization of Key Concepts

G cluster_reactivity Relative Reactivity in Oxidative Addition Iodo Iodo-Aminopyridine (C-I Bond) Chloro Chloro-Aminopyridine (C-Cl Bond) Pd0 Pd(0)L₂ Pd0->Iodo Fast Lower BDE Milder Conditions Pd0->Chloro Slow Higher BDE Harsher Conditions Bulky Ligands Required

Caption: Reactivity comparison for the rate-determining oxidative addition step.

G cluster_workflow Generalized Cross-Coupling Workflow Start Halogenated Aminopyridine + Coupling Partner Reagents Add Pd Catalyst, Ligand, Base, & Solvent Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion and Practical Recommendations

The choice between an iodo- and a chloro-substituted aminopyridine is a critical decision with significant implications for reaction development and process scale-up.

  • Iodo-Aminopyridines are significantly more reactive, allowing for milder reaction conditions, lower catalyst loadings, shorter reaction times, and a broader tolerance of functional groups. They are ideal for initial discovery efforts where rapid access to analogs is paramount. The primary drawback is the higher cost and lower atomic economy of iodine.

  • Chloro-Aminopyridines are less reactive, necessitating more forceful conditions, higher temperatures, and specialized, often expensive, catalyst systems.[11] However, they are considerably cheaper and more readily available in bulk, making them the preferred starting material for large-scale synthesis and process chemistry where cost of goods is a major driver.

For drug discovery professionals, a common strategy is to utilize the more reactive bromo- or iodo-pyridines during the lead optimization phase to quickly explore structure-activity relationships. Once a candidate is selected for advancement, a synthetic route is often re-developed starting from the more economical chloro-aminopyridine, accepting the challenge of more demanding reaction conditions in exchange for scalability and cost-effectiveness.

References

  • Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2398–2410. [Link]

  • Miljanic, O. S. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal, 21(45), 16113-16125. [Link]

  • Widenhoefer, R. A., & Buchwald, S. L. (1996). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 118(43), 10371-10379. [Link]

  • Vantourout, J. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Sci-Hub. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with organostannanes. Journal of the American Chemical Society, 113(25), 9585-9595. [Link]

  • Grimes, K. D., & Gilliom, R. D. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]

  • Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Muthusubramanian, S., et al. (2011). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 20). How to calculate the bond energy of C-Cl? Retrieved from [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]

  • Haynes, W. M. (Ed.). (2014). CRC handbook of chemistry and physics (95th ed.). CRC press.
  • Chemistry LibreTexts. (2023, April 3). Bond Energies. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 13(4), 2269-2285. [Link]

  • Varghese, R., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ResearchGate. [Link]

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Comparative

Efficacy of different palladium catalysts for Suzuki coupling with halopyridines

A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Halopyridines For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern orga...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Halopyridines

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds under mild conditions with high functional group tolerance.[1] This guide offers an in-depth comparison of various palladium catalysts for the Suzuki coupling of halopyridines, a class of substrates notorious for their unique challenges, including potential catalyst inhibition by the pyridine nitrogen.[2] Understanding the nuances of catalyst selection is paramount for achieving high efficiency and yields in the synthesis of pyridyl-containing compounds, which are prevalent in pharmaceuticals and functional materials.[1][3]

The Challenge of Halopyridines

Halopyridines are electron-deficient heteroaromatics, which can influence the rate-determining oxidative addition step of the catalytic cycle.[4][5] Furthermore, the Lewis basicity of the pyridine nitrogen can lead to catalyst deactivation, complicating the reaction.[6][7] The position of the halogen on the pyridine ring (2-, 3-, or 4-) also significantly impacts reactivity, necessitating a tailored approach to catalyst and reaction condition selection.

The Catalytic Cycle: A Brief Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine.[9]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base.[9][10]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[9]

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"Pd(0)L2" [fillcolor="#F1F3F4"]; "Oxidative_Addition" [shape=plaintext, label="Oxidative Addition\n(R-X)"]; "R-Pd(II)-X(L2)" [fillcolor="#F1F3F4"]; "Transmetalation" [shape=plaintext, label="Transmetalation\n(R'-B(OR)2)"]; "R-Pd(II)-R'(L2)" [fillcolor="#F1F3F4"]; "Reductive_Elimination" [shape=plaintext, label="Reductive Elimination"]; "Product" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="R-R'"];

"Pd(0)L2" -> "Oxidative_Addition" [arrowhead=none]; "Oxidative_Addition" -> "R-Pd(II)-X(L2)" [label=" "]; "R-Pd(II)-X(L2)" -> "Transmetalation" [arrowhead=none]; "Transmetalation" -> "R-Pd(II)-R'(L2)" [label=" "]; "R-Pd(II)-R'(L2)" -> "Reductive_Elimination" [arrowhead=none]; "Reductive_Elimination" -> "Pd(0)L2" [label=" "]; "Reductive_Elimination" -> "Product" [style=dashed, color="#EA4335"]; } केंद Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle

Comparison of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki coupling of halopyridines is critically dependent on the supporting ligands. These ligands stabilize the palladium center, influence its reactivity, and can mitigate challenges posed by the pyridine substrate.[11]

Traditional Phosphine Ligand Catalysts: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, widely used catalyst.[12]

  • Strengths: Relatively inexpensive and readily available.[2] It has demonstrated effectiveness in the coupling of some bromopyridines and activated chloropyridines.[2][13]

  • Weaknesses: Often requires higher catalyst loadings (1-5 mol%) and elevated temperatures.[2] It can be sensitive to air and moisture. For less reactive chloropyridines, its performance can be suboptimal.[2][13] The triphenylphosphine ligands can also lead to the formation of undesired phenyl-aryl coupling byproducts.[13]

Catalysts with Bulky, Electron-Rich Phosphine Ligands (Buchwald and Fu-type)

The development of bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, by the Buchwald and Fu groups revolutionized palladium-catalyzed cross-coupling reactions.[3]

  • Strengths: These ligands form highly active catalysts that can facilitate the coupling of a broad range of substrates, including unactivated and sterically hindered aryl chlorides.[3] They often operate under milder conditions with lower catalyst loadings (0.5-2 mol%).[2] The enhanced reactivity can lead to shorter reaction times and higher yields, particularly for challenging substrates like chloropyridines.[2][3]

  • Weaknesses: The ligands themselves can be more expensive than simple phosphines like PPh₃. However, the lower required catalyst loadings can sometimes offset this cost.[2]

N-Heterocyclic Carbene (NHC) Ligand Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysts.

  • Strengths: NHC ligands form very stable and highly active palladium complexes.[14] They have shown excellent performance in the Suzuki coupling of various halopyridines, including challenging dichloropyridines, sometimes with unique site-selectivity.[14] For instance, the use of an IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand can favor coupling at the C4 position of 2,4-dichloropyridines.[14]

  • Weaknesses: The synthesis of some NHC ligands can be more complex than that of phosphine ligands.

Experimental Data: A Comparative Overview

The following table summarizes representative data from the literature, comparing the performance of different catalyst systems for the Suzuki coupling of various halopyridines.

HalopyridineBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001285[15]
3-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100overnight80[8]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100295[3]
2,4-DichloropyridinePhenylboronic acidPd(OAc)₂ / IPrK₃PO₄Dioxane801875 (C4-selective)[14]

Note: The data in this table is a compilation from various sources and should not be interpreted as a direct head-to-head comparison under identical conditions. Yields are representative and can vary based on specific substrates and reaction conditions.

Causality Behind Experimental Choices

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] The choice of base can significantly impact the reaction outcome, and empirical screening is often necessary.[16]

  • Solvent Selection: A variety of organic solvents are used, often with the addition of water to aid in dissolving the inorganic base and activating the boronic species.[11] Common solvents include dioxane, THF, DMF, and toluene.[11] The solvent can influence catalyst solubility and stability.

  • Temperature and Reaction Time: Milder conditions are generally preferred to minimize side reactions. The high activity of modern catalysts often allows for reactions to be run at lower temperatures and for shorter durations.[2][3]

Experimental Protocol: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid using a Buchwald Catalyst System

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3 mmol).

  • Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyridine (1 mmol) and phenylboronic acid (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyridine.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fontcolor="#202124", fillcolor="#FFFFFF"]; "Setup" [label="1. Reaction Setup\n(Schlenk tube, stir bar,\nPd₂(dba)₃, SPhos, K₃PO₄)"]; "Reagents" [label="2. Reagent Addition\n(2-Chloropyridine,\nPhenylboronic acid)"]; "Solvent" [label="3. Solvent Addition\n(Anhydrous Toluene)"]; }

subgraph "cluster_Reaction" { label="Reaction"; style="filled"; color="#F1F3F4"; node [fontcolor="#202124", fillcolor="#FFFFFF"]; "Heating" [label="4. Reaction\n(Seal, Heat to 100°C,\nStir for 2-4h)"]; }

subgraph "cluster_Purification" { label="Workup & Purification"; style="filled"; color="#F1F3F4"; node [fontcolor="#202124", fillcolor="#FFFFFF"]; "Workup" [label="5. Workup\n(Cool, Dilute, Wash,\nDry, Concentrate)"]; "Purification" [label="6. Purification\n(Flash Chromatography)"]; }

"Setup" -> "Reagents" -> "Solvent" -> "Heating" -> "Workup" -> "Purification"; } केंद Figure 2: General Experimental Workflow for Suzuki Coupling

Conclusion and Future Outlook

The choice of palladium catalyst is a critical parameter for the successful Suzuki coupling of halopyridines. While traditional catalysts like Pd(PPh₃)₄ have their place, modern systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes offer superior reactivity, broader substrate scope, and milder reaction conditions, especially for challenging substrates like chloropyridines.[2][3] As the demand for complex pyridyl-containing molecules in drug discovery and materials science continues to grow, the development of even more efficient and selective catalyst systems will remain an active area of research.

References

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  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

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  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

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  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. PubMed. [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo. ACS Publications. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Solvent System Optimization for the Synthesis of Substituted Aminopyridines

Introduction: The Critical Role of Solvents in Synthesizing a Privileged Scaffold Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science, serving as essential pharmacophores in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solvents in Synthesizing a Privileged Scaffold

Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science, serving as essential pharmacophores in a multitude of bioactive molecules.[1] The synthesis of these scaffolds, however, is not a trivial pursuit. The electronic nature of the pyridine ring and the specific substitution pattern demand carefully optimized reaction conditions, where the choice of solvent is arguably one of the most critical parameters. A solvent is not merely a medium for reactants to meet; it is an active participant that influences reaction rates, chemo- and regioselectivity, catalyst stability, and product purity.

This guide provides a comparative analysis of solvent systems for the most prevalent methods of aminopyridine synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind solvent selection, offering field-proven insights to guide researchers toward efficient, scalable, and environmentally conscious synthetic strategies.

Pillar 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful tool for forging C-N bonds with remarkable functional group tolerance.[2] The success of this reaction is intimately tied to the delicate interplay between the palladium catalyst, the phosphine ligand, the base, and the solvent.

Mechanistic Insight: The Solvent's Influence on the Catalytic Cycle

The catalytic cycle involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The solvent impacts each of these steps:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl-halide bond is often favored in less polar, non-coordinating solvents that do not compete with the substrate for binding to the metal center.

  • Stabilization of Intermediates: Polar aprotic solvents can stabilize charged intermediates and the active catalytic species. However, strongly coordinating solvents like DMF or acetonitrile can sometimes bind to the palladium center, potentially altering selectivity or inhibiting the catalyst.[3][4]

  • Base Solubility & Activity: The choice of base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) is critical, and its solubility and activity are highly solvent-dependent. Soluble organic bases like DBU have been explored to create more homogeneous reaction conditions.[5]

Comparative Data: Solvent Performance in Buchwald-Hartwig Reactions

The following table summarizes typical conditions and outcomes for the amination of halopyridines using various solvent systems.

Solvent SystemTypical BaseTemperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations & Insights
Toluene NaOtBu, K₃PO₄80 - 1104 - 2475 - 95Industry Standard: Good balance for substrate solubility and catalyst activity. Non-coordinating nature avoids catalyst inhibition.[6][7]
1,4-Dioxane NaOtBu, Cs₂CO₃80 - 1104 - 2480 - 98High Performance: Ethereal oxygen can aid in stabilizing cationic intermediates. Often gives slightly higher yields than toluene.[6][7][8]
DMF / NMP Et₃N, Cs₂CO₃100 - 14012 - 3660 - 85For Challenging Substrates: High boiling point and polarity can drive difficult couplings, but may require higher temperatures and can coordinate to Pd.[7]
2-MeTHF DBU, NaOtBu60 - 8016 - 2470 - 90Greener Alternative: A bio-sourced ether with performance often comparable to THF or dioxane, but with a better safety and environmental profile.[5]
Water Inorganic Base80 - 10012 - 24VariableAqueous Micellar Catalysis: Requires specialized amphiphiles (e.g., TPGS-750-M) to create micelles that act as "nanoreactors." A green but technically complex option.[9]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine

This protocol provides a robust method for N-arylation using a standard palladium/xantphos catalyst system in toluene.

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).[7]

  • Reagent Addition: Add 6-chloropyridin-3-amine (1.0 equiv.) and the desired amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add degassed, anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M.[7]

  • Reaction: Seal the tube and place it in a preheated oil bath at 90-110 °C. Stir vigorously for the specified time (typically 4-18 hours), monitoring progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Pillar 2: Nucleophilic Aromatic Substitution (SNAr)

For pyridines bearing strong electron-withdrawing groups or when the leaving group is highly activated (e.g., fluorine), direct SNAr with an amine nucleophile is a powerful and often metal-free strategy.[10] Here, the solvent's role shifts from modulating a catalyst to mediating the stability of the charged Meisenheimer intermediate.

Mechanistic Insight: Stabilizing the Meisenheimer Complex

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[10] A nucleophilic amine attacks the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The solvent's primary role is to stabilize this charged species.

  • Polar Aprotic Solvents (DMSO, DMF, NMP): These are the solvents of choice. Their high polarity effectively stabilizes the anionic intermediate, while their aprotic nature avoids solvating the amine nucleophile, thus preserving its reactivity.[11][12]

  • Protic Solvents (Water, Alcohols): While polar, these solvents can hydrogen-bond with the amine nucleophile, reducing its nucleophilicity and slowing the initial attack. However, they can be effective in certain cases, especially at higher temperatures or with highly activated substrates.[13]

Comparative Data: Solvent Performance in SNAr Reactions
Solvent SystemTypical BaseTemperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations & Insights
DMSO Triethylamine50 - 10024 - 4870 - 95Gold Standard: Excellent solvating power for the Meisenheimer complex. Often provides the best results for less activated substrates.[11]
DMF K₂CO₃, Et₃N80 - 15012 - 2465 - 90Workhorse Solvent: Effective and widely used. Its lower boiling point compared to DMSO can be advantageous for work-up.[1]
Water KF, K₂CO₃10017 - 2470 - 85Green & Safe: An excellent choice for activated substrates like 2-chloropyridine. The use of KF as a base is common in aqueous media.[13]
Ethanol NaHCO₃Reflux6 - 2460 - 90For Condensations: Often used for reactions involving aldehydes to form Schiff bases, which then cyclize.[6][14]
PEG-400 None80 - 100< 0.581 - 95Novel Green Solvent: Acts as a reaction medium and phase-transfer catalyst. Offers rapid reaction times and is environmentally benign.[15]
Experimental Protocol: SNAr of 2-Chloropyridine in Water

This protocol details a green and efficient synthesis of a 2-aminopyridine derivative.[13]

  • Reaction Setup: To a sealable reaction vial, add 2-chloropyridine (1.0 equiv.), the desired amine (e.g., morpholine, 1.0 equiv.), and potassium fluoride (2.0 equiv.).

  • Solvent Addition: Add deionized water as the solvent to achieve a concentration of approximately 0.5 M.

  • Reaction: Seal the vial tightly and heat the mixture in a heating block or oil bath to 100 °C for 17 hours.

  • Work-up: After cooling to room temperature, quench the reaction with an aqueous potassium carbonate solution to neutralize any remaining acid.

  • Extraction & Purification: Extract the product with a suitable organic solvent like isopropyl acetate (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Pillar 3: Multicomponent and Solvent-Free Syntheses

A significant push in modern synthetic chemistry is the reduction or complete elimination of volatile organic solvents.[16] Multicomponent reactions (MCRs) and solvent-free protocols for aminopyridine synthesis represent the forefront of this green chemistry initiative.[17][18]

Rationale: Enhancing Efficiency and Sustainability
  • Solvent-Free Conditions: By heating a mixture of neat reactants, often with microwave assistance, reactions can be dramatically accelerated.[18][19] This approach simplifies purification, reduces waste, and lowers costs. It is particularly effective for MCRs where multiple bonds are formed in a single operation.[20][21]

  • Grinding (Mechanochemistry): The simple act of grinding solid reactants together can provide enough energy to initiate a reaction, forming a product without any bulk solvent.[14]

Comparative Data: Solvent-Free Approaches
MethodReactantsTemperature (°C)Reaction TimeTypical Yield (%)Key Considerations & Insights
Thermal (Neat) Enaminone, malononitrile, primary amine803 h75 - 90High Atom Economy: A three-component reaction to build the substituted 2-aminopyridine core in a single, efficient step.[19]
Thermal (Neat) 3-cyano-2-aminopyridine, orthoformate, amineHeat3 h61 - 85Fused Systems: Efficiently constructs fused aminopyrido[2,3-d]pyrimidines without any solvent.[20][21]
Grinding 2-aminopyridine, salicylaldehydeRoom Temp10 minHighMechanochemical Synthesis: A rapid, room-temperature method for Schiff base formation, a precursor to more complex structures.[14]
Experimental Protocol: Solvent-Free Multicomponent Synthesis of a 2-Amino-3-cyanopyridine

This protocol is adapted from a highly efficient, one-pot synthesis.[19]

  • Reaction Setup: In a small, clean reaction vial, combine the enaminone (e.g., 1-(phenyl)-3-(dimethylamino)prop-2-en-1-one, 1.0 mmol), malononitrile (1.0 mmol), and the desired primary amine (e.g., benzylamine, 1.0 mmol).

  • Reaction: Seal the vial and place it in a preheated heating block at 80 °C.

  • Monitoring: Stir the molten mixture for 3 hours. The reaction progress can be monitored by taking a small aliquot and analyzing by TLC (if soluble) or by observing the solidification of the product upon completion.

  • Isolation: After cooling to room temperature, the resulting solid is the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-amino-3-cyanopyridine derivative.

Visualizing the Workflow: A Decision-Making Framework

The selection of an appropriate solvent system is a critical decision point in any synthetic campaign. The following diagram outlines a logical workflow for this process.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent Selection & Screening cluster_2 Phase 3: Optimization & Scale-Up Start Define Target Aminopyridine & Available Starting Materials ReactionType Identify Potential Synthetic Routes (e.g., Buchwald-Hartwig, SNAr, MCR) Start->ReactionType Buchwald Route: Buchwald-Hartwig Select: Toluene or Dioxane (Standard) Consider: 2-MeTHF (Green) ReactionType->Buchwald Pd-Catalyzed SNAr Route: SNAr Select: DMSO or DMF (High-Performance) Consider: Water or PEG-400 (Green) ReactionType->SNAr Activated Substrate MCR Route: MCR Select: Solvent-Free (Thermal/MW) Consider: Ethanol (Protic Medium) ReactionType->MCR Convergent Route Screening Perform Small-Scale Screening (Vary Solvent, Base, Temp) Buchwald->Screening SNAr->Screening MCR->Screening Analysis Analyze Results (Yield, Purity, Time) Screening->Analysis Optimization Optimize Lead Conditions (Concentration, Catalyst Loading) Analysis->Optimization ScaleUp Scale-Up Synthesis Optimization->ScaleUp

Caption: Decision workflow for solvent system selection in aminopyridine synthesis.

Conclusion

The choice of solvent is a multi-faceted decision that profoundly impacts the outcome of aminopyridine synthesis. While traditional solvents like toluene, dioxane, and DMSO remain reliable workhorses for established methodologies like Buchwald-Hartwig amination and SNAr, the landscape is evolving. The increasing emphasis on green chemistry is driving the adoption of aqueous systems, bio-renewable solvents like 2-MeTHF, and, most notably, solvent-free reaction conditions. By understanding the mechanistic role of the solvent in each reaction class, researchers can move beyond empirical screening and make rational, informed decisions to optimize their synthetic routes for efficiency, scalability, and environmental sustainability.

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  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. Solvent design for catalyst recycling of rhodium/amine catalysts via scCO2 extraction in the reductive hydroformylation of alpha olefins. [Link]

  • PMC - PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • MDPI. Green Technique-Solvent Free Microwave Synthesis and Antimicrobial Evaluation of New Thiopyridine Arabinosides. [Link]

  • ResearchGate. Green Solvents for the Formation of Amide Linkage. [Link]

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Comparative

A Senior Application Scientist's Guide to the Cost-Effectiveness of Substituted 2-Iodopyridines in Cross-Coupling Reactions

For distribution to: Researchers, scientists, and drug development professionals. Executive Summary: The Strategic Value of Premium Building Blocks In modern medicinal chemistry and process development, the selection of...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of Premium Building Blocks

In modern medicinal chemistry and process development, the selection of starting materials represents a critical decision point, balancing upfront cost against downstream efficiency. Substituted pyridines are foundational scaffolds in countless therapeutic agents.[1] The functionalization of this ring system, often via palladium-catalyzed cross-coupling reactions, is a cornerstone of synthetic strategy. This guide provides an in-depth analysis of the cost-effectiveness of using highly reactive Methyl 5-amino-2-iodopyridine-4-carboxylate and its analogs compared to their less expensive bromo- and chloro-substituted counterparts.

Our analysis demonstrates that while 2-iodopyridines carry a significant cost premium, their superior reactivity can lead to substantial downstream savings in terms of time, catalyst loading, purification efforts, and overall project timeline acceleration. This guide will equip you with the data and experimental rationale to make the most cost-effective decision for your specific project needs.

The Chemist's Dilemma: Reactivity vs. Acquisition Cost

The primary challenge in functionalizing pyridine rings via cross-coupling lies in the strength of the carbon-halogen (C-X) bond. The oxidative addition of a palladium catalyst to this bond is frequently the rate-determining step of the entire catalytic cycle.[2] The established reactivity trend, which is inversely proportional to bond dissociation energy, is unequivocal:

Iodo > Bromo >> Chloro [3][4]

This fundamental principle of organic chemistry creates a clear trade-off for the synthetic chemist:

  • 2-Iodopyridines: Highest reactivity. They enable milder reaction conditions (lower temperatures, shorter times), require lower catalyst loadings, and often exhibit broader functional group tolerance. However, they are the most expensive halides to procure.

  • 2-Bromopyridines: A moderate balance. They are more reactive than chlorides but often require more forcing conditions than iodides. They represent a common mid-range cost option.[5]

  • 2-Chloropyridines: The most economical option. Their utility is hampered by the strength of the C-Cl bond, necessitating higher reaction temperatures, longer reaction times, and often highly specialized (and expensive) catalyst/ligand systems to achieve satisfactory yields.[6][7]

The core of our analysis is not merely the price per gram of the starting material, but the total cost of arriving at the purified target molecule .

Comparative Analysis: A Quantitative Look at the Trade-Off

To illustrate the practical implications of this trade-off, we've compiled representative data for analogous 2-halopyridine systems.

Table 1: Cost-per-Mole Comparison of 2-Halo-5-aminopyridine-4-carboxylate Analogs
CompoundHalogenCAS NumberRepresentative Price (USD/mmol)*
Methyl 5-amino-2-iodopyridine-4-carboxylate Iodo197639-78-0~$150 - $250
Methyl 5-amino-2-bromopyridine-4-carboxylate Bromo882499-87-8~$40 - $70[8]
Methyl 5-amino-2-chloropyridine-4-carboxylate Chloro305371-42-0~$15 - $30[9]

*Prices are estimates based on catalog listings from various suppliers for small research quantities and are subject to change. The cost per mole provides a more accurate comparison than cost per gram.

As the data clearly shows, the iodo-substituted pyridine is significantly more expensive on a per-mole basis than its bromo and chloro analogs. The question then becomes: is this upfront cost justified by performance?

Table 2: Performance Comparison in a Representative Suzuki-Miyaura Coupling

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura cross-coupling of a 2-halopyridine with a generic arylboronic acid.

Parameter2-Iodopyridine Derivative2-Bromopyridine Derivative2-Chloropyridine Derivative
Typical Temperature Room Temp to 80 °C80 °C to 110 °C[10]100 °C to 120 °C+[6][11]
Typical Reaction Time 1 - 6 hours6 - 24 hours12 - 48 hours
Catalyst Loading 0.5 - 2 mol%1 - 5 mol%2 - 10 mol%
Catalyst/Ligand System Standard (e.g., Pd(PPh₃)₄)Standard to Moderately ActiveHighly Active (e.g., Buchwald ligands like SPhos, XPhos)[11]
Typical Yield >90%70 - 90%50 - 80% (highly variable)[7]
Side Reactions LowModerate (protodeboronation, homocoupling)High potential for side reactions and decomposition[6]

Analysis: The iodo-pyridine consistently outperforms its counterparts. It allows for energy-saving lower temperatures, significantly shorter reaction times (which translates to higher instrument throughput), and requires less of the expensive palladium catalyst. For complex or sensitive substrates, the mild conditions afforded by the iodo-reagent can be the difference between success and failure.

Experimental Protocols: A Tale of Two Couplings

To provide a tangible understanding of these differences, we present two validated protocols for the synthesis of a hypothetical biaryl pyridine.

Protocol 1: High-Efficiency, Mild Suzuki Coupling with Methyl 5-amino-2-iodopyridine-4-carboxylate

This protocol leverages the high reactivity of the C-I bond to achieve a rapid and clean transformation under mild conditions.

Rationale: The low C-I bond energy facilitates easy oxidative addition to the Pd(0) catalyst, allowing the reaction to proceed efficiently at a low temperature, which preserves sensitive functional groups and minimizes side product formation. A simple, traditional catalyst like Pd(PPh₃)₄ is often sufficient.

Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (1.5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a 0.1 M concentration relative to the iodopyridine.

  • Reaction: Stir the mixture at 80 °C. Monitor reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often of high purity, requiring minimal chromatographic purification.

Protocol 2: Cost-Effective, Forcing Suzuki Coupling with Methyl 5-amino-2-chloropyridine-4-carboxylate

This protocol is designed for when starting material cost is the primary driver, accepting the trade-off of more demanding reaction conditions.

Rationale: The high strength of the C-Cl bond requires significant thermal energy and a highly active, specialized catalyst system to facilitate the rate-limiting oxidative addition step.[6] A strong base like potassium phosphate is often necessary to promote the transmetalation of the less reactive boronic acid.[6]

Methodology:

  • Vessel Preparation: To a high-pressure reaction vial under an argon atmosphere, add Methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst Pd₂(dba)₃ (2 mol%) and a specialized phosphine ligand such as SPhos (4.5 mol%).

  • Solvent Addition: Add degassed toluene to achieve a 0.1 M concentration.

  • Reaction: Seal the vial tightly and stir the mixture vigorously at 110-120 °C. Monitor reaction progress by LC-MS. The reaction may require 18-36 hours for completion.

  • Work-up: Cool the reaction carefully. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product will likely contain significant side products (homocoupling, decomposition) and require careful, often lengthy, column chromatography.

Visualization of the Decision-Making Process

Comparative Experimental Workflow

The following diagram illustrates the difference in complexity and time commitment between the two protocols.

G cluster_iodo Protocol 1: Iodo-Pyridine (High-Efficiency) cluster_chloro Protocol 2: Chloro-Pyridine (Cost-Effective) I1 Setup (1.0 equiv) I2 Std. Catalyst (1.5 mol%) I1->I2 I3 React @ 80°C (2-4 hours) I2->I3 I4 Simple Work-up I3->I4 I5 Minimal Purification I4->I5 I6 High Purity Product I5->I6 C1 Setup (1.0 equiv) C2 Special Catalyst (2-4 mol%) C1->C2 C3 React @ 120°C (18-36 hours) C2->C3 C4 Complex Work-up C3->C4 C5 Extensive Purification C4->C5 C6 Moderate Purity Product C5->C6

Caption: Workflow comparison for Iodo- vs. Chloro-pyridine coupling.

Decision Matrix for Halopyridine Selection

This flowchart provides a logical framework for choosing the appropriate building block based on project priorities.

G start Project Start: Select Halopyridine q1 Is speed or success with a difficult substrate the top priority? start->q1 q2 Is this for large-scale synthesis where material cost is the primary driver? q1->q2 No use_iodo Use 2-Iodopyridine (e.g., Methyl 5-amino-2-iodopyridine-4-carboxylate) q1->use_iodo Yes use_bromo Use 2-Bromopyridine (Balanced Approach) q2->use_bromo No use_chloro Use 2-Chloropyridine (Requires Optimization) q2->use_chloro Yes

Caption: Decision matrix for selecting the optimal halopyridine.

Conclusion and Authoritative Recommendations

The cost-effectiveness of a chemical building block cannot be judged by its purchase price alone. A holistic view that incorporates reaction efficiency, downstream processing costs, and the value of a researcher's time is essential.

  • When to Use Methyl 5-amino-2-iodopyridine-4-carboxylate (and its Iodo-analogs):

    • Early-Stage Drug Discovery: When speed is paramount for generating structure-activity relationship (SAR) data.

    • Complex Molecule Synthesis: When substrates are thermally sensitive or contain delicate functional groups that would not survive the forcing conditions required for less reactive halides.

    • Difficult Couplings: When other halides have failed to provide the desired product in acceptable yields.

    • High-Throughput Synthesis: When reliability and short reaction times are needed to populate compound libraries quickly.

  • When to Consider Bromo- or Chloro- alternatives:

    • Process Development & Scale-Up: When a synthetic route has been established and the primary goal is to reduce the cost of goods for large-scale production.[12]

    • Simple, Robust Substrates: When coupling partners are known to be highly reactive and stable under forcing conditions.

    • Budget-Constrained Projects: When the upfront cost of materials is a non-negotiable limiting factor and the project has the timeline and expertise to invest in extensive optimization.

Ultimately, Methyl 5-amino-2-iodopyridine-4-carboxylate represents a strategic investment. The premium paid for this building block is an investment in speed, efficiency, and a higher probability of success, making it a highly cost-effective choice for time-critical and challenging research and development projects.

References

  • Astruc, D., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Le, T. N., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry. [Link]

  • J&K Scientific. (n.d.). Methyl 5-amino-4-bromopyridine-2-carboxylate. [Link]

  • Organic-Chemistry.org. (n.d.). Suzuki Reaction. [Link]

  • IndiaMART. (n.d.). Methyl 5 Amino 4 Bromopyridine 2 Carboxylate. [Link]

  • Asif, M. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Wang, C., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • MDPI. (2023). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • CP Lab Safety. (n.d.). methyl 5-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylate, min 97%, 1 gram. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • CP Lab Safety. (n.d.). methyl 5-amino-4-bromo-pyridine-2-carboxylate, min 97%, 100 mg. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Sartorelli, A. C., et al. (1986). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Grote, C. W., & Kress, T. J. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. [Link]

  • Li, Y., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications. [Link]

  • Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • Google Patents. (n.d.).
  • CP Lab Safety. (n.d.). methyl 5-hydroxy-6-iodopyridine-3-carboxylate, min 97%, 10 grams. [Link]

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Validation

Benchmarking the performance of Methyl 5-amino-2-iodopyridine-4-carboxylate against other building blocks

Performance Benchmark: Methyl 5-amino-2-iodopyridine-4-carboxylate in Modern Cross-Coupling Reactions A Senior Application Scientist's Guide to a High-Performance Heterocyclic Building Block In the landscape of drug disc...

Author: BenchChem Technical Support Team. Date: January 2026

Performance Benchmark: Methyl 5-amino-2-iodopyridine-4-carboxylate in Modern Cross-Coupling Reactions

A Senior Application Scientist's Guide to a High-Performance Heterocyclic Building Block

In the landscape of drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design, with substituted pyridines appearing in numerous FDA-approved drugs and advanced materials.[1] The strategic choice of a functionalized pyridine building block is therefore a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. This guide provides an in-depth performance analysis of Methyl 5-amino-2-iodopyridine-4-carboxylate, benchmarking it against other common heterocyclic building blocks in essential carbon-carbon and carbon-nitrogen bond-forming reactions.

The unique architecture of this molecule—featuring a highly reactive 2-iodo leaving group, an electron-donating 5-amino group, and an electron-withdrawing 4-carboxylate moiety—creates a synthetically versatile platform. The C2-iodine is primed for palladium-catalyzed cross-coupling, while the amino and ester groups serve as valuable handles for subsequent derivatization, enabling rapid exploration of chemical space.

Comparative Landscape: The Halogen Effect

The performance of a halopyridine in cross-coupling reactions is fundamentally tied to the identity of the halogen at the coupling site. The reactivity trend follows the carbon-halogen bond dissociation energy: C-I < C-Br < C-Cl < C-F.[2] The rate-determining step in many palladium-catalyzed cycles, the oxidative addition of the aryl halide to the Pd(0) center, is significantly more facile for aryl iodides.[3] This inherent reactivity advantage often translates to milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to the corresponding bromo- or chloro-pyridines.

dot

Caption: Structural comparison of the target building block and its bromo/chloro analogs.

While 2-chloropyridines are economically attractive, their lower reactivity necessitates more forcing conditions and highly active (and often expensive) catalyst systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[2][3] 2-Bromopyridines offer a balance but still require more activation than 2-iodopyridines. The use of Methyl 5-amino-2-iodopyridine-4-carboxylate, therefore, represents a strategic choice for maximizing reaction efficiency and ensuring success, particularly with challenging substrates or in late-stage functionalization where mild conditions are paramount.

Performance Benchmark 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures.[4][5] Here, the high reactivity of the C-I bond in Methyl 5-amino-2-iodopyridine-4-carboxylate provides a distinct advantage.

Causality Behind Experimental Choices:
  • Catalyst System: For a highly active substrate like an iodo-pyridine, a simple and robust catalyst system such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and PPh₃ is often sufficient. While more advanced ligands (e.g., SPhos, XPhos) are critical for activating C-Cl bonds, they are often unnecessary for C-I bonds, reducing cost and simplifying setup.

  • Base Selection: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used. The base's role is to activate the boronic acid via the formation of a boronate complex, which facilitates the transmetalation step.[6][7]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is common, as it facilitates the dissolution of both the organic and inorganic reagents.[8]

Comparative Performance Data (Representative)

The following table summarizes typical, representative yields for the Suzuki-Miyaura coupling of various 2-halopyridines with phenylboronic acid, synthesized from literature data on analogous systems.[8][9][10]

EntryPyridine Building BlockHalogenTypical ConditionsTime (h)Yield (%)
1Methyl 5-amino-2-iodopyridine-4-carboxylate IodoPd(PPh₃)₄ (2 mol%), K₂CO₃, Dioxane/H₂O, 80 °C2-4>90%
2Methyl 5-amino-2-bromopyridine-4-carboxylateBromoPd(PPh₃)₄ (5 mol%), K₂CO₃, Dioxane/H₂O, 100 °C8-1275-85%
3Methyl 5-amino-2-chloropyridine-4-carboxylateChloroPd₂(dba)₃ (5 mol%) / XPhos (10 mol%), K₃PO₄, Toluene, 110 °C18-2460-75%

dot

Suzuki_Cycle Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)Ln(I) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)Ln(Ar') OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_Complex->Product ArI Ar-I ArI->OA_Complex Boronic Ar'B(OH)2 + Base Boronic->OA_Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Performance Benchmark 2: The Sonogashira Coupling

The Sonogashira reaction provides a powerful route to construct C(sp²)-C(sp) bonds, yielding substituted alkynes that are themselves versatile intermediates.[11][12] This reaction typically employs a dual-catalyst system of palladium and copper(I).[13]

Causality Behind Experimental Choices:
  • Dual Catalysis: The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex, accelerating the overall reaction.[11][14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves not only to neutralize the HX acid produced but also to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[13][15]

Comparative Performance Data (Representative)

The superior reactivity of the C-I bond is also evident in Sonogashira couplings, allowing for high-yield synthesis of alkynyl-pyridines under mild conditions.[15][16]

EntryPyridine Building BlockHalogenTypical ConditionsTime (h)Yield (%)
1Methyl 5-amino-2-iodopyridine-4-carboxylate IodoPd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, THF, 60 °C3-5>90%
2Methyl 5-amino-2-bromopyridine-4-carboxylateBromoPd(PPh₃)₂Cl₂ (4 mol%), CuI (8 mol%), Et₃N, DMF, 80-100 °C10-1670-85%
3Methyl 5-amino-2-chloropyridine-4-carboxylateChloroOften requires specialized ligands or copper-free conditions with high Pd loading24+<50%

Performance Benchmark 3: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[17][18][19] For Methyl 5-amino-2-iodopyridine-4-carboxylate, this reaction allows for the introduction of a second nitrogen substituent at the C2 position, creating a highly functionalized diamino-pyridine core.

Causality Behind Experimental Choices:
  • Ligand Selection: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BINAP) are often required to promote the crucial reductive elimination step that forms the C-N bond.[17]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary to deprotonate the amine coupling partner, forming the active nucleophile.

  • Potential for Side Reactions: With a pre-existing amino group on the substrate, careful optimization is required to prevent self-coupling or other side reactions. However, the inherent difference in nucleophilicity and steric environment between the C5-amino group and the incoming amine, coupled with judicious choice of conditions, generally allows for selective coupling at the C2-position.

The high reactivity of the C-I bond ensures that oxidative addition occurs readily, making the overall transformation efficient, provided the correct ligand and base combination is employed.

Representative Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided as a self-validating system for researchers.

dot

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Pyridine Halide, Boronic Acid/Alkyne, & Base to a dry Schlenk flask B 2. Evacuate and backfill with inert gas (e.g., Argon) A->B C 3. Add degassed solvent B->C D 4. Add Pd catalyst & ligand C->D E 5. Heat to desired temperature with stirring D->E F 6. Monitor progress by TLC or LC-MS E->F G 7. Cool to room temperature & quench reaction F->G H 8. Perform aqueous workup & extract with organic solvent G->H I 9. Dry, filter, and concentrate H->I J 10. Purify by column chromatography I->J

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 5-amino-2-(phenyl)pyridine-4-carboxylate.

Materials:

  • Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (8 mL) and Water (2 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Methyl 5-amino-2-iodopyridine-4-carboxylate, phenylboronic acid, and potassium carbonate.

  • In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in 1 mL of dioxane to form the active catalyst.

  • Add the degassed 1,4-dioxane and water to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Protocol 2: Sonogashira Coupling

Objective: To synthesize Methyl 5-amino-2-(phenylethynyl)pyridine-4-carboxylate.

Materials:

  • Methyl 5-amino-2-iodopyridine-4-carboxylate (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Triethylamine [Et₃N] (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 5-amino-2-iodopyridine-4-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the degassed THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at 60 °C for 5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Methyl 5-amino-2-iodopyridine-4-carboxylate stands out as a superior building block for the synthesis of highly functionalized pyridine derivatives. Its key strategic advantage lies in the high reactivity of the 2-iodo group, which facilitates efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions under significantly milder conditions and with lower catalyst loadings than its bromo- and chloro-analogs. The presence of orthogonal functional handles (amine and ester) further enhances its utility, providing medicinal chemists and materials scientists with a powerful and versatile platform for innovation.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Caddick, S., & Cloke, F. G. N. (2007). Active learning in organic chemistry.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Hartwig, J. F. (2010).
  • Royal Society of Chemistry. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Chemical Communications. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • MDPI. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]

  • Smith, R. C., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Suzuki and Other Palladium-Catalyzed Cross-Coupling Reactions.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of Methyl 5-amino-2-iodopyridine-4-carboxylate

This guide provides a detailed protocol for the safe and compliant disposal of Methyl 5-amino-2-iodopyridine-4-carboxylate. As a halogenated aromatic amine, this compound requires specific handling and disposal procedure...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of Methyl 5-amino-2-iodopyridine-4-carboxylate. As a halogenated aromatic amine, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. Methyl 5-amino-2-iodopyridine-4-carboxylate is a substituted pyridine, and its hazard profile is informed by its structural components: the pyridine ring, an amino group, and an iodine atom. While a specific Safety Data Sheet (SDS) for this exact molecule was not found, data from structurally similar compounds allows for a reliable hazard assessment.

Key hazards associated with halogenated aminopyridines include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Irritation: Causes skin irritation and serious eye damage/irritation.[4][5][6][7]

  • Organ Toxicity: May cause respiratory irritation.[4][6]

During thermal decomposition, it can release irritating and toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen iodide.[5][8]

Table 1: Hazard Profile of Structurally Related Aminopyridine Carboxylates

Hazard Class Classification Primary Route of Exposure Reference
Acute Oral Toxicity Category 3 or 4 (Toxic or Harmful) Ingestion [1][6]
Acute Dermal Toxicity Category 2, 3 or 4 (Fatal, Toxic or Harmful) Skin Contact [1][6]
Acute Inhalation Toxicity Category 3 or 4 (Toxic or Harmful) Inhalation [1][4]
Skin Corrosion/Irritation Category 2 (Irritant) Skin Contact [5][6]
Serious Eye Damage/Irritation Category 1 or 2A (Causes serious damage) Eye Contact [3][5][6]

| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | Inhalation |[4][6][8] |

Causality Note: The presence of the iodo-substituent classifies this compound as a halogenated organic. Halogenated compounds pose a specific environmental risk and require high-temperature incineration with scrubbers to prevent the formation and release of toxic byproducts like dioxins or hydrogen iodide.[8][9]

Waste Segregation: The Critical First Step

Proper segregation is the foundation of safe chemical waste management. Methyl 5-amino-2-iodopyridine-4-carboxylate must be classified and handled as halogenated organic waste .[9] It must never be mixed with non-halogenated organic waste or disposed of down the sanitary sewer.[10][11]

Diagram 1: Waste Segregation and Containerization Workflow

G cluster_0 Waste Generation Point cluster_1 Decision & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Generate Waste (e.g., residual solid, contaminated consumables, solutions) is_halogenated Is the waste halogenated? (Contains F, Cl, Br, I) start->is_halogenated halogen_container Place in designated 'Halogenated Organic Waste' container (often green-labeled carboy). is_halogenated->halogen_container Yes non_halogen_container Place in 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogen_container No label_waste Update waste log with: - Chemical Name - Quantity - Date halogen_container->label_waste storage Store container in a cool, dry, well-ventilated Secondary Containment Area. label_waste->storage disposal Arrange pickup by licensed hazardous waste disposal service. storage->disposal

Caption: Decision workflow for segregating chemical waste.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for handling the waste from the point of generation to its final disposal.

A. Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.[10]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]

  • Lab Coat: To prevent skin contact.[10]

  • Respiratory Protection: Use a NIOSH-approved respirator if handling powders outside of a chemical fume hood.[8]

B. Waste Collection and Containerization

  • Designated Container: Collect all waste containing Methyl 5-amino-2-iodopyridine-4-carboxylate—including residual solid, contaminated materials (e.g., weigh boats, gloves, wipes), and solutions—in a dedicated, sealable, and clearly labeled hazardous waste container.[12]

  • Material Compatibility: The waste container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).[10]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Methyl 5-amino-2-iodopyridine-4-carboxylate"

    • The words "Halogenated Organic Waste"

    • An accurate estimation of the quantity

    • The date of accumulation

    • Associated hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark)

C. Waste Storage

  • Secure Storage: Keep the waste container tightly sealed when not in use.[12]

  • Location: Store the container in a designated, well-ventilated, and secured satellite accumulation area or central waste storage facility.[12]

  • Incompatibilities: Store the waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][6][12] Do not store near heat sources or in direct sunlight.[12]

D. Final Disposal

  • Professional Disposal: The final disposal of Methyl 5-amino-2-iodopyridine-4-carboxylate must be conducted by a licensed and approved hazardous waste disposal company.[5][8][13]

  • Method: The recommended method of disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8][14]

  • Documentation: Maintain all records and manifests related to the waste disposal, as required by institutional and governmental regulations (e.g., EPA, RCRA).

Decontamination and Spill Management

A. Equipment Decontamination

  • Glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) into the halogenated waste container.

  • Follow this with a thorough wash using soap and water.

B. Spill Response

  • Small Spills (Solid):

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[5][8]

    • Place the swept material and any contaminated cleaning supplies into the designated halogenated waste container.

  • Large Spills:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[12]

    • Prevent the spill from entering drains.[1]

Emergency First Aid Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or you feel unwell, get medical advice.[5][6]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][6]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[5][6]

Always have the Safety Data Sheet (SDS) for this or a similar compound available for emergency responders.

References

  • Fisher Scientific.Safety Data Sheet: Methyl 2-aminopyridine-4-carboxylate. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC430060050&productDescription=METHYL+2-AMINOPYRIDINE-4-CARB+5G&vendorId=VN00033897&countryCode=US&language=en]
  • Agency for Toxic Substances and Disease Registry (ATSDR).Toxicological Profile for Pyridine. [URL: https://www.
  • Sigma-Aldrich.Safety Data Sheet: 4-Aminopyridine. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/859341]
  • National Center for Biotechnology Information.Regulations and Guidelines Applicable to Pyridine. [URL: https://www.ncbi.nlm.nih.gov/books/NBK221997/table/A53706/]
  • University of Wisconsin-Milwaukee.Hazardous Waste Segregation. [URL: https://uwm.
  • Penta Manufacturing Company.Safety Data Sheet: Pyridine. [URL: https://www.pentamfg.com/sds/PYRIDINE-MSDS-P21300.pdf]
  • Sigma-Aldrich.Safety Data Sheet: 2-Methylpyridine. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/131490]
  • Fisher Scientific.Safety Data Sheet: 5-Amino-2-methylpyridine. [URL: https://fscimage.fishersci.com/msds/10426.htm]
  • Capot Chemical Co., Ltd.MSDS of methyl 5-amino-2-bromopyridine-4-carboxylate. [URL: https://www.capotchem.com/msds/1363383-38-3.pdf]
  • Washington State University.Standard Operating Procedure: Pyridine. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/08/Pyridine-SOP.pdf]
  • Fisher Scientific.Safety Data Sheet: Pyridine. [URL: https://www.fishersci.com/sdsitems.do?partNumber=P368500&productDescription=PYRIDINE+500ML&vendorId=VN00033897&countryCode=US&language=en]
  • C/D/N Isotopes Inc.Safety Data Sheet: 2-Methylpyridine-d7. [URL: https://www.cdnisotopes.com/media/msds/D-6858.pdf]
  • Organic Syntheses.meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. [URL: http://www.orgsyn.org/demo.aspx?prep=10.15227/orgsyn.101.0524]
  • Chemwatch.GHS Safety Data Sheet: 2-AMINO-4-METHYLPYRIDINE. [URL: https://jr.chemwatch.net/acosa/un/msds/un-35944-2-en-european.pdf]
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  • Agency for Toxic Substances and Disease Registry (ATSDR).Toxicological Profile for Iodine. [URL: https://www.
  • Sigma-Aldrich.Safety Data Sheet: 4'-Amino-2',5'-diethoxybenzanilide. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/f0125]
  • RiskAssess.IODINATED ORGANIC WASTE. [URL: https://www.riskassess.com.au/msds_show.php?s=ed9a3]
  • Google Patents.Method for recycling iodine from production waste liquid of X-CT series contrast agents. [URL: https://patents.google.
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  • University of Wisconsin-La Crosse.Appendix A: Disposal Procedures by Chemical. [URL: https://www.uwlax.edu/your-safety/chemical-and-lab/chemical-waste-management-and-disposal/appendices/appendix-a-disposal-procedures-by-chemical/]
  • Apollo Scientific.Safety Data Sheet: Methyl 6-amino-5-iodopyridine-3-carboxylate. [URL: https://www.apolloscientific.co.uk/msds/OR0290_msds.pdf]
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-amino-2-iodopyridine-4-carboxylate

This document provides essential safety protocols for laboratory personnel handling Methyl 5-amino-2-iodopyridine-4-carboxylate. The guidance herein is synthesized from safety data for structurally analogous compounds, a...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols for laboratory personnel handling Methyl 5-amino-2-iodopyridine-4-carboxylate. The guidance herein is synthesized from safety data for structurally analogous compounds, as specific toxicological data for this molecule is not extensively published. The core principle is to mitigate risk by understanding the hazards posed by its constituent chemical groups: the highly toxic aminopyridine core and the environmentally sensitive iodinated aromatic system.

At-a-Glance Safety and Hazard Summary

Immediate operational safety hinges on recognizing the primary hazards. This compound should be treated as highly toxic and an irritant. The following table summarizes the minimum required personal protective equipment (PPE).

Protection TypeRecommended EquipmentStandard
Engineering Controls Certified Chemical Fume Hood Mandatory for all handling
Eye and Face Tightly fitting chemical safety gogglesANSI Z87.1 / EN 166
Face shield (for splash risk)ANSI Z87.1 / EN 166
Hand Protection Double-gloving with chemically resistant nitrile glovesEN 374
Body Protection Flame-retardant lab coat, fully buttonedNFPA 2112
Respiratory Not required if handled in a fume hoodN/A
Full-face respirator with organic vapor/particulate cartridges for spills or emergenciesNIOSH or EN 14387
Footwear Closed-toe, chemical-resistant shoesASTM F2413

Hazard Analysis: A Molecule-Centric Approach

Understanding the "why" behind PPE selection is critical for fostering a robust safety culture. The potential hazards of Methyl 5-amino-2-iodopyridine-4-carboxylate are best understood by examining its structural components.

  • The Aminopyridine Core: Aminopyridines as a class are highly toxic and can be absorbed through inhalation, ingestion, and skin contact.[1][2] Their primary toxic effect is on the central nervous system, where they can cause hyperexcitability, convulsions, and respiratory depression, with effects resembling strychnine poisoning.[1][3] Exposure can lead to symptoms such as headache, dizziness, and weakness, which can progress rapidly.[2] Therefore, preventing any physical contact or aerosol inhalation is paramount.

  • The Iodinated Aromatic System: While the acute toxicity of the iodo- group itself is lower, iodine and its organic compounds can be absorbed through the skin.[4] A more significant and often overlooked hazard is environmental. Iodinated compounds, such as medical imaging agents, can react with disinfectants in wastewater to form highly toxic and genotoxic iodinated disinfection by-products (iodo-DBPs).[5][6] This makes the proper collection and disposal of all waste containing this compound a critical safety and environmental responsibility.

  • General Pyridine Derivative Hazards: Pyridine and its derivatives are often skin and eye irritants.[7][8] They can also be harmful if swallowed or inhaled.[7] The solid nature of this compound presents a risk of dust inhalation, which must be controlled.[1]

Primary Engineering Controls: The Foundation of Safety

Before any PPE is selected, the primary method of exposure control must be established.

Certified Chemical Fume Hood: All handling of Methyl 5-amino-2-iodopyridine-4-carboxylate, including weighing, transfers, and preparation of solutions, must be conducted inside a properly functioning and certified chemical fume hood.[7][8] This is the most critical step in preventing the inhalation of toxic dust or vapors. The sash should be kept as low as possible during all manipulations.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the compound's hazards.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[8][9]

  • Mandatory: Wear tightly fitting chemical safety goggles with side shields at all times.

  • Recommended for Splash Risk: When handling solutions or performing reactions with a risk of splashing, a full-face shield must be worn in addition to safety goggles.[3][10]

Hand Protection

Aminopyridines are toxic in contact with skin, and absorption is a primary route of exposure.[9][11]

  • Glove Selection: Chemically resistant nitrile gloves are a suitable choice for incidental contact. Given the high toxicity, double-gloving is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the outer glove immediately, wash your hands thoroughly, and re-glove. Change gloves frequently and always before leaving the laboratory area.[7]

Body Protection

Protecting skin from accidental contact is crucial.

  • A flame-retardant lab coat must be worn and kept fully buttoned.[10]

  • Ensure clothing covers all exposed skin; shorts or open-toed shoes are not permitted in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach ensures safety at every stage of handling.

A. Preparation and Pre-Operational Checklist
  • Verify that the chemical fume hood has a current certification sticker and that the airflow monitor is functioning correctly.

  • Locate the nearest safety shower and eyewash station.[12] Ensure the pathway is clear.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood to minimize movement in and out of the containment area.

  • Don all required PPE as outlined in the donning procedure below.

B. PPE Donning and Doffing Sequence
  • Donning (Putting On):

    • Lab Coat

    • Inner Pair of Gloves

    • Outer Pair of Gloves (pulled over the cuffs of the lab coat)

    • Safety Goggles

    • Face Shield (if required)

  • Doffing (Taking Off):

    • Remove Outer Pair of Gloves

    • Face Shield

    • Lab Coat (turn inside out as it is removed)

    • Safety Goggles

    • Remove Inner Pair of Gloves

    • Wash hands thoroughly with soap and water.

C. Safe Handling of Solids
  • To prevent the generation of dust, handle the solid compound gently.[13] Do not scrape or crush the material aggressively.

  • Use a spatula to carefully transfer the desired amount to a weigh boat or directly into your reaction vessel.

  • If any dust is generated, allow the fume hood ventilation to capture it before removing your hands.

Emergency Procedures: Spill and Exposure Response

Spill Response
  • Small Spill (inside fume hood):

    • Ensure all personnel are aware of the spill.

    • Using appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite. Avoid raising dust.[8]

    • Carefully scoop the material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill (outside fume hood):

    • Alert all personnel and evacuate the immediate area.

    • Notify your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the area. Do not attempt to clean up a large spill without specialized training and equipment.

First Aid for Exposure

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this or an analogous compound to the medical personnel.[11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if it can be done easily.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8][9]

Disposal Plan: Critical Environmental Stewardship

Due to the risk of forming highly toxic iodo-DBPs, proper disposal is non-negotiable.[5][6]

  • Waste Collection: All solid waste (unused compound, contaminated gloves, weigh boats, absorbent materials) must be collected in a clearly labeled, sealed hazardous waste container.[10][12]

  • Liquid Waste: All solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Prohibition: DO NOT dispose of any material containing this compound down the drain or in the regular trash.[10] All waste must be disposed of through your institution's certified hazardous waste management program.

Visualization: PPE Selection Workflow

The following diagram outlines the logical workflow for ensuring appropriate PPE selection based on the planned laboratory operation.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Operation cluster_post Post-Operation start Begin Task: Handling Methyl 5-amino-2- iodopyridine-4-carboxylate risk_assessment 1. Conduct Risk Assessment - Review Hazards (Toxicity, Irritation) - Identify Procedure (Weighing, Reaction) start->risk_assessment fume_hood 2. Verify Engineering Controls Is a certified chemical fume hood available and working? risk_assessment->fume_hood stop STOP Do Not Proceed fume_hood->stop No base_ppe 3. Don Base PPE - Lab Coat (buttoned) - Double Nitrile Gloves - Safety Goggles fume_hood->base_ppe Yes task_type 4. Evaluate Task Specifics What is the splash potential? base_ppe->task_type face_shield 5a. Add Face Shield (In addition to goggles) task_type->face_shield High proceed_low_risk 5b. Proceed with Low-Risk Task (e.g., weighing solid) task_type->proceed_low_risk Low / Solid Only proceed_high_risk 6a. Proceed with High-Risk Task (e.g., solution transfer, reaction workup) face_shield->proceed_high_risk disposal 7. Segregate All Waste - Solid & Liquid Hazardous Waste - NO DRAIN DISPOSAL proceed_high_risk->disposal proceed_low_risk->disposal decontaminate 8. Decontaminate & Doff PPE - Clean work area - Follow doffing sequence - Wash hands thoroughly disposal->decontaminate end_task Task Complete decontaminate->end_task

Caption: Workflow for PPE selection and safe handling of Methyl 5-amino-2-iodopyridine-4-carboxylate.

References

  • Struve, W. M. (1959). Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. Journal of Pharmaceutical Sciences, 48(11), 668-670. [Link not available]
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 2-Aminopyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Safety Data Sheet Information. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0214 - 2-AMINOPYRIDINE. INCHEM. Retrieved from [Link]

  • Loba Chemie. (2012). 3-AMINOPYRIDINE Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of methyl 5-amino-2-bromopyridine-4-carboxylate. Retrieved from [Link]

  • Chemwatch. (n.d.). 2-AMINO-4-METHYLPYRIDINE GHS Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2013). Toxicology of iodine: A mini review. Retrieved from [Link]

  • Plewa, M. J., et al. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Environmental Science & Technology, 45(16), 6837-6844. Retrieved from [Link]

  • Plewa, M. J., et al. (2011). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science & Technology, 45(16), 6837-6844. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Iodine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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